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  • Product: Posaconazole hydrate
  • CAS: 1198769-38-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Posaconazole Hydrate

Foreword Posaconazole, a cornerstone in the prophylaxis and treatment of invasive fungal infections, presents a fascinating yet challenging case study in pharmaceutical development. As a Biopharmaceutics Classification S...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Posaconazole, a cornerstone in the prophylaxis and treatment of invasive fungal infections, presents a fascinating yet challenging case study in pharmaceutical development. As a Biopharmaceutics Classification System (BCS) Class II compound, its therapeutic efficacy is intrinsically linked to its low aqueous solubility and high permeability. This guide delves into the core physicochemical properties of Posaconazole, with a specific focus on its hydrate form. Understanding the nuances of its solid-state behavior, solubility, and stability is not merely an academic exercise; it is the fundamental basis for designing robust and bioavailable dosage forms. This document is intended for researchers, formulation scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven methodologies for characterization.

The Molecular Identity and Clinical Significance of Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption leads to altered membrane integrity and, ultimately, cell lysis.[2]

  • IUPAC Name: 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one[1]

  • Molecular Formula: C₃₇H₄₂F₂N₈O₄[1]

  • Molecular Weight: 700.8 g/mol (for the free base)[1]

The primary challenge in the development of Posaconazole formulations is overcoming its poor aqueous solubility, which leads to erratic oral absorption and a significant positive food effect with the oral suspension.[3][4]

Polymorphism: The Critical Role of Water and the Hydrate Form

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical attribute of Posaconazole that profoundly influences its stability and bioavailability.[5][6] While several polymorphic forms have been identified (Forms I, II, III, IV, etc.), the most relevant for aqueous-based formulations are the anhydrous Form I and a specific hydrate, designated Form-S.[7][8]

The Conversion Pathway: From Anhydrous to Hydrate

The thermodynamically stable anhydrous polymorph, Form I, is often the starting material for manufacturing.[7] However, a pivotal discovery was that in the presence of water, such as in an oral suspension, Form I undergoes a polymorphic conversion to Form-S.[7][9] This transition is driven solely by the interaction with water and is a crucial factor in the physical stability of the final drug product.[9]

Form-S has been characterized as a trihydrate, containing three molecules of water per molecule of Posaconazole.[9][10][11] The poor wettability of Form I can make this conversion challenging and incomplete, necessitating processing steps like sonication to ensure a uniform and complete transformation.[9][12] Conversely, the hydrate (Form-S) is sensitive to dehydration; upon water loss, it can revert to Form I.[7] This bi-directional transformation underscores the need for stringent control over moisture during manufacturing and storage.

G cluster_process Transformation and Characterization Workflow A Posaconazole Form I (Anhydrous) B Aqueous Dispersion (Water + Sonication) A->B Dispersion C Isolation (Filtration / Centrifugation) B->C Processing D Posaconazole Form-S (Trihydrate) C->D Characterization E Dehydration (e.g., exposure to low RH) D->E Instability E->A Reversion

Caption: Workflow of Posaconazole Form I conversion to its hydrate (Form-S).

Core Physicochemical Properties

A quantitative understanding of Posaconazole's physicochemical properties is essential for predicting its behavior in biological systems and for guiding formulation design.

Solubility and Dissociation Constant (pKa)

Posaconazole is a weakly dibasic compound, and its solubility is highly dependent on pH.[3][13] This behavior is governed by its two pKa values, corresponding to the protonation sites on the piperazine and triazole moieties.

  • pKa Values: 3.6 (piperazine) and 4.6 (triazole).[5][13]

At the low pH of the stomach (pH ~1.2), Posaconazole is protonated and exhibits higher solubility. However, as it transitions to the higher pH of the small intestine (pH > 6), it converts to its neutral, practically insoluble free base form, which can lead to precipitation and limit absorption.[13]

Parameter Value Condition Reference
Aqueous Solubility < 1 µg/mLpH > 4[3][13]
Aqueous Solubility ~0.8 mg/mLGastric pH (~1.2)[4][13]
Saturation Solubility (0.1 N HCl) 0.0053 mg/mLPure Drug[3]
Saturation Solubility (0.1 N HCl) 0.0107 mg/mLAdipic Acid Co-crystal[3]
Lipophilicity (LogP)

Posaconazole is a highly lipophilic molecule, a property that favors permeation across the gastrointestinal membrane but also contributes to its poor aqueous solubility.

Parameter Value Reference
LogP > 3[5]
LogP 4.6[3]
LogP 5.5[1]

The high LogP value is a key determinant in its classification as a BCS Class II drug.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of Posaconazole hydrate at various pH levels, simulating the gastrointestinal tract.

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate), and 6.8 (phosphate), as recommended in regulatory guidance.[14]

  • Sample Preparation: Add an excess amount of Posaconazole hydrate powder to separate vials containing each buffer. The goal is to have undissolved solids remaining at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection & Processing: Withdraw an aliquot from each vial. Immediately filter the sample through a fine-pore (e.g., 0.22 µm) filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved Posaconazole using a validated HPLC-UV method.

  • Validation: The presence of remaining solid material in the vials at the end of the experiment must be confirmed to validate that saturation was achieved.

Solid-State Characterization: A Multi-Technique Approach

No single technique can fully elucidate the solid-state properties of a pharmaceutical compound. A combination of orthogonal methods is required for a comprehensive and trustworthy characterization of Posaconazole hydrate.[9][15]

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for identifying crystalline forms. Each polymorph produces a unique diffraction pattern, acting as a crystalline "fingerprint."[6] Studies have clearly identified characteristic peaks that differentiate the anhydrous Form I from the hydrate Form-S.[10][16]

  • Form I Characteristic Peaks (2θ): ~7.7°, 9.9°[16]

  • Form-S (Hydrate) Characteristic Peaks (2θ): ~10.2°, 24.6°[9][16]

Thermal Analysis (TGA and DSC)

Thermal methods are crucial for characterizing hydrates.

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. For Posaconazole Form-S, TGA reveals a distinct weight loss corresponding to the release of three water molecules, confirming its nature as a trihydrate.[9]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can identify melting points, desolvation events, and polymorphic transitions. The pure anhydrous drug exhibits an endothermic peak around 168-172°C.[1][3]

Vibrational Spectroscopy (Raman and ATR-FTIR)

Both Raman and ATR-FTIR spectroscopy probe the vibrational modes of molecules and can distinguish between polymorphs.

  • Raman Spectroscopy: Offers excellent discrimination, with characteristic peaks for Form I at ~745 cm⁻¹ and 1382 cm⁻¹, while Form-S shows peaks at ~738 cm⁻¹ and 1389 cm⁻¹.[9]

  • ATR-FTIR: While also effective, care must be taken as the broad peaks corresponding to water in the hydrate spectrum can sometimes overlap with crucial differentiating peaks.[9]

G cluster_decision Analytical Decision Tree for Posaconazole Forms A Unknown Posaconazole Sample B Perform XRPD Analysis A->B C Peaks at 10.2°, 24.6° 2θ? B->C Primary ID D Identified as Form-S (Hydrate) C->D Yes E Peaks at 7.7°, 9.9° 2θ? C->E No G Perform TGA Analysis D->G Confirmation F Identified as Form I (Anhydrous) E->F Yes J Other/Mixture E->J No H Weight loss corresponds to ~3 water molecules? G->H I Confirmation of Trihydrate H->I Yes H->J No

Caption: Decision tree for the solid-state characterization of Posaconazole.

Protocol 2: XRPD Analysis for Polymorphic Identification

This protocol outlines the essential steps for differentiating Posaconazole Form I and Form-S.

  • Sample Preparation: Gently spread a small amount of the sample powder onto the XRPD sample holder. Ensure a flat, even surface. For wet samples isolated from suspension, cover with a low-density polyethylene (LDPE) film to prevent water evaporation during analysis.[9][16]

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the instrument to scan over a 2-theta (2θ) range that includes the characteristic peaks (e.g., 3° to 35°).

  • Scan Parameters: The scan rate is a critical parameter. A slow scan rate (e.g., 4 s/step) provides better signal-to-noise but may induce dehydration of the hydrate form.[6] A faster rate (e.g., 0.5 s/step) may be necessary to capture the hydrate's pattern before it converts.[6] This must be optimized.

  • Data Analysis: Compare the resulting diffractogram to reference patterns for Form I and Form-S. Specifically, look for the presence or absence of the key characteristic peaks at ~7.7°/9.9° (Form I) and ~10.2°/24.6° (Form-S).[16]

Dissolution, Stability, and Formulation Implications

The ultimate goal of physicochemical characterization is to inform the development of a stable and effective drug product.

In Vitro Dissolution

Due to its pH-dependent solubility, dissolution testing for Posaconazole, especially for modified-release formulations, often requires a two-stage approach to simulate the transit from the stomach to the intestine.[17]

  • Acid Stage: Typically 0.1 N HCl (pH 1.2) for a set period (e.g., 2 hours for delayed-release tablets) to assess resistance to gastric fluid.

  • Buffer Stage: The pH is then raised to ~6.8 using a phosphate buffer to evaluate drug release in simulated intestinal conditions.[17]

The use of USP Apparatus 1 (basket) or 2 (paddle) is common, with agitation speeds adjusted to be discriminating.[14] For a low-solubility drug like Posaconazole, the addition of a small amount of surfactant (e.g., polysorbate 80) to the dissolution medium may be necessary to achieve sink conditions.[17][18]

Stability

Stability studies must assess both chemical degradation and physical changes, such as polymorphic conversion. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the framework for these studies.[19]

  • Physical Stability: For formulations containing the hydrate, a key stability concern is dehydration and reversion to Form I. This is evaluated by storing samples under accelerated conditions (e.g., 40°C / 75% RH) and at long-term conditions, with periodic testing by XRPD or other solid-state techniques.[17][19]

  • Chemical Stability: Standard HPLC methods are used to monitor for the formation of degradation products and to ensure the assay remains within specification.

Conclusion: A Bridge to Rational Drug Development

The physicochemical properties of Posaconazole hydrate are a complex interplay of its molecular structure and its solid-state form. Its identity as a trihydrate (Form-S) that forms in aqueous environments is a critical piece of knowledge for the development of oral suspensions. Its pH-dependent solubility, high lipophilicity, and potential for supersaturation and precipitation are the central challenges that must be addressed in any oral dosage form. A thorough characterization using a suite of orthogonal analytical techniques—XRPD, TGA, DSC, and spectroscopy—is not optional; it is a prerequisite for designing formulations that can deliver Posaconazole to the patient reliably and effectively. This foundational understanding allows scientists to rationally select excipients, manufacturing processes, and packaging to ensure the stability, quality, and performance of the final drug product.

References

  • Formation and Characterisation of Posaconazole Hydrate Form. ResearchGate. (2022-10-13). [Link]

  • Lykouras, M., Orkoula, M., & Kontoyannis, C. (2022). Formation and Characterisation of Posaconazole Hydrate Form. Pharmaceuticals (Basel), 16(1), 65. [Link]

  • Formation and Characterisation of Posaconazole Hydrate Form. OUCI. (n.d.). [Link]

  • Wieser, J., Pichler, A., & Hotter, A. (2012). Crystalline form of posaconazole. U.S. Patent No. 8,435,998. Washington, DC: U.S.
  • Mulye, S. P., Jamadar, S. A., Karekar, P. S., Pore, Y. V., & Dhawale, S. C. (2022). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Stability of Posaconazole Form-S in the oral suspension's precipitate:.... ResearchGate. (n.d.). [Link]

  • Formation and Characterisation of Posaconazole Hydrate Form. PubMed. (2022-12-31). [Link]

  • Draft Guidance on Posaconazole. U.S. Food and Drug Administration. (2025-12). [Link]

  • Formulation and Characterization of Anti-fungal (Posaconazole) O/W Nanoemulsion. Impactfactor. (n.d.). [Link]

  • Zografos, S., & Fertaki, S. (2020). Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient. MDPI. [Link]

  • Posaconazole. PubChem. (n.d.). [Link]

  • Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Open Chemistry. (2022-12-19). [Link]

  • Pharmaceutical compositions of posaconazole.
  • Development, Physico-Chemical Characterization and Antifungal Activity of Nano-Sized Particles of Posaconazole. RJPBCS. (2016). [Link]

  • Mali, A., et al. (2023). DEVELOPMENT OF POSACONAZOLE DELAYED RELEASE FORMULATION FOR MUCORMYCOSIS BY HOT MELT EXTRUSION USING QBD APPROACH. Journal of Advanced Scientific Research. [Link]

  • Lykouras, M., Orkoula, M., & Kontoyannis, C. (2022). Formation and Characterisation of Posaconazole Hydrate Form. MDPI. [Link]

  • Posaconazole Oral Delayed Release Tablet. U.S. Food and Drug Administration. (2022-02). [Link]

  • Zografos, S., & Fertaki, S. (2018). IDENTIFICATION AND QUANTITATIVE ANALYSIS OF POSACONAZOLE API IN NOXAFIL® ORAL SUSPENSION. ResearchGate. [Link]

  • Posaconazole pharmaceutical composition and preparation method, application and pharmaceutical preparation thereof.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. (2003-02-06). [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. (1999-12). [Link]

  • Quality Guidelines. ICH. (n.d.). [Link]

  • Physical and Chemical Characterization for APIs. Labinsights. (2023-05-08). [Link]

  • ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Pharmaceutical Review. (2013-12-15). [Link]

Sources

Exploratory

Characterization of Posaconazole Hydrate Crystal Forms: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the characterization of Posaconazole hydrate crystal forms, designed for researchers, scientists, and professionals in drug development. We will explore the criti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the characterization of Posaconazole hydrate crystal forms, designed for researchers, scientists, and professionals in drug development. We will explore the critical aspects of solid-state chemistry of Posaconazole, focusing on the identification and differentiation of its hydrated crystalline structures. The methodologies discussed herein are grounded in established analytical techniques, ensuring a robust and reproducible approach to crystal form screening and characterization.

Introduction to Posaconazole and the Importance of Polymorphism

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. As with many active pharmaceutical ingredients (APIs), Posaconazole can exist in different solid-state forms, including multiple crystalline polymorphs, solvates, and hydrates. These different forms, while chemically identical, can exhibit significant variations in their physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability.

The presence of water molecules within a crystal lattice gives rise to hydrated forms. The characterization of these hydrates is critical during drug development, as changes in humidity and temperature during manufacturing, storage, or administration can lead to form conversion, potentially impacting the safety and efficacy of the final drug product. This guide will focus on the analytical techniques required to identify and characterize Posaconazole hydrate crystal forms.

Analytical Techniques for Crystal Form Characterization

A multi-technique approach is essential for the unambiguous characterization of Posaconazole's crystalline forms. Each technique provides a unique piece of the puzzle, and their combined application ensures a comprehensive understanding of the material's solid-state properties.

Powder X-ray Diffraction (PXRD)

PXRD is the cornerstone technique for identifying crystalline phases. Each crystal form produces a unique diffraction pattern, acting as a "fingerprint" for that specific arrangement of molecules.

Causality in Experimental Choice: PXRD is chosen for its ability to distinguish between different crystal lattices. The diffraction angles are determined by the spacing between crystal planes (Bragg's Law), providing definitive structural information.

Experimental Protocol: PXRD Analysis of Posaconazole Hydrates

  • Sample Preparation: Gently grind a small amount of the Posaconazole sample (approximately 10-20 mg) to a fine powder to minimize preferred orientation effects.

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 3° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: Compare the resulting diffractogram with reference patterns of known Posaconazole forms. Key diagnostic peaks should be identified and compared.

Data Presentation: Characteristic PXRD Peaks for Posaconazole Forms

Crystal FormKey Diffraction Peaks (2θ ± 0.2°)
Form I (Anhydrous)6.9, 13.8, 14.8, 17.4, 20.8, 23.8
Hydrate Form A5.8, 11.6, 15.2, 17.4, 20.4, 23.3

Note: The peak positions provided are illustrative and should be confirmed with internal standards and reference materials.

Thermal Analysis: DSC and TGA

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermal behavior of Posaconazole hydrates.

Causality in Experimental Choice: DSC measures heat flow associated with thermal events like melting and desolvation, while TGA measures changes in mass upon heating. For hydrates, TGA is essential to quantify the water content, and DSC can reveal the energetics of desolvation and subsequent phase transitions.

Experimental Protocol: Thermal Analysis of Posaconazole Hydrates

  • Sample Preparation: Accurately weigh 3-5 mg of the Posaconazole sample into an aluminum pan. For DSC, use a pierced lid to allow for the escape of water vapor.

  • Instrument Setup (DSC):

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 200 °C

    • Atmosphere: Nitrogen purge (50 mL/min)

  • Instrument Setup (TGA):

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 300 °C

    • Atmosphere: Nitrogen purge (50 mL/min)

  • Data Analysis: In the TGA thermogram, determine the weight loss corresponding to the dehydration event. Correlate this with the expected stoichiometry of the hydrate. In the DSC thermogram, identify endotherms corresponding to desolvation and melting.

Data Presentation: Thermal Properties of Posaconazole Forms

Crystal FormTGA Weight Loss (%)DSC Events
Form I (Anhydrous)< 0.5%Single sharp endotherm (melting) at ~170-172 °C
Hydrate Form A~4.5% (corresponding to a monohydrate)Broad endotherm (desolvation) followed by a sharp endotherm (melting of the resulting anhydrous form)
Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the molecular vibrations within the crystal lattice.

Causality in Experimental Choice: The presence of water molecules and specific hydrogen bonding patterns in a hydrate will alter the vibrational modes of the Posaconazole molecule, particularly in the O-H stretching region. These changes can be readily detected by FTIR and Raman spectroscopy, providing a complementary method for form identification.

Experimental Protocol: FTIR Spectroscopy of Posaconazole Hydrates

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the Posaconazole sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectral Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32

  • Data Analysis: Analyze the spectra for characteristic peaks, paying close attention to the O-H stretching region (3000-3600 cm⁻¹) and the fingerprint region (< 1500 cm⁻¹).

Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of an unknown batch of Posaconazole, ensuring the identification of its crystalline form.

G cluster_0 Start: Unknown Posaconazole Sample cluster_1 Primary Screening cluster_2 Decision & Confirmation cluster_3 Final Identification start Receive Sample pxrd PXRD Analysis start->pxrd Initial Fingerprint thermal TGA/DSC Analysis start->thermal Assess Water Content decision Pattern Match? pxrd->decision thermal->decision spectroscopy FTIR/Raman Spectroscopy decision->spectroscopy No Match form1 Identified as Form I (Anhydrous) decision->form1 Yes (Anhydrous) hydrate Identified as Hydrate Form A decision->hydrate Yes (Hydrate) unknown Novel/Unknown Form spectroscopy->unknown Confirm & Characterize

Caption: Workflow for Posaconazole Crystal Form Identification.

Stability and Interconversion

Understanding the stability of Posaconazole hydrates is crucial for defining appropriate storage and handling conditions. Stability studies should be conducted under various temperature and humidity conditions. For instance, storing a hydrate at low relative humidity or elevated temperature can lead to dehydration and conversion to an anhydrous form. Conversely, exposing an anhydrous form to high humidity may result in hydration. Dynamic Vapor Sorption (DVS) is a powerful technique for investigating these transformations by precisely controlling and measuring the interaction of a sample with water vapor.

Conclusion

The robust characterization of Posaconazole hydrate crystal forms is a critical activity in pharmaceutical development. A systematic approach utilizing a combination of analytical techniques, including PXRD, DSC, TGA, and vibrational spectroscopy, is essential for unambiguous form identification. The protocols and workflows outlined in this guide provide a solid foundation for scientists and researchers to build upon, ensuring the quality, stability, and performance of Posaconazole-containing drug products.

References

  • U.S. Pharmacopeia. Posaconazole. USP-NF. [Link]

  • Wokovich, A. M., et al. (2006). Characterization of the Crystalline Anhydrous and Monohydrate Forms of Posaconazole. Journal of Pharmaceutical Sciences, 95(10), 2206-2216. [Link]

  • FDA. (2006). Noxafil (posaconazole) Oral Suspension NDA 21-883 Review. [Link]

Foundational

Introduction: The Clinical Significance and Physicochemical Challenges of Posaconazole

An In-Depth Technical Guide to Posaconazole Hydrate Solubility and Dissolution Studies For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core principles a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Posaconazole Hydrate Solubility and Dissolution Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical methodologies for assessing the solubility and dissolution characteristics of posaconazole hydrate. As a BCS Class II compound, posaconazole's poor aqueous solubility presents a significant hurdle in the development of bioavailable oral dosage forms. This document delves into the causal relationships behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to support your research and development endeavors.

Posaconazole is a broad-spectrum triazole antifungal agent, critical in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations. Its therapeutic efficacy is, however, intrinsically linked to its oral bioavailability, which is limited by its low aqueous solubility. Posaconazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility. This classification immediately signals that solubility is the primary rate-limiting step for its absorption.

Furthermore, posaconazole exists in various crystalline and amorphous forms, with posaconazole hydrate being a key subject of study. The hydration state can significantly influence the solid-state properties of the drug, including its solubility and dissolution rate. Therefore, a thorough understanding and rigorous characterization of these properties are paramount for the successful formulation of clinically effective and reliable dosage forms.

Physicochemical Characterization of Posaconazole Hydrate

A foundational step in any solubility or dissolution study is the comprehensive characterization of the active pharmaceutical ingredient (API). This ensures the reliability and reproducibility of subsequent experiments.

Solid-State Characterization

The solid-state form of posaconazole hydrate dictates its fundamental physicochemical properties. It is crucial to confirm the polymorphic form and degree of crystallinity.

Key Techniques:

  • Powder X-ray Diffraction (PXRD): Provides information on the crystalline structure of the material. The resulting diffractogram serves as a fingerprint for a specific polymorphic form.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, which is essential for quantifying the water content in the hydrate.

  • Vibrational Spectroscopy (FTIR/Raman): Offers insights into the molecular structure and can be used to differentiate between anhydrous and hydrated forms.

Intrinsic Solubility Determination

Intrinsic solubility (S₀) is a fundamental property of a drug substance and is defined as the equilibrium solubility of the free acid or base form of an ionizable compound at a temperature and pH where the compound is fully un-ionized.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation of Solutions: Prepare a series of buffered solutions at various physiological pH values (e.g., pH 1.2, 4.5, 6.8).

  • Drug Addition: Add an excess of posaconazole hydrate to each buffer solution in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the samples at a constant temperature (typically 37 °C ± 0.5 °C) for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is achieved.

  • Sample Withdrawal and Preparation: Withdraw an aliquot of the supernatant. It is critical to filter the sample immediately using a filter that does not adsorb the drug (e.g., a 0.45 µm PTFE syringe filter) to remove undissolved solids.

  • Analysis: Quantify the concentration of dissolved posaconazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: After the experiment, recover the excess solid and re-analyze it using PXRD or DSC to ensure that no polymorphic transformation has occurred during the study.

Data Presentation: Intrinsic Solubility of Posaconazole Hydrate

pHTemperature (°C)Solubility (µg/mL)
1.237< 1
4.537< 1
6.837< 1

Note: The extremely low aqueous solubility of posaconazole is a well-documented challenge.

Dissolution Studies: Predicting In Vivo Performance

Dissolution testing is a critical in vitro tool used to predict the in vivo performance of a drug product. For a BCS Class II compound like posaconazole, dissolution is often the rate-limiting step for absorption.

Biorelevant Dissolution Media

Given posaconazole's poor aqueous solubility, the use of biorelevant media that mimic the composition of gastrointestinal fluids can provide more predictive in vitro data.

  • Fasted State Simulated Gastric Fluid (FaSSGF): Simulates the composition of gastric fluids in the fasted state.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the composition of intestinal fluids in the fasted state.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the composition of intestinal fluids in the fed state. The higher concentration of bile salts and lecithin in FeSSIF can significantly enhance the solubilization of lipophilic drugs like posaconazole.

Dissolution Test Workflow

The choice of dissolution apparatus and conditions should be scientifically justified and tailored to the dosage form being evaluated.

Caption: Workflow for a typical dissolution study.

Experimental Protocol: USP Apparatus 2 (Paddle Method)

  • Apparatus Setup: Assemble the USP Apparatus 2, ensuring proper vessel and paddle alignment.

  • Medium Preparation and Degassing: Prepare the selected dissolution medium and degas it to prevent the formation of air bubbles that can interfere with the test.

  • Temperature Equilibration: Equilibrate the medium to 37 °C ± 0.5 °C.

  • System Suitability: Perform system suitability tests as required by pharmacopeial standards.

  • Dosage Form Introduction: Introduce the posaconazole hydrate dosage form into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved posaconazole using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

The Impact of Formulation Strategies on Solubility and Dissolution

Given the inherent challenges of posaconazole hydrate, various formulation strategies are employed to enhance its solubility and dissolution.

Amorphous Solid Dispersions (ASDs)

One of the most successful approaches for improving the oral bioavailability of poorly soluble drugs is the formulation of amorphous solid dispersions.

Mechanism of Action:

  • Increased Apparent Solubility: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to a higher apparent solubility.

  • Supersaturation: ASDs can generate and maintain a supersaturated state of the drug in the gastrointestinal tract, which enhances the driving force for absorption.

  • Polymer Stabilization: A hydrophilic polymer is used to stabilize the amorphous drug and prevent its recrystallization.

G cluster_0 Amorphous Solid Dispersion (ASD) cluster_1 Mechanism of Enhanced Dissolution A Posaconazole Hydrate D Spray Drying / Hot Melt Extrusion A->D B Hydrophilic Polymer B->D C Solvent C->D E Amorphous Solid Dispersion D->E F Ingestion of ASD E->F Formulation G Rapid Dissolution of Polymer F->G H Generation of Supersaturated State G->H I Enhanced Absorption H->I

Caption: Formation and mechanism of an amorphous solid dispersion.

Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also improve the oral absorption of lipophilic drugs like posaconazole.

Mechanism of Action:

  • Solubilization: The drug is dissolved in a mixture of lipids, surfactants, and co-solvents.

  • Emulsification: Upon contact with aqueous gastrointestinal fluids, the formulation spontaneously forms a fine oil-in-water emulsion, which facilitates drug dissolution and absorption.

Conclusion and Future Perspectives

The successful development of oral dosage forms for posaconazole hydrate hinges on a comprehensive understanding and strategic manipulation of its solubility and dissolution properties. A thorough characterization of the API's solid-state properties is the cornerstone of any formulation development program. The use of biorelevant dissolution media and advanced formulation technologies, such as amorphous solid dispersions, are critical for overcoming the challenges posed by its low aqueous solubility. Future research will continue to focus on the development of novel formulation strategies and in vitro models that can more accurately predict the in vivo performance of posaconazole and other BCS Class II compounds.

References

  • Title: ICH Harmonised Tripartite Guideline Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration URL: [Link]

Exploratory

A Comprehensive Technical Guide to Posaconazole Hydrate: Physicochemical Properties, Formulation Strategies, and Analytical Characterization

Abstract Posaconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of invasive fungal infections. Its broad spectrum of activity, however, is contrasted by signif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Posaconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of invasive fungal infections. Its broad spectrum of activity, however, is contrasted by significant biopharmaceutical challenges, primarily its low aqueous solubility. This technical guide provides a comprehensive literature review of Posaconazole, with a specific focus on its hydrate form. We will delve into the critical interplay between its solid-state properties, mechanism of action, pharmacokinetic profile, and the formulation strategies designed to overcome its inherent limitations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and analytical methodologies essential for working with this potent but complex molecule.

Introduction: The Clinical Niche and Physicochemical Challenge of Posaconazole

Posaconazole (Noxafil®) is a cornerstone in the prevention and treatment of invasive fungal infections, particularly in high-risk immunocompromised patient populations.[1][2][3] It is indicated for the treatment of oropharyngeal candidiasis, fusariosis, chromoblastomycosis, mycetoma, and coccidioidomycosis, and for the prophylaxis of invasive Aspergillus and Candida infections.[4][5][6] Structurally derived from itraconazole, posaconazole exhibits a broad spectrum of activity against a wide array of yeasts and molds.[1][7]

Despite its clinical efficacy, the therapeutic application of posaconazole is complicated by its physicochemical properties. It is a weakly dibasic, highly lipophilic (Log P 4.6) molecule with a high molecular weight (700.8 g/mol ) and extremely low aqueous solubility (<1 μg/mL).[8] This classifies it as a Biopharmaceutical Classification System (BCS) Class II compound, where absorption is limited by its dissolution rate.[8] These properties lead to erratic absorption and significant food effects, which have necessitated the development of advanced formulations to ensure adequate bioavailability.[1][2][9] The solid-state form of the active pharmaceutical ingredient (API) is therefore a critical parameter. Posaconazole can exist in multiple crystalline forms (polymorphs) and as a hydrate, a pseudopolymorph where water molecules are incorporated into the crystal lattice.[10] Understanding the specific characteristics of the hydrate form is crucial, as it is the form found in the final oral suspension formulation.[4][11][12]

The Molecular Mechanism of Action

Posaconazole, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. The causality of its action is rooted in the targeted inhibition of a key enzyme in the ergosterol biosynthesis pathway.

Pillar of Action: Inhibition of Lanosterol 14α-demethylase The primary target of posaconazole is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][5][7][13] Posaconazole binds with exquisitely high affinity to this enzyme, preventing the conversion of lanosterol to ergosterol.[13][14] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.[1][6]

The inhibition of this step leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the cell membrane.[1]

  • Accumulation of Methylated Sterol Precursors: The blockage causes a buildup of toxic 14α-methylated sterols (e.g., lanosterol), which further disrupts the close packing of phospholipids and impairs the function of membrane-bound enzymes.[1][15]

This dual-pronged assault on the cell membrane leads to altered permeability, inhibition of fungal growth, and ultimately, cell lysis.[13] Notably, posaconazole's unique chemical structure allows it to interact with additional domains of the target enzyme, enabling it to remain effective against some fungal strains that have developed resistance to other azoles like fluconazole.[7][14]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Membrane_Disruption Disrupted Fungal Cell Membrane Intermediate_Sterols->Membrane_Disruption Toxic Accumulation Ergosterol->Membrane_Disruption Required For Membrane Integrity Posaconazole Posaconazole Posaconazole->Intermediate_Sterols INHIBITS Fungal_Cell_Lysis Fungal Cell Lysis Membrane_Disruption->Fungal_Cell_Lysis

Caption: Posaconazole's inhibition of lanosterol 14α-demethylase.

Physicochemical Properties and Solid-State Characterization

The clinical performance of a poorly soluble drug like posaconazole is inextricably linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystal forms, can profoundly impact solubility, stability, and bioavailability.[4][10]

The Hydrate Form (Form-S)

While numerous polymorphs of posaconazole have been identified (Forms I, II, III, IV, etc.), a key form is the hydrate, designated as Form-S.[4] Research has shown that when the thermodynamically stable anhydrous Form I is used to manufacture the oral suspension, it converts to Form-S in the final aqueous formulation.[4][11][12] This conversion is a critical manufacturing consideration, as an unintended or incomplete polymorphic transition can affect the stability and performance of the final product.[4]

Studies have characterized Form-S as a trihydrate, containing three molecules of water per molecule of posaconazole.[4][12] This hydrate form is less stable than Form I under ambient conditions and can revert to Form I upon water loss.[4]

Solubility Profile

Posaconazole's solubility is pH-dependent and extremely low in aqueous media. This poor solubility is the primary barrier to its absorption.[8][9] The amorphous form of posaconazole exhibits significantly higher solubility than any crystalline form, a principle that is leveraged in modern tablet formulations.

Form Medium Solubility Reference
CrystallinepH 2~0.44 µg/mL[16]
AmorphouspH 2~11 µg/mL (25-fold higher)[16]
CrystallinepH 6.5~0.2 µg/mL[16]
AmorphouspH 6.5~11 µg/mL (55-fold higher)[16]
Unprocessed0.1 N HCl (pH 1.2)0.5 mg/mL[17]
Co-crystal (Adipic Acid)0.1 N HCl0.0107 mg/mL (2-fold higher)[8]

Note: Solubility values can vary based on exact experimental conditions. The data highlights relative differences.

Analytical Techniques for Solid-State Characterization

A combination of analytical techniques is required for the unambiguous identification and characterization of posaconazole's solid forms. This multi-faceted approach ensures a self-validating system for quality control.

  • X-Ray Powder Diffraction (XRPD): This is the gold-standard technique for identifying crystalline phases. Each crystal form produces a unique diffraction pattern based on its crystal lattice. For example, Posaconazole Form I has characteristic peaks at 7.7° and 9.9° 2-theta, while the hydrate Form-S shows distinct peaks at 10.2° and 24.6° 2-theta.[4]

  • Thermogravimetric Analysis (TGA): TGA is essential for identifying hydrates and solvates. It measures the change in mass of a sample as it is heated. For Posaconazole Form-S, TGA reveals a weight loss corresponding to three molecules of water, confirming its status as a trihydrate.[4][12]

  • Raman and Attenuated Total Reflection (ATR) Spectroscopy: These vibrational spectroscopy techniques provide information on the molecular structure and bonding within the crystal. They can differentiate between polymorphs based on shifts in peak positions. For instance, Form I has a characteristic Raman peak at 745 cm⁻¹, while Form-S has a peak at 738 cm⁻¹.[4]

  • Optical Microscopy: This technique allows for the visual examination of crystal habit and morphology, providing complementary information to diffraction and spectroscopic methods.[4][12]

Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Multi-Technique Analysis cluster_result Data Interpretation API_Sample Posaconazole API (Unknown Form) Isolation Isolate from Suspension (e.g., Centrifugation) API_Sample->Isolation XRPD XRPD (Crystal Structure) Isolation->XRPD Primary ID TGA TGA (Hydrate/Solvate Status) Isolation->TGA Quantify Water Raman Raman/ATR (Molecular Vibration) Isolation->Raman Confirm ID Microscopy Microscopy (Morphology) Isolation->Microscopy Visualize Identification Identify Polymorph (e.g., Form I vs. Form-S) XRPD->Identification TGA->Identification Raman->Identification Microscopy->Identification

Caption: A self-validating workflow for polymorphic identification.

Pharmacokinetics, Pharmacodynamics, and Formulation

The clinical utility of posaconazole is highly dependent on achieving therapeutic plasma concentrations, a process governed by its pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetic Profile
  • Absorption: Posaconazole absorption is slow, variable, and saturable.[1][9] The time to reach maximum plasma concentration (Tmax) is typically 5-8 hours.[9] Bioavailability is significantly influenced by the formulation and co-administration with food. A high-fat meal can increase the bioavailability of the oral suspension by up to 400%.[15][18] This is because the lipophilic drug partitions into the fat globules, which stimulates bile secretion, aiding in solubilization.

  • Distribution: Posaconazole is highly protein-bound (>98%), primarily to albumin, and has a large volume of distribution (5-25 L/kg), indicating extensive penetration into tissues.[9]

  • Metabolism: Unlike many other azoles, posaconazole is not significantly metabolized by the cytochrome P450 (CYP) system. It is primarily eliminated through glucuronidation (a Phase II biotransformation).[9] However, it is a potent inhibitor of CYP3A4, leading to significant drug-drug interactions with substrates of this enzyme (e.g., tacrolimus, sirolimus).[5][9]

  • Elimination: The drug is slowly eliminated, with a terminal half-life of 15-35 hours, primarily via the feces.[9][15]

Parameter Value Key Considerations
Bioavailability8% to 47% (Oral Suspension)Highly variable; significantly increased with food.[8]
Tmax5 - 8 hoursSlow absorption.[9]
Protein Binding>98%High, primarily to albumin.[9]
MetabolismUridine Diphosphate GlucuronosyltransferasePotent inhibitor of CYP3A4.[9]
Elimination Half-Life15 - 35 hoursAllows for once or twice daily dosing.[9]
Formulation Strategies: From Suspension to Solid Dispersion

The erratic absorption of the initial oral suspension formulation prompted the development of improved delivery systems to ensure more reliable therapeutic exposure.[1][2][3]

  • Oral Suspension (40 mg/mL): This formulation contains the hydrate form (Form-S) of posaconazole.[4] Its absorption is highly dependent on gastric pH and motility and requires co-administration with a full meal, which is a significant clinical challenge in critically ill or nauseous patients.[1][2]

  • Delayed-Release Tablet (100 mg): To overcome the limitations of the suspension, a delayed-release tablet was developed. This formulation utilizes an amorphous solid dispersion (ASD) of posaconazole. By dispersing the amorphous drug in a polymer matrix, the tablet achieves a much higher and more consistent bioavailability that is less dependent on food intake.[1][3][16] This formulation is now preferred for both prophylaxis and treatment.[1][3]

  • Intravenous (IV) Formulation (18 mg/mL): An IV formulation is available for patients unable to take oral medications, bypassing the challenges of gastrointestinal absorption entirely.[1][3]

  • Emerging Strategies: Research continues into novel formulation approaches like nanosuspensions (which increase surface area and dissolution velocity) and co-crystals (which alter the crystal lattice to improve solubility and dissolution rate).[8][17][19] For example, a posaconazole-adipic acid co-crystal demonstrated a 2-fold increase in solubility and significantly faster dissolution compared to the pure drug.[8]

Formulation_Logic Problem Core Problem: Posaconazole is BCS Class II Properties Physicochemical Properties: - Low Aqueous Solubility - High Lipophilicity - Poor Wettability Problem->Properties Challenge Biopharmaceutical Challenge: Erratic & Low Bioavailability Properties->Challenge Strategy1 Strategy 1: Oral Suspension (Hydrate Form-S) Challenge->Strategy1 Strategy2 Strategy 2: Delayed-Release Tablet (Amorphous Solid Dispersion) Challenge->Strategy2 Strategy3 Strategy 3: IV Formulation Challenge->Strategy3 Limitation1 Limitation: - High Food/pH Dependence - Variable Absorption Strategy1->Limitation1 Advantage2 Advantage: - Higher & More Stable Exposure - Less Food Dependence Strategy2->Advantage2 Advantage3 Advantage: - Bypasses GI Absorption - 100% Bioavailability Strategy3->Advantage3

Caption: Logic linking posaconazole's properties to formulation choices.

Experimental Protocols

The following protocols are representative of standard methodologies for the preparation and analysis of Posaconazole hydrate.

Protocol: Preparation and Isolation of Posaconazole Hydrate (Form-S)

Causality: This protocol is designed to induce the polymorphic conversion from Form I to the hydrate Form-S by maximizing the interaction with water. Sonication is employed as a high-energy mixing technique to overcome the poor wettability of Form I, ensuring all particles are exposed to the aqueous medium for transformation.[4][12]

  • Dispersion: Weigh 400 mg of Posaconazole Form I and disperse it in 10 mL of purified Type II water in a suitable vessel.

  • Sonication: Place the vessel in an ultrasonic bath. Apply sonication for a minimum of 10 minutes to ensure complete wetting and facilitate the phase transition.[4][12]

  • Isolation: Filter the resulting aqueous dispersion under vacuum through a 0.22 µm pore size nitrocellulose filter to isolate the solid API.[4] Alternatively, centrifuge the dispersion at 8000 rpm for 20-25 minutes and decant the supernatant.[4]

  • Sample Preparation for Analysis: Immediately load the moist precipitate onto an XRPD sample holder.

  • Stabilization: To prevent dehydration and reversion to Form I during analysis, cover the sample holder with a transparent low-density polyethylene (LDPE) cling film. This has been shown to maintain the stability of Form-S for over 24 hours.[4]

Protocol: Quantification by Reverse-Phase HPLC

Causality: This HPLC method is designed for the accurate quantification of posaconazole. A C18 column is chosen for its suitability in retaining lipophilic molecules. The mobile phase composition is optimized to achieve good peak shape and a reasonable retention time. UV detection at 262 nm is selected based on the chromophore of the posaconazole molecule. Method validation according to ICH guidelines ensures the results are accurate, precise, and reliable.[20][21]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, such as a Shimadzu HPLC or equivalent.[21]

  • Column: Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[21]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffer of 1.37 g/L sodium dihydrogen phosphate monohydrate in water, adjust pH to 3.5 with orthophosphoric acid, filter, and degas.[21]

    • Mobile Phase B: Prepare a degassed mixture of methanol and acetonitrile (40:60 v/v).[21]

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detector Wavelength: 262 nm

    • Run Time: 60 minutes

    • Elution Mode: Isocratic (e.g., 35:65 v/v of Mobile Phase A:B) or Gradient as required.[21]

  • Standard Preparation:

    • Accurately weigh ~30 mg of Posaconazole reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent (e.g., acetonitrile:water 50:50 v/v).

    • Perform serial dilutions to create a calibration curve over a linear range (e.g., 2-20 µg/mL).[20]

  • Sample Preparation: Prepare the sample to be tested in the same diluent, ensuring the final concentration falls within the validated linear range of the method.

  • Analysis and Validation: Inject the standards and samples. Perform method validation by assessing specificity, linearity, precision (intra-day and inter-day), accuracy (% recovery), and robustness as per ICH guidelines.[20]

Conclusion and Future Perspectives

Posaconazole hydrate is a critical entity in the pharmaceutical landscape of antifungal therapies. Its formation within the oral suspension formulation underscores the profound impact of solid-state chemistry on drug product performance. The biopharmaceutical challenges posed by its low solubility have been a driving force for innovation, leading from the first-generation suspension to advanced formulations like the amorphous solid dispersion tablet, which offers superior pharmacokinetic consistency.

The analytical toolkit for characterizing posaconazole, particularly its hydrate form, is robust and relies on the synergistic use of techniques like XRPD, TGA, and spectroscopy. These methods are not just for research but are fundamental to the quality control and manufacturing of posaconazole-containing products.

Future research will likely focus on further optimizing oral delivery systems. The promising results from co-crystal and nanosuspension studies suggest that there are still avenues to explore for enhancing the dissolution and absorption of this challenging molecule.[8][19] Furthermore, as therapeutic drug monitoring (TDM) becomes more commonplace to manage inter-patient variability, the development of rapid and cost-effective analytical methods for its quantification in biological matrices will remain an area of active interest.[22][23][24] A thorough understanding of the fundamental physicochemical properties of Posaconazole hydrate will continue to be the bedrock upon which these future advancements are built.

References

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Foundational

In Vitro Antifungal Spectrum of Posaconazole Hydrate: An In-Depth Technical Guide

Abstract Posaconazole, a second-generation triazole antifungal agent, exhibits a broad spectrum of in vitro activity against a wide array of clinically significant fungi, including yeasts, molds, and endemic species.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Posaconazole, a second-generation triazole antifungal agent, exhibits a broad spectrum of in vitro activity against a wide array of clinically significant fungi, including yeasts, molds, and endemic species.[1][2] This technical guide provides a comprehensive overview of the in vitro antifungal profile of posaconazole hydrate, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, standardized susceptibility testing methodologies, extensive spectrum of activity with detailed minimum inhibitory concentration (MIC) data, and the molecular underpinnings of resistance. This document is designed to be a definitive resource, synthesizing technical data with practical insights to support research and development in medical mycology.

Introduction: The Molecular and Mechanistic Landscape of Posaconazole

Posaconazole hydrate is a synthetic, broad-spectrum, second-generation triazole antifungal agent.[1] Its chemical structure, an extended-spectrum derivative of itraconazole, confers a potent and wide range of antifungal activity.[3]

Chemical Structure

Posaconazole's chemical name is 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(1H-1,2,4-triazol-1-ylmethyl)-3-furanyl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. The presence of a furan ring and fluorine substitutions are key modifications from its parent compound, itraconazole.[3]

Mechanism of Action

Like other azole antifungals, posaconazole's primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[4] This disruption of membrane homeostasis results in the cessation of fungal growth and, in some cases, fungal cell death.[5] Posaconazole exhibits a high binding affinity for fungal CYP51, contributing to its potent antifungal activity.[3]

Methodologies for In Vitro Susceptibility Testing

Standardized methodologies are critical for the accurate and reproducible determination of in vitro antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth microdilution testing of posaconazole.

CLSI Broth Microdilution Method (M27 for Yeasts and M38 for Molds)

The CLSI provides detailed protocols for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[6][7]

Experimental Protocol: CLSI Broth Microdilution for Posaconazole

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium.

  • Inoculum Preparation:

    • Yeasts: A standardized inoculum is prepared to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

    • Molds: A conidial suspension is prepared and adjusted to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

  • Drug Dilution: A serial two-fold dilution of posaconazole is prepared in the microdilution trays.

  • Incubation:

    • Yeasts: Trays are incubated at 35°C for 24-48 hours.[8]

    • Molds: Trays are incubated at 35°C for 48-72 hours, depending on the species.

  • Endpoint Determination: The MIC is the lowest concentration of posaconazole that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.[8]

EUCAST Broth Microdilution Method (E.Def 7.4 for Yeasts and E.Def 9.3.2 for Molds)

The EUCAST methodology shares similarities with the CLSI method but has some key differences.[9][10]

Experimental Protocol: EUCAST Broth Microdilution for Posaconazole

  • Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Preparation: The final inoculum concentration is 1-5 x 10⁵ CFU/mL for both yeasts and molds.

  • Drug Dilution: Similar to the CLSI method, serial two-fold dilutions of the antifungal agent are prepared.

  • Incubation: Trays are incubated at 35-37°C for 24 hours for most yeasts and 48-72 hours for molds.

  • Endpoint Determination: The MIC is determined spectrophotometrically as the lowest concentration that shows a 50% reduction in growth for yeasts and 90-100% for molds compared to the control.

Diagram: Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Fungal Isolate Culture inoculum Prepare Standardized Inoculum (CLSI/EUCAST) start->inoculum plate Dispense into Microdilution Plate inoculum->plate media Prepare Broth Medium (RPMI +/- Glucose) media->plate drug Prepare Serial Dilutions of Posaconazole drug->plate incubate Incubate at 35-37°C (24-72 hours) plate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read mic Determine MIC (≥50% Growth Inhibition) read->mic interpret Interpret Results (Susceptible, Intermediate, Resistant) mic->interpret end Report Findings interpret->end

Caption: A generalized workflow for determining the in vitro susceptibility of fungi to posaconazole.

In Vitro Antifungal Spectrum of Posaconazole

Posaconazole demonstrates a broad spectrum of activity against a diverse range of fungal pathogens.[1][11][12]

Activity against Candida Species

Posaconazole is highly active against most Candida species, including those that may be less susceptible to other azoles like fluconazole.[5][13]

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans0.0160.06≤0.03 - >8
C. glabrata0.54≤0.03 - 16
C. parapsilosis0.060.25≤0.03 - 4
C. tropicalis0.030.12≤0.03 - 2
C. krusei0.250.50.03 - 4
C. guilliermondii--≤0.03 - 2
C. lusitaniae--≤0.03 - 1

Data compiled from multiple sources.[13][14][15]

Activity against Aspergillus Species

Posaconazole exhibits potent activity against a wide range of Aspergillus species, including those resistant to other antifungal agents.[11][16]

Aspergillus SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
A. fumigatus0.125 - 0.250.50.03 - >8
A. flavus0.250.50.03 - 2
A. niger0.2510.06 - 2
A. terreus0.1250.250.03 - 1

Data compiled from multiple sources.[11][16][17][18]

Activity against Zygomycetes (Mucorales)

A distinguishing feature of posaconazole is its significant in vitro activity against Zygomycetes, a group of fungi often resistant to other azoles like voriconazole.[19][20][21]

Zygomycete GenusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Rhizopus spp.0.51 - 20.06 - 16
Mucor spp.0.52 - 40.125 - >16
Lichtheimia (formerly Absidia) spp.0.510.125 - 4
Cunninghamella spp.140.25 - 8
Rhizomucor spp.0.2510.06 - 2

Data compiled from multiple sources.[11][12][19][22][23][24][25][26]

Activity against Endemic Fungi

Posaconazole has demonstrated in vitro activity against several endemic dimorphic fungi.[1][21]

Endemic FungusMIC Range (µg/mL)
Histoplasma capsulatum≤0.007 - 0.12
Blastomyces dermatitidis≤0.007 - 0.12
Coccidioides immitis/posadasii≤0.015 - 0.25

Data from various in vitro studies.

Mechanisms of Resistance to Posaconazole

Antifungal resistance is a growing concern. The primary mechanisms of resistance to posaconazole involve alterations in the target enzyme and increased drug efflux.

Alterations in the Target Enzyme (CYP51A)

Mutations in the CYP51A gene, which encodes lanosterol 14α-demethylase, are a significant mechanism of azole resistance.[27][28] These mutations can lead to amino acid substitutions in the enzyme, reducing the binding affinity of posaconazole to its target.[29][30][31] While some mutations confer broad azole resistance, others may have a more selective effect on different azole agents.[28]

Overexpression of Efflux Pumps

Fungal cells can actively transport antifungal drugs out of the cell via efflux pumps, thereby reducing the intracellular drug concentration.[32][33] The two major families of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1).[34][35] Overexpression of the genes encoding these pumps is a common mechanism of acquired azole resistance.[36]

Diagram: Mechanisms of Posaconazole Action and Resistance

G cluster_cell Fungal Cell cluster_membrane Cell Membrane ergosterol Ergosterol (Membrane Integrity) efflux Efflux Pumps (e.g., Cdr1, Mdr1) lanosterol Lanosterol cyp51a Lanosterol 14α-demethylase (CYP51A) lanosterol->cyp51a substrate cyp51a->ergosterol synthesis posaconazole Posaconazole posaconazole->efflux effluxed by posaconazole->cyp51a inhibits resistance Resistance Mechanisms mutated_cyp51a Mutated CYP51A resistance->mutated_cyp51a overexpressed_efflux Overexpressed Efflux Pumps resistance->overexpressed_efflux mutated_cyp51a->cyp51a replaces overexpressed_efflux->efflux increases

Caption: Posaconazole inhibits ergosterol synthesis, while resistance arises from target mutation or drug efflux.

Comparative In Vitro Activity

Numerous studies have compared the in vitro activity of posaconazole to other systemic antifungal agents.

  • Against Aspergillus spp.: Voriconazole is often the most potent agent in vitro, followed by posaconazole and itraconazole.[17][37][38]

  • Against Candida spp.: Posaconazole is generally more active than fluconazole and itraconazole.[13]

  • Against Zygomycetes: Posaconazole is significantly more active than voriconazole and fluconazole, and generally more active than itraconazole.[11][20]

Conclusion

Posaconazole hydrate possesses a broad and potent in vitro antifungal spectrum, encompassing a wide range of clinically important yeasts and molds. Its notable activity against Zygomycetes and many azole-resistant strains of Candida and Aspergillus underscores its importance in the antifungal armamentarium. A thorough understanding of its in vitro profile, guided by standardized susceptibility testing methodologies, is essential for optimizing its clinical application and for the continued development of novel antifungal strategies.

References

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Sources

Exploratory

An In-Depth Technical Guide to the Inhibition of Ergosterol Synthesis by Posaconazole

Intended Audience: Researchers, scientists, and drug development professionals in mycology and infectious diseases. Abstract Posaconazole, a second-generation triazole antifungal, represents a significant advancement in...

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Abstract

Posaconazole, a second-generation triazole antifungal, represents a significant advancement in the management of invasive fungal infections. Its broad-spectrum efficacy is rooted in the potent and specific inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51). This guide provides a detailed examination of this mechanism, outlining the biochemical pathway, the molecular interactions underpinning inhibition, and the downstream cellular consequences for the fungus. Furthermore, it offers field-proven, step-by-step experimental protocols for researchers to quantitatively assess the effects of posaconazole, from determining in vitro susceptibility to analyzing its impact on the fungal sterol profile.

The Central Role of Ergosterol in Fungal Physiology

Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to cholesterol in mammalian cells.[1][2] Its unique C28 structure is essential for maintaining several key membrane properties, including fluidity, integrity, and permeability.[1][3][4] Ergosterol also modulates the function of membrane-bound proteins, such as enzymes and transporters, which are vital for cellular homeostasis and environmental adaptation.[4] Because ergosterol is a fungal-specific sterol, its biosynthetic pathway is a prime target for antifungal drug development, offering a high degree of selectivity and minimizing off-target effects on the host.[2][3][5]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol is a complex, multi-enzyme process that can be broadly divided into three stages.[3][6] It begins with the mevalonate pathway, converting acetyl-CoA into the precursor farnesyl pyrophosphate (FPP).[3][6] The pathway then proceeds through a series of reactions to produce lanosterol, the first sterol intermediate.[6] The final stage involves a series of modifications to lanosterol, including demethylations and desaturations, to yield the final product, ergosterol.[6]

The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene, catalyzes a critical step in this final stage: the oxidative removal of the 14α-methyl group from lanosterol.[1][7][8] This demethylation is indispensable for the formation of a functional ergosterol molecule.[5] Inhibition of this step is the cornerstone of the mechanism of action for all azole antifungals.[7][8]

Ergosterol_Pathway cluster_mevalonate Mevalonate Pathway cluster_late_sterol Late Sterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps FPP FPP Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Erg9 Lanosterol Lanosterol Squalene->Lanosterol Erg1 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate CYP51 (Erg11) Zymosterol Zymosterol 14-demethylated intermediate->Zymosterol Erg24 Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps (Erg6, Erg2, Erg5, Erg4) Inhibition Posaconazole Inhibition Inhibition->Lanosterol

Caption: The Ergosterol Biosynthesis Pathway highlighting the CYP51 inhibition point.

Posaconazole's Core Mechanism: High-Affinity CYP51 Inhibition

Posaconazole is a triazole antifungal agent that exerts its effect by specifically targeting and inhibiting fungal CYP51.[1][9][10]

Molecular Interaction: The mechanism of inhibition is based on a highly specific interaction between the posaconazole molecule and the active site of the CYP51 enzyme. The nitrogen atom (N-4) of the triazole ring coordinates with the heme iron atom at the catalytic center of the enzyme.[1][11] This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the 14α-demethylation step.[1][8] Posaconazole possesses a high affinity for the fungal CYP51 enzyme, which contributes to its potent activity, including against some fungal strains that have developed resistance to other azoles.[8][12]

Biochemical Consequences: The inhibition of CYP51 by posaconazole has two primary and detrimental consequences for the fungal cell:

  • Ergosterol Depletion: The blockade of the pathway leads to a progressive depletion of ergosterol from the fungal cell membranes.[2][13] This compromises membrane integrity, increases permeability, and disrupts the function of essential membrane-bound proteins.[1][2][10]

  • Accumulation of Toxic Precursors: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[1][2][9][13] These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, leading to severe membrane stress, altered fluidity, and ultimately, cell growth inhibition or death.[1][2][8] In some fungi, these precursors can be converted into even more toxic sterols, such as 14-methylergosta-8,24-diene-3,6-diol.[14][15]

Mechanism cluster_enzyme CYP51 Active Site Enzyme CYP51 Enzyme Heme Iron Apoprotein Product 14-demethylated Sterol Enzyme->Product Catalysis ToxicSterols Accumulation of Toxic 14α-methylated Sterols Posaconazole Posaconazole Posaconazole->Enzyme:heme High-affinity Binding (Inhibition) Lanosterol Lanosterol (Substrate) Lanosterol->Enzyme:heme Normal Binding Lanosterol->Enzyme Blocked MembraneDamage Membrane Stress & Disruption ToxicSterols->MembraneDamage

Caption: Posaconazole's competitive inhibition of Lanosterol at the CYP51 active site.

Experimental Validation & Methodologies

The efficacy and mechanism of posaconazole can be rigorously assessed through a series of well-established in vitro and analytical techniques.

Protocol: In Vitro Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the foundational method for assessing an antifungal's potency. The broth microdilution method, standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[16][17]

Objective: To determine the lowest concentration of posaconazole that inhibits the visible growth of a fungal isolate.

Methodology (Based on CLSI M27-A/M38-A Principles):

  • Antifungal Preparation: Prepare a stock solution of posaconazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to create a range of concentrations (e.g., 8 to 0.007 µg/mL).[17][18]

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[17][18]

  • Incubation: Dispense 100 µL of each posaconazole dilution into the wells of a 96-well microtiter plate. Add 100 µL of the standardized fungal inoculum to each well.[18] Include a growth control (no drug) and a sterility control (no inoculum).

  • Reading the MIC: Incubate the plates at 35°C for 24-48 hours (duration depends on the fungal species). The MIC is read as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for yeasts) compared to the drug-free growth control.[16][19]

Table 1: Representative Posaconazole MIC Values for Common Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
Candida albicans≤0.03 - 10.06
Candida glabrata≤0.03 - 84
Cryptococcus neoformans≤0.03 - 10.5
Aspergillus fumigatus≤0.03 - 20.5
Rhizopus arrhizus0.12 - 42
Data compiled from published studies for illustrative purposes.[18][19]
Protocol: Fungal Sterol Profile Analysis by GC-MS

This analytical technique provides direct evidence of CYP51 inhibition by quantifying the depletion of ergosterol and the corresponding accumulation of its 14α-methylated precursors.[12][20]

Objective: To quantitatively compare the sterol composition of fungal cells grown with and without sub-inhibitory concentrations of posaconazole.

GCMS_Workflow Start Fungal Culture (+/- Posaconazole) Harvest Harvest & Wash Cell Pellet Start->Harvest Saponify Saponification (Alcoholic KOH) Harvest->Saponify Extract Non-saponifiable Lipid Extraction (e.g., n-heptane) Saponify->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Data Data Interpretation: Peak Identification & Quantification Analyze->Data

Caption: Experimental workflow for fungal sterol analysis via GC-MS.

Methodology:

  • Culturing and Treatment: Grow the fungal isolate in a suitable liquid medium to mid-log phase. Divide the culture; treat one portion with a sub-inhibitory concentration of posaconazole (e.g., 0.25x MIC) and leave the other as an untreated control. Incubate for several hours.

  • Cell Harvesting and Lysis: Harvest cells by centrifugation, wash with sterile water, and record the wet weight. Lyse the cells mechanically (e.g., bead beating) or enzymatically.

  • Saponification: Resuspend the cell lysate in alcoholic potassium hydroxide (KOH) and heat (e.g., at 80°C for 1 hour) to saponify lipids.[20] This process hydrolyzes fatty acid esters while leaving sterols intact.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) into an organic solvent like n-heptane or petroleum ether.[21] Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To increase their volatility for gas chromatography, derivatize the sterols by silylation (e.g., using BSTFA with 1% TMCS).[20][22] This converts the hydroxyl group of the sterol into a trimethylsilyl (TMS) ether.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).[23] The different sterols will separate based on their retention times, and the mass spectrometer will fragment the molecules, providing a characteristic mass spectrum for identification and quantification.[21][23]

Table 2: Representative Sterol Profile Changes in Aspergillus fumigatus after Posaconazole Treatment

SterolControl (% of Total Sterols)Posaconazole-Treated (% of Total Sterols)Expected Outcome
Ergosterol~95%<10%Depletion
Eburicol (14α-methylated)<1%>60%Accumulation
Obtusifoliol (14α-methylated)<1%>20%Accumulation
Lanosterol<1%~5%Accumulation
Illustrative data based on findings from published literature.[12]

Mechanisms of Resistance

While posaconazole is highly potent, resistance can emerge, primarily through modifications that reduce the drug's ability to inhibit its target. The most common mechanism is the acquisition of point mutations in the CYP51A gene.[7][24] These mutations can alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of posaconazole and other azoles.[7][11] Overexpression of the CYP51A gene, often driven by tandem repeat insertions in the promoter region, is another significant resistance mechanism.[24][25]

Conclusion

Posaconazole's antifungal activity is a direct result of its potent and specific inhibition of lanosterol 14α-demethylase (CYP51). This targeted action disrupts the ergosterol biosynthesis pathway, leading to a fungistatic or fungicidal effect through the dual mechanisms of ergosterol depletion and the accumulation of toxic methylated sterol precursors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects, contributing to a deeper understanding of azole antifungal mechanisms and the development of next-generation therapies.

References

  • Posaconazole. Grokipedia.
  • The Science Behind Posaconazole: Mechanism and Applications in Mycology. NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the mechanism of Posaconazole?
  • Resistance to antifungals that target CYP51. Parker JE, et al. PubMed Central.
  • Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Deriv
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Liu, J., et al. MDPI.
  • Ergosterol Inhibition Explained: Posaconazole API Power. Bio-Synth.
  • A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity. Hof, H.
  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. Alcazar-Fuoli, L., et al.
  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Zavrel, M., and White, T.C. MDPI.
  • Ergosterol biosynthesis pathway in filamentous fungi.
  • Posaconazole: clinical pharmacology and potential for management of fungal infections. Groll, A.H., and Walsh, T.J. PubMed.
  • New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri. Garcia-Rubio, R., et al. ASM Journals.
  • Ergosterol Biosynthesis.
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  • Point Mutations in the 14-α Sterol Demethylase Cyp51A or Cyp51C Could Contribute to Azole Resistance in Aspergillus flavus. Garcia-Rubio, R., et al. MDPI.
  • GC-MS Analysis of Phytosterol Content of Dried Mushrooms. Ingram, C.
  • Azole Resistance in Microorganisms by CYP51 Mutation. Aoyama, Y., and Noshiro, M.
  • A Cyp51B Mutation Contributes to Azole Resistance in Aspergillus fumigatus. Garcia-Rubio, R., et al. PubMed Central.
  • Posaconazole Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds. Pfaller, M.A., et al.
  • Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Rozès, N., and Garcia-Jumilla, P.
  • Sterol Composition of Clinically Relevant Mucorales and Changes Resulting from Posaconazole Tre
  • Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Das, A., and Roy, A.
  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Podust, L.M., et al. PubMed Central.
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  • In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates. Pfaller, M.A., et al. ASM Journals.
  • Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. Nishimoto, Y., et al. PubMed Central.
  • Comparative in vitro activities of posaconazole, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus. Almyroudis, N.G., et al. Oxford Academic.
  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. Hitchcock, C.A., et al. Oxford Academic.
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Foundational

An In-depth Technical Guide to the Chemical Stability and Degradation Profile of Posaconazole Hydrate

Introduction: Understanding Posaconazole and the Imperative of Stability Posaconazole is a broad-spectrum, second-generation triazole antifungal agent, distinguished by its potent activity against a wide range of yeasts...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Posaconazole and the Imperative of Stability

Posaconazole is a broad-spectrum, second-generation triazole antifungal agent, distinguished by its potent activity against a wide range of yeasts and molds.[1] It functions by inhibiting the enzyme sterol 14α-demethylase, a critical component in the biosynthesis of ergosterol, which is vital for fungal cell membrane integrity.[1] Chemically, Posaconazole is a complex molecule characterized by low aqueous solubility (<1 μg/mL) and high lipophilicity, placing it in Class II of the Biopharmaceutical Classification System (BCS).[2] These physicochemical properties present significant challenges in formulation development, making the stability of the active pharmaceutical ingredient (API) a paramount concern.

This guide provides a comprehensive analysis of the chemical stability and degradation profile of Posaconazole, with a specific focus on its hydrate form. Understanding how this molecule behaves under various environmental stressors is not merely an academic exercise; it is a foundational requirement for developing safe, effective, and stable pharmaceutical formulations, ensuring that the drug maintains its quality and therapeutic efficacy throughout its shelf life. The methodologies and principles discussed herein are grounded in the standards set forth by the International Council for Harmonisation (ICH) guidelines on stability testing.[3][4][5]

The Significance of Crystalline Form: Posaconazole Hydrate (Form-S)

The solid-state properties of an API can profoundly influence its stability and bioavailability. Posaconazole can exist in different crystalline forms, a phenomenon known as polymorphism.[6] While the anhydrous Form I is the thermodynamically stable polymorph, a hydrated form, designated Form-S, has been identified, particularly in aqueous oral suspensions.[7][8]

Characterization studies have revealed that Posaconazole Form-S is a hydrate that incorporates approximately three molecules of water per molecule of the API.[6][7][8] This polymorphic conversion from Form I to Form-S is driven by interaction with water.[6][8] From a stability perspective, this is critical because the hydrate form (Form-S) is metastable. Upon removal from the aqueous environment and exposure to ambient conditions, Form-S can rapidly convert back to the more stable Form I due to water loss. This conversion can occur in as little as 30 minutes, potentially altering the physical properties and bioavailability of the drug product.[6][9] Researchers must be cognizant of this behavior, employing protective measures like covering samples to prevent dehydration during analysis.[9]

Forced Degradation: Probing the Intrinsic Stability of Posaconazole

Forced degradation, or stress testing, is an essential component of drug development mandated by regulatory bodies like the ICH.[5] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic chemical vulnerabilities of the molecule.

The stability profile of Posaconazole has been investigated under various stress conditions, including hydrolysis, oxidation, heat, and light. The findings, however, vary across studies, underscoring the critical influence of specific experimental parameters such as reagent concentration, temperature, and exposure time.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on Posaconazole hydrate. The causality behind this workflow is to systematically expose the API to a range of stressors and use a validated, specific analytical method to separate and quantify the parent drug from any potential degradants.

Forced_Degradation_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation & Characterization API Posaconazole Hydrate API StockSol Prepare Stock Solution (e.g., in Methanol or Acetonitrile) API->StockSol Acid Acid Hydrolysis (e.g., 2N HCl, 70°C) StockSol->Acid Expose Aliquots Base Base Hydrolysis (e.g., 2N NaOH, 70°C) StockSol->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) StockSol->Oxidation Expose Aliquots Thermal Thermal (e.g., 70°C, Solid State) StockSol->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Conditions) StockSol->Photo Expose Aliquots Neutralize Neutralize/Quench Reaction (as applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating RP-HPLC/UPLC Method Dilute->HPLC Purity Assess Peak Purity HPLC->Purity MassBal Calculate Mass Balance HPLC->MassBal Identify Identify Degradants (LC-MS, NMR) MassBal->Identify If significant degradation

Caption: A generalized workflow for conducting forced degradation studies.

Summary of Degradation Behavior

The intrinsic stability of Posaconazole is a complex picture, with susceptibility varying significantly based on the nature of the stressor.

Degradation_Profile POS {Posaconazole Hydrate|Chemical Stability Profile} Oxidation Oxidative Stress Susceptible - Piperazine ring breakage suggested - DPs: m/z 717, 733 identified - Second-order kinetics POS->Oxidation is highly Hydrolysis Hydrolytic Stress Conflicting Reports - Stable - Degrades in strong acid/base at 70°C - Minor degradation in 0.1N HCl POS->Hydrolysis shows Thermal Thermal Stress Condition Dependent - Stable - Susceptible POS->Thermal shows Photolytic Photolytic Stress Conflicting Reports - Susceptible - First-order kinetics - DPs: m/z 683, 411, 465 identified - Stable POS->Photolytic shows

Caption: Summary of Posaconazole hydrate's stability under various stress conditions.

Hydrolytic Degradation (Acid & Base) The susceptibility of Posaconazole to hydrolysis is not straightforward and appears highly dependent on the experimental conditions. One study reported that the drug was stable to both acidic and basic hydrolysis.[10] In contrast, another investigation employing more stringent conditions (2N HCl and 2N NaOH at 70°C for 1 hour) observed significant degradation, with 5.41% degradation in acid and 4.23% in base, forming two degradation products.[11] A third study using milder conditions (0.1N HCl and 0.1N NaOH, 10 days at room temperature) noted only a minor degradation of 2.4% in acid and no degradation in base.[12] This highlights the importance of selecting appropriate stress levels; conditions should be sufficient to induce degradation (typically 5-20%) without causing complete destruction of the molecule.

Oxidative Degradation There is a consensus that Posaconazole is labile to oxidative stress.[10][12] Studies using hydrogen peroxide have consistently shown degradation.[10][12] The degradation kinetics under oxidative conditions have been reported to follow a second-order reaction.[10] High-resolution mass spectrometry has been used to characterize the resulting degradants, with two products having m/z values of 717 and 733 being detected.[10] Molecular modeling suggests that the degradation process may initiate with the breakage of the piperazine ring, a key structural motif in the molecule.[10]

Thermal and Photolytic Degradation The data on thermal and photolytic stability are also conflicting. Some studies report stability to heat and light[10][11], while others indicate significant degradation under thermal and photolytic stress.[10][13] One study found that photolytic decomposition followed first-order kinetics and led to the formation of three major degradation products (m/z 683, 411, and 465), suggesting modifications to the piperazine ring and the triazole/triazolone side chains.[14][15] This variability again points to the influence of the specific conditions applied during the stress testing (e.g., intensity of light, temperature, physical state of the sample).

Stress ConditionReagents and ConditionsObservationDegradation Products Identified (m/z)Reference
Acid Hydrolysis 2N HCl, 70°C, 1 hr5.41% degradationNot specified[11]
0.1N HCl, RT, 10 days2.4% degradationNot specified[12]
Not specifiedStable-[10]
Base Hydrolysis 2N NaOH, 70°C, 1 hr4.23% degradation (2 DPs)Not specified[11]
0.1N NaOH, RT, 10 daysNo degradation-[12]
Not specifiedStable-[10]
Oxidation H₂O₂ 3%, RT, 10 days10.8% degradation (1 DP)Not specified[12]
Varied H₂O₂, temp, pHSusceptiblem/z 717, 733[10]
Thermal 70°C, solid, 24 hrsNo degradation-[11]
Not specifiedStable-[10]
Not specifiedSusceptibleNot specified[10][13]
Photolytic Sunlight, solid, 24 hrsNo degradation-[11]
Not specifiedSusceptiblem/z 683, 411, 465[14][15]

Stability-Indicating Analytical Methods

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. Such a method must be able to accurately quantify the decrease in the active drug content due to degradation and separate the drug peak from all degradation product peaks.

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column and Mobile Phase Selection:

    • Initiate with a reversed-phase column, such as a C8 or C18 (e.g., 150 x 4.6mm, 5µm particle size), which is effective for separating non-polar to moderately polar compounds like Posaconazole.[13][16]

    • Screen mobile phases consisting of methanol or acetonitrile and an aqueous buffer. A common starting point is a methanol-water (75:25, v/v) isocratic elution.[12] The choice of organic modifier is critical; one study noted that acetonitrile caused on-column degradation of Posaconazole, making methanol the preferred solvent.[12]

  • Method Optimization:

    • Inject a mixture of stressed samples (e.g., acid-degraded, peroxide-degraded) to observe the separation of the main peak and degradant peaks.

    • Adjust the mobile phase composition, pH, and flow rate to achieve adequate resolution (Rs > 2) between Posaconazole and all impurities. A gradient elution may be necessary if degradants have widely varying polarities.[13]

    • Set the detection wavelength based on the UV absorbance maximum of Posaconazole, typically around 260-262 nm.[13][17]

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Analyze forced degradation samples to demonstrate that degradant peaks do not interfere with the Posaconazole peak. Peak purity analysis using a photodiode array (PDA) detector is essential.[12]

    • Linearity: Establish a linear relationship between detector response and concentration over a defined range (e.g., 5-60 μg/mL).[12]

    • Accuracy & Precision: Determine the method's accuracy (recovery) and precision (repeatability and intermediate precision), ensuring results are within acceptable limits (e.g., RSD < 2%).[10][12]

    • Robustness: Evaluate the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.[10][12]

Storage and Handling Recommendations

Based on the available stability data, the following recommendations are prudent for maintaining the integrity of Posaconazole hydrate:

  • Storage: The bulk drug substance is reported to be stable for up to 24 months when stored at 25°C.[18] However, given its susceptibility to oxidation and potential polymorphic changes, storage in well-closed, light-resistant containers under controlled room temperature is advisable.

  • Protection from Moisture: Due to the metastable nature of the hydrate form (Form-S) and its tendency to convert to Form I upon dehydration, exposure to low humidity environments should be minimized, especially for formulations where the hydrate is the desired form.[6][9]

  • Avoidance of Oxidizing Agents: Contact with strong oxidizing agents should be strictly avoided in all formulation and manufacturing processes.

  • pH Control: For liquid formulations, maintaining the pH within a stable range is critical to prevent hydrolysis. A slightly acidic to neutral pH is generally preferred.

Conclusion

The chemical stability of Posaconazole hydrate is a multifaceted issue influenced by its molecular structure, crystalline form, and external environment. The molecule is particularly vulnerable to oxidative degradation, which appears to be the most significant degradation pathway, potentially initiated at the piperazine ring. Its susceptibility to hydrolysis, heat, and light is highly dependent on the severity of the conditions, leading to some conflicting reports in the literature. The hydrate form (Form-S) adds another layer of complexity, as it is prone to dehydration and conversion to the anhydrous Form I.

A thorough understanding of these degradation pathways, facilitated by robust forced degradation studies and validated stability-indicating methods, is non-negotiable for the successful development of stable, safe, and effective Posaconazole drug products.

References

  • Stability study and oxidative degradation kinetics of posaconazole. ResearchGate. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. PubMed. [Link]

  • ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • Formation and Characterisation of Posaconazole Hydrate Form. PMC - NIH. [Link]

  • Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor. [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH. [Link]

  • Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Journal of Applied Pharmaceutical Science. [Link]

  • Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. ResearchGate. [Link]

  • Stability of Posaconazole Form-S in the oral suspension′s precipitate:.... ResearchGate. [Link]

  • Stable liquid compositions of posaconazole.
  • Formation and Characterisation of Posaconazole Hydrate Form. ResearchGate. [Link]

  • Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient. MDPI. [Link]

  • Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Asian Journal of Pharmacy and Technology. [Link]

  • Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. MDPI. [Link]

  • Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. Asian Journal of Chemistry. [Link]

  • (PDF) Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. ResearchGate. [Link]

  • Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. Scirp.org. [Link]

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Protocols & Analytical Methods

Method

Development of a Stability-Indicating HPLC Method for the Analysis of Posaconazole Hydrate

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Posaconazole...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Posaconazole Hydrate in bulk drug substance and pharmaceutical formulations. Posaconazole, a broad-spectrum triazole antifungal agent, requires a reliable analytical method to ensure its quality, potency, and stability. The developed method is specific, accurate, precise, and linear over a defined concentration range, and is capable of separating Posaconazole from its degradation products and process-related impurities. This document provides a comprehensive protocol for method development, validation, and sample analysis, intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against various yeasts and molds.[1][2][3] It is used in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1] Structurally, Posaconazole is a complex molecule with multiple chiral centers and functional groups that are susceptible to degradation.[4] Posaconazole is a weakly dibasic drug with low aqueous solubility, classified under the Biopharmaceutical Classification System (BCS) as a Class II drug.[1]

The development of a stability-indicating analytical method is a critical component of the drug development process, as mandated by regulatory agencies worldwide. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring that the safety and efficacy of the drug product are not compromised over its shelf life. This application note describes a systematic approach to developing and validating an HPLC method for Posaconazole Hydrate, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[1]

Physicochemical Properties of Posaconazole Hydrate

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValueSource
Molecular FormulaC₃₇H₄₂F₂N₈O₄·xH₂O
Molecular Weight700.8 g/mol (anhydrous)
pKa4.6[1]
LogP4.6 - 5.5[1]
Aqueous Solubility<1 µg/mL (low)[1]
UV λmax~262 nm[5]
Common SolventsSoluble in methanol, acetonitrile, and dichloromethane.[5][6]

Posaconazole's hydrophobic nature (high LogP) and low aqueous solubility strongly suggest that reversed-phase HPLC is the most suitable chromatographic mode. Its UV chromophore allows for sensitive detection in the range of 255-262 nm.[1][5]

HPLC Method Development Strategy

The development of the HPLC method followed a logical, stepwise approach to achieve optimal separation and quantification of Posaconazole.

MethodDevelopment cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Column Selection (C18, C8) B Mobile Phase Screening (ACN vs. MeOH, pH) A->B Based on Analyte Properties C Wavelength Selection (220-262 nm) B->C Initial Runs D Optimization (Gradient/Isocratic, Flow Rate, Temp) C->D Fine-tuning E Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) D->E Optimized Method F Peak Purity Analysis (PDA Detector) E->F G Resolution of Degradants F->G Assess Separation H Specificity G->H Final Method I Linearity & Range J Accuracy & Precision K LOD & LOQ L Robustness M System Suitability

Figure 1: A flowchart illustrating the systematic approach to HPLC method development for Posaconazole Hydrate.

Materials and Reagents
  • Posaconazole Hydrate Reference Standard (USP or equivalent)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid, analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. A Waters Alliance HPLC 2965 system or equivalent is suitable.[6] Data acquisition and processing were performed using Empower software or similar.

Optimized Chromatographic Conditions

Based on extensive experimentation and literature review, the following conditions were found to be optimal for the stability-indicating analysis of Posaconazole.

ParameterOptimized Condition
Column Symmetry C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.01M KH₂PO₄ buffer (pH 3.5 adjusted with H₃PO₄) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Selection:

  • Column: A C18 column provides excellent hydrophobic retention for the non-polar Posaconazole molecule. A 250 mm length ensures high efficiency and resolution.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer offers good peak shape and resolution. Acetonitrile is a strong organic modifier that elutes Posaconazole with a reasonable retention time. The acidic pH of the buffer ensures that Posaconazole is in its protonated form, leading to consistent retention and peak symmetry.

  • Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and chromatographic efficiency.

  • Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.

  • Detection Wavelength: 262 nm is near the UV absorbance maximum of Posaconazole, providing high sensitivity.[5]

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Posaconazole Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[6]

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 10 Posaconazole tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Posaconazole and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 25 minutes to extract the drug.[7]

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter.

  • Dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Forced Degradation Studies Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[8][9] A stock solution of Posaconazole (1000 µg/mL in methanol) was used for these studies.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl and heat at 80°C for 4 hours. Neutralize the solution with 1N NaOH and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH and heat at 80°C for 2 hours. Neutralize the solution with 1N HCl and dilute with mobile phase. Significant degradation has been observed under basic conditions.[6]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute with mobile phase. Posaconazole is known to be susceptible to oxidation.[9]

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a solution at the working concentration.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours. Prepare a solution at the working concentration.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.

System Suitability

System suitability parameters are established to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Areas (n=6)≤ 2.0%
Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention time of Posaconazole in the chromatograms of the blank, placebo, and forced degradation samples. Peak purity analysis using a PDA detector confirmed that the Posaconazole peak was spectrally pure in the presence of its degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of Posaconazole solutions over the concentration range of 25-150 µg/mL. The correlation coefficient (r²) was found to be > 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of Posaconazole spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day precision): The %RSD for six replicate injections of the standard solution was less than 2.0%.

  • Intermediate Precision (Inter-day and inter-analyst): The %RSD for the analysis of the same sample on different days by different analysts was also within acceptable limits (< 2.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was confirmed to be quantifiable with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Results and Discussion

The developed HPLC method successfully separated Posaconazole from its degradation products formed under various stress conditions. A representative chromatogram showing the separation of Posaconazole from its degradation products is presented below.

Chromatogram cluster_0 Chromatogram Overlay cluster_1 Peak Identification A Unstressed Sample: Single peak for Posaconazole at ~8.5 min B Stressed Sample (e.g., Base Hydrolysis): - Posaconazole peak (reduced area) - Degradation peaks at different retention times C Degradant 1 (e.g., ~4.2 min) D Degradant 2 (e.g., ~6.8 min) E Posaconazole Peak (~8.5 min)

Figure 2: A conceptual representation of chromatograms from unstressed and stressed Posaconazole samples, demonstrating the method's specificity. The retention time of Posaconazole was approximately 8.5 minutes.[8]

The forced degradation studies revealed that Posaconazole is particularly susceptible to basic hydrolysis and oxidation, with less degradation observed under acidic, thermal, and photolytic conditions.[6][9] The method was able to resolve the main degradation products from the parent drug, confirming its stability-indicating capability.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of Posaconazole Hydrate. The method is suitable for routine quality control analysis of the bulk drug and its pharmaceutical dosage forms. The comprehensive protocols provided in this application note can be readily implemented in a quality control laboratory to ensure the quality and stability of Posaconazole products.

References

  • Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Journal of Pharmaceutical Research International. Available at: [Link]

  • Analytical Method Development and Validation of Posaconazole for Injection. Chemistry Research Journal. Available at: [Link]

  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research. Available at: [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Scientia Pharmaceutica. Available at: [Link]

  • Stability study and oxidative degradation kinetics of posaconazole. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. MDPI. Available at: [Link]

  • Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor.org. Available at: [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. ResearchGate. Available at: [Link]

  • Posaconazole Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACANAZOLE BY RP- HPLC METHOD. IJCRT.org. Available at: [Link]

  • Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. MDPI. Available at: [Link]

  • Analytical Method Development and Validation of Posaconazole by QbD Approach. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Posaconazole Impurities. SynZeal. Available at: [Link]

  • UV Spectrophotometric method for determination of posaconazole: comparison to HPLC. Lume - UFRGS. Available at: [Link]

  • Posaconazole-impurities. Pharmaffiliates. Available at: [Link]

  • Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Posaconazole Impurities and Related Compounds Manufacturer. Allmpus. Available at: [Link]

  • Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. PubMed. Available at: [Link]

  • Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. Available at: [Link]

  • Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. Asian Journal of Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols: Posaconazole Against Aspergillus fumigatus

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aspergillus fumigatus, a ubiquitous mold, is the primary cause of invasive aspergillosis (IA), a life-threatening infection predominantly affecting immunocompromised individuals.[1][2] The triazole antifungal agent, Posaconazole, serves as a critical tool in the prophylaxis and treatment of this severe infection.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the research applications of Posaconazole against A. fumigatus. It delves into its mechanism of action, detailed protocols for in vitro and in vivo studies, and methods for investigating resistance.

Mechanism of Action of Posaconazole

Posaconazole, like other triazole antifungals, targets the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway.[4][5][6][7][8][9] Specifically, it potently inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is encoded by the cyp51A and cyp51B genes in A. fumigatus.[10][11][12][13][14] This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][7] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts the cell membrane structure and function, ultimately inhibiting fungal growth.[5][6][8] Posaconazole exhibits a high affinity for this target enzyme, contributing to its broad-spectrum activity.[7][11]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (Cyp51A/B) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Posaconazole Posaconazole 14α-demethylase (Cyp51A/B) 14α-demethylase (Cyp51A/B) Posaconazole->14α-demethylase (Cyp51A/B) Inhibits

Caption: Posaconazole's inhibition of the ergosterol biosynthesis pathway.

In Vitro Research Applications and Protocols

Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Determining the Minimum Inhibitory Concentration (MIC) is fundamental for assessing the in vitro activity of Posaconazole against A. fumigatus. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.[1]

Protocol: Broth Microdilution MIC Assay (adapted from CLSI M38-A2)

  • Inoculum Preparation:

    • Culture A. fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.

    • Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of Posaconazole in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of Posaconazole in RPMI 1640 medium in a 96-well microtiter plate. Final concentrations should typically range from 0.031 to 16 µg/mL.[15]

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 48 hours.[15]

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of Posaconazole that causes complete inhibition of growth.[15]

Data Interpretation: The MIC values help categorize isolates as wild-type (susceptible) or non-wild-type (potentially resistant). Epidemiological cutoff values (ECVs) are used for this classification. For Posaconazole against A. fumigatus, the CLSI ECV is 0.25 µg/mL.[15][16]

Isolate TypeTypical Posaconazole MIC Range (µg/mL)
Wild-Type≤ 0.25[15]
TR34/L98H Mutant0.25 - 2[15]
TR46/Y121F/T289A Mutant> 0.25[15]
Assessment of Fungal Viability: XTT Assay

The XTT assay is a colorimetric method to quantify fungal viability, particularly useful for assessing the metabolic activity of A. fumigatus after exposure to Posaconazole.

Protocol: XTT Viability Assay

  • Fungal Culture and Drug Exposure:

    • Grow A. fumigatus in 96-well plates in the presence of varying concentrations of Posaconazole as described in the MIC protocol.

  • XTT-Menadione Solution Preparation:

    • Prepare a stock solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) in saline.

    • Prepare a stock solution of menadione in acetone.

    • Immediately before use, mix the XTT and menadione solutions.

  • Assay Procedure:

    • After the desired incubation period with Posaconazole, carefully remove the supernatant from each well.

    • Wash the fungal biomass with phosphate-buffered saline (PBS).

    • Add the XTT-menadione solution to each well.

    • Incubate the plates in the dark at 37°C for 1-3 hours.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. The color change is proportional to the metabolic activity of the fungus.

Investigating Biofilm Inhibition

A. fumigatus can form biofilms, which are associated with increased drug resistance.[17][18] The effect of Posaconazole on biofilm formation can be evaluated using a crystal violet staining method.

Protocol: Biofilm Inhibition Assay

  • Biofilm Formation:

    • In a 96-well plate, add A. fumigatus conidia to RPMI 1640 medium with varying concentrations of Posaconazole.

    • Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Crystal Violet Staining:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet for 20 minutes.

    • Wash the wells with water to remove excess stain.

  • Quantification:

    • Solubilize the stain by adding 33% acetic acid to each well.

    • Measure the absorbance at 570 nm. A decrease in absorbance indicates inhibition of biofilm formation.

cluster_workflow In Vitro Experimental Workflow A. fumigatus Culture A. fumigatus Culture Inoculum Preparation Inoculum Preparation A. fumigatus Culture->Inoculum Preparation MIC Determination MIC Determination Inoculum Preparation->MIC Determination Broth Microdilution Viability Assay Viability Assay Inoculum Preparation->Viability Assay XTT Biofilm Assay Biofilm Assay Inoculum Preparation->Biofilm Assay Crystal Violet Posaconazole Dilution Posaconazole Dilution Posaconazole Dilution->MIC Determination Posaconazole Dilution->Viability Assay Posaconazole Dilution->Biofilm Assay

Caption: Overview of in vitro experimental workflows.

In Vivo Research Applications and Protocols

Murine Model of Invasive Pulmonary Aspergillosis

Animal models are essential for evaluating the in vivo efficacy of Posaconazole. The neutropenic murine model of invasive pulmonary aspergillosis is widely used.[3][19][20]

Protocol: Murine Model of Invasive Aspergillosis

  • Immunosuppression:

    • Induce neutropenia in mice (e.g., BALB/c or C57BL/6) by intraperitoneal injection of cyclophosphamide.[3] A common regimen is 150 mg/kg on days -4 and +4, and 100 mg/kg on day -1 relative to infection.[3]

  • Infection:

    • On day 0, intranasally infect the mice with a suspension of A. fumigatus conidia.[3] The inoculum size should be calibrated to achieve a lethal infection in control animals.

  • Posaconazole Treatment:

    • Administer Posaconazole orally once or twice daily.[21] Dosing can range from 1 to 160 mg/kg/day depending on the research question.[3][20]

    • Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection).[3]

  • Efficacy Evaluation:

    • Survival Analysis: Monitor the mice daily for a predetermined period (e.g., 14-21 days) and record survival.[21][22]

    • Fungal Burden: At specific time points, euthanize a subset of mice and harvest organs (lungs, kidneys, brain).[21] Homogenize the tissues and determine the fungal burden by plating serial dilutions on agar or by quantitative PCR (qPCR).[19][20]

    • Histopathology: Fix organ tissues in formalin, embed in paraffin, and stain with Gomori's methenamine silver (GMS) or periodic acid-Schiff (PAS) to visualize fungal elements.

cluster_workflow In Vivo Experimental Workflow Immunosuppression Immunosuppression Infection Infection Immunosuppression->Infection Cyclophosphamide Treatment Treatment Infection->Treatment Intranasal A. fumigatus Efficacy Evaluation Efficacy Evaluation Treatment->Efficacy Evaluation Oral Posaconazole Survival Analysis Survival Analysis Efficacy Evaluation->Survival Analysis Fungal Burden (qPCR) Fungal Burden (qPCR) Efficacy Evaluation->Fungal Burden (qPCR) Histopathology Histopathology Efficacy Evaluation->Histopathology

Sources

Method

Application Notes &amp; Protocols: Investigating Candida albicans Biofilms with Posaconazole Hydrate

I. Introduction: The Challenge of Candida albicans Biofilms Candida albicans, a commensal fungus of the human microbiota, is a leading cause of opportunistic fungal infections, particularly in immunocompromised individua...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Challenge of Candida albicans Biofilms

Candida albicans, a commensal fungus of the human microbiota, is a leading cause of opportunistic fungal infections, particularly in immunocompromised individuals.[1] A critical virulence factor contributing to its pathogenicity is the ability to form biofilms—structured communities of cells encased in a self-produced extracellular polymeric substance (EPS) matrix.[2][3] These biofilms can adhere to both biological surfaces, like mucosal tissues, and inert materials, such as catheters and other medical implants.[2][4][5]

Biofilm formation renders C. albicans notoriously resistant to conventional antifungal therapies and host immune responses.[2][6] The dense EPS matrix can act as a physical barrier, sequestering antifungal drugs and preventing them from reaching their cellular targets.[6] Furthermore, the physiological heterogeneity within the biofilm, including the presence of dormant "persister" cells, contributes to therapeutic failure.[6] This heightened resistance necessitates the investigation of potent antifungal agents capable of disrupting these resilient structures.

Posaconazole, a second-generation triazole antifungal, has emerged as a crucial tool in this field.[7][8] It possesses broad-spectrum activity against a wide range of yeasts and molds, including various Candida species.[9][10] This document provides a comprehensive guide for researchers on the application of posaconazole hydrate in the study of C. albicans biofilms, detailing its mechanism of action and providing robust protocols for in vitro analysis.

II. Mechanism of Action: How Posaconazole Disrupts Fungal Integrity

Posaconazole exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[9][11]

Causality of Inhibition:

  • Enzyme Inhibition: Posaconazole binds with high affinity to the heme iron cofactor in the active site of lanosterol 14α-demethylase.[9]

  • Ergosterol Depletion: This binding event blocks the demethylation of lanosterol, a key step in the synthesis of ergosterol.[8][9][12] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9]

  • Toxic Sterol Accumulation: The inhibition of Erg11p leads not only to a depletion of ergosterol but also to the accumulation of toxic methylated sterol precursors (e.g., lanosterol).[12][13]

  • Cellular Disruption: The combination of ergosterol depletion and toxic sterol buildup disrupts the fungal cell membrane, increasing its permeability and leading to the inhibition of fungal growth and replication.[9][12] This mechanism gives posaconazole its potent fungistatic activity.

This targeted action on a fungal-specific pathway provides a high degree of selectivity, making it a valuable compound for therapeutic and research applications.

G Lanosterol Lanosterol (Precursor Sterol) Erg11p Lanosterol 14α-demethylase (Enzyme encoded by ERG11) Lanosterol->Erg11p Substrate Ergosterol Ergosterol (Essential Membrane Component) Erg11p->Ergosterol Catalyzes Conversion ToxicSterols Accumulation of Toxic Methylated Sterols Erg11p->ToxicSterols Blocked conversion leads to Membrane Fungal Cell Membrane (Maintains Integrity & Fluidity) Ergosterol->Membrane Incorporates into Disruption Membrane Stress, Increased Permeability, Growth Inhibition Ergosterol->Disruption Depletion causes Posaconazole Posaconazole Posaconazole->Erg11p Inhibits ToxicSterols->Disruption Causes G cluster_0 Day 1: Biofilm Formation cluster_1 Day 2: Drug Challenge cluster_2 Day 3: Quantification A 1. Inoculate 96-well plate with 1x10⁶ C. albicans cells/mL B 2. Adhesion Phase: Incubate 90 min at 37°C A->B C 3. Wash to remove planktonic cells B->C D 4. Maturation Phase: Add fresh media, incubate 24h C->D F 6. Add drug dilutions to mature biofilms D->F Mature Biofilm E 5. Prepare serial dilutions of Posaconazole E->F G 7. Incubate 24h at 37°C F->G H 8. Wash to remove drug G->H I 9. Add XTT-Menadione solution H->I J 10. Incubate 2-3h in dark I->J K 11. Read absorbance at 492 nm & Determine sMIC J->K

Caption: Experimental Workflow for Sessile MIC (sMIC) Determination.

Protocol 3: Quantifying Total Biofilm Biomass (Crystal Violet Assay)

Principle: The Crystal Violet (CV) assay is a simple and effective method for quantifying the total biomass of a biofilm, including cells and the extracellular matrix. CV is a basic dye that stains both the fungal cells and polysaccharide components of the matrix.

Materials:

  • Mature C. albicans biofilms

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Methanol

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Form mature biofilms in a 96-well plate as described in Protocol 1. Treat with posaconazole if assessing drug effect on biomass.

  • Aspirate the medium and wash the wells twice with PBS.

  • Fix the biofilms by adding 150 µL of methanol to each well and incubating for 15 minutes.

  • Aspirate the methanol and allow the plate to air dry completely.

  • Add 150 µL of 0.1% Crystal Violet solution to each well and stain for 20 minutes at room temperature.

  • Aspirate the CV solution and wash the plate thoroughly with tap water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water.

  • Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

  • Incubate for 15 minutes, then transfer 150 µL of the solubilized dye to a new, clean flat-bottom plate.

  • Measure the absorbance at 570 nm. Higher absorbance corresponds to greater biofilm biomass.

Data Interpretation:

  • XTT vs. Crystal Violet: It is crucial to understand the difference between these assays. The XTT assay measures the metabolic activity (viability) of cells within the biofilm, while the CV assay measures total biomass (living cells, dead cells, and matrix). [4]A drug might reduce metabolic activity (low XTT reading) without significantly reducing the overall biomass (high CV reading), suggesting a fungistatic effect rather than a fungicidal or matrix-disrupting one.

IV. Quantitative Data Summary

Posaconazole demonstrates excellent activity against planktonic C. albicans, but its efficacy is significantly reduced against biofilms, a hallmark of biofilm-associated resistance.

Growth Mode Organism Posaconazole MIC Range (µg/mL) Reference
PlanktonicC. albicans0.06 - 0.125[14][15]
PlanktonicC. albicans≤ 0.06 (MIC₉₀)[15]
Biofilm (Sessile)C. albicans>64 to >256[16][14]
Biofilm (Sessile)Candida auris0.25 to >2[17]

Note: MIC values can vary based on the specific strain, testing methodology (e.g., CLSI vs. EUCAST), and incubation time. [18]The dramatic increase in MIC for biofilms highlights the protective nature of this growth mode.

V. Concluding Remarks

Posaconazole hydrate is an indispensable tool for probing the vulnerabilities of C. albicans. While biofilms present a formidable challenge due to their high drug tolerance, the protocols outlined here provide a robust framework for quantifying this resistance and evaluating the efficacy of posaconazole, either alone or in synergistic combinations. [8][19]Understanding the disparity between planktonic and sessile susceptibility is key to developing novel therapeutic strategies that can effectively eradicate persistent biofilm-associated infections. Researchers should consider both metabolic activity (XTT) and total biomass (Crystal Violet) to gain a comprehensive understanding of posaconazole's effect on C. albicans biofilms.

VI. References

  • Katragkou, A., et al. (n.d.). Differential Activities of Newer Antifungal Agents against Candida albicans and Candida parapsilosis Biofilms - PMC. NIH. Available at:

  • Tsui, C., et al. (2015). In Vitro Models to Study Candida Albicans Biofilms. Annex Publishers. Available at:

  • Metgud, S., & Dhotre, S. (2014). Comparison of Various Methods Used to Detect Biofilm Production of Candida Species. Journal of Clinical and Diagnostic Research. Available at:

  • Di Somma, A., et al. (2024). Studying Candida Biofilms Across Species: Experimental Models, Structural Diversity, and Clinical Implications. MDPI. Available at:

  • Lohse, M. B., et al. (2018). In Vitro Culturing and Screening of Candida albicans Biofilms. Current Protocols in Microbiology. Available at:

  • Kocsis, E., et al. (2009). In vitro activity of antifungal combinations against Candida albicans biofilms. Journal of Antimicrobial Chemotherapy. Available at:

  • Al-Dhaher, Z., et al. (2021). In vitro Post-Antifungal Effect of Posaconazole and Its Impact on Adhesion-Related Traits and Hemolysin Production of Oral Candida dubliniensis Isolates. Infection and Drug Resistance. Available at:

  • Lanni, F., et al. (2022). Clarifying and Imaging Biofilms of Candida Albicans. JoVE (Journal of Visualized Experiments). Available at:

  • (n.d.). What is the mechanism of Posaconazole? Patsnap Synapse. Available at:

  • Szymańska, M., et al. (2023). Surfactin and Capric Acid Affect the Posaconazole Susceptibility of Candida albicans Strains with Altered Sterols and Sphingolipids Biosynthesis. International Journal of Molecular Sciences. Available at:

  • El-Mowafy, M., et al. (2024). Enhanced antifungal activity of posaconazole against Candida auris by HIV protease inhibitors, atazanavir and saquinavir - PMC. NIH. Available at:

  • Dudiuk, C., et al. (2022). Synergistic Interaction of Caspofungin Combined with Posaconazole against FKS Wild-Type and Mutant Candida auris Planktonic Cells and Biofilms. Journal of Fungi. Available at:

  • Pfaller, M. A., et al. (2002). In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3685 Clinical Isolates of Candida spp. and Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy. Available at:

  • Al-Hasani, H., et al. (2021). The Role of New Posaconazole Formulations in the Treatment of Candida albicans Infections: Data from an In Vitro Pharmacokinetic-Pharmacodynamic Model. ResearchGate. Available at:

  • Chen, Y.-L., et al. (2013). Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans. PLOS ONE. Available at:

  • Chen, Y. L., et al. (2013). Posaconazole exhibits in vitro and in vivo synergistic antifungal activity with caspofungin or FK506 against Candida albicans. PubMed. Available at:

  • Nett, J. E., & Andes, D. R. (2015). Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs. Methods in Molecular Biology. Available at:

  • Lestner, J., et al. (2021). The Role of New Posaconazole Formulations in the Treatment of Candida albicans Infections: Data from an In Vitro Pharmacokinetic-Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy. Available at:

  • Cuenca-Estrella, M., et al. (2012). Antifungal activity of posaconazole against Candida spp. and non-Candida clinical yeasts isolates. Revista Espanola de Quimioterapia. Available at:

  • Lestner, J., & Hope, W. W. (2020). Pharmacokinetics and Pharmacodynamics of Posaconazole. Journal of Fungi. Available at:

  • Cornely, O. A. (2007). A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity. Mycoses. Available at:

  • Delattin, K., et al. (2014). In Vitro Study of Sequential Fluconazole and Caspofungin Treatment against Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at:

  • De Vita, D., et al. (2021). Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies. Molecules. Available at:

  • Pathakumari, B., et al. (2020). Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition. Current Topics in Medicinal Chemistry. Available at:

Sources

Application

Standard Operating Protocol for Posaconazole Susceptibility Testing: A Comparative Guide to EUCAST and CLSI Methodologies

Introduction: The Clinical Imperative for Accurate Posacolazole Susceptibility Testing Posaconazole, a second-generation, broad-spectrum triazole antifungal agent, represents a critical therapeutic option for the prophyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Accurate Posacolazole Susceptibility Testing

Posaconazole, a second-generation, broad-spectrum triazole antifungal agent, represents a critical therapeutic option for the prophylaxis and treatment of invasive fungal infections (IFIs). Its efficacy is particularly notable against a wide range of yeasts and molds, including species that may exhibit resistance to other azoles. The mechanism of action for posaconazole, like other triazoles, involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to altered cell membrane permeability, impaired cell growth, and ultimately, fungal cell death.

However, the emergence of acquired resistance to posaconazole, often mediated by mutations in the cyp51A gene, poses a significant challenge to effective antifungal therapy.[1] Consequently, accurate in vitro susceptibility testing is indispensable for guiding clinical decision-making, optimizing patient outcomes, and monitoring epidemiological trends in antifungal resistance. This application note provides a detailed, comparative overview of the standard operating protocols for posaconazole susceptibility testing as established by two leading international organizations: the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Guiding Principles: A Tale of Two Methodologies

Both EUCAST and CLSI provide standardized broth microdilution methods for determining the minimum inhibitory concentration (MIC) of antifungal agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While both methodologies are grounded in the same fundamental principle, they differ in several key technical aspects, which can influence MIC results and their interpretation. Understanding these differences is paramount for laboratories to ensure consistency, accuracy, and comparability of data.

A notable distinction lies in the fact that EUCAST has established clinical breakpoints for posaconazole against several fungal species, which categorize an isolate as susceptible or resistant based on the likelihood of therapeutic success.[2][3][4] In contrast, for posaconazole, CLSI has primarily established epidemiological cutoff values (ECVs).[5][6][7][8][9] ECVs differentiate wild-type (WT) isolates from those with reduced susceptibility that may harbor resistance mechanisms, but they do not necessarily predict clinical outcomes.[5][6][7][8][9]

Core Methodologies: A Head-to-Head Comparison

The broth microdilution protocols from EUCAST and CLSI, while similar in their core workflow, have critical differences in their technical specifications. These variations are the result of independent standardization processes and reflect different philosophical approaches to susceptibility testing.

ParameterEUCASTCLSIRationale for the Difference
Medium RPMI 1640 + 2% GlucoseRPMI 1640 + 0.2% GlucoseThe higher glucose concentration in the EUCAST method is intended to promote more robust fungal growth, which can facilitate endpoint determination, particularly for slower-growing molds.[10]
Inoculum Size (Yeasts) 1-5 x 10^5 CFU/mL0.5-2.5 x 10^3 CFU/mLEUCAST employs a higher inoculum size for yeasts, which may impact the time to visible growth and potentially influence MIC values for some drug-bug combinations.
Inoculum Size (Molds) 1-2.5 x 10^5 CFU/mL0.4-5 x 10^4 CFU/mLSimilar to yeasts, EUCAST recommends a higher inoculum concentration for molds, aiming for more consistent growth and endpoint readings.
Reading of MICs (Yeasts) Spectrophotometric (50% inhibition) or VisualVisual (significant reduction in growth)EUCAST recommends an objective spectrophotometric endpoint for yeasts, which can reduce inter-reader variability. The visual endpoint for CLSI requires careful training to ensure consistency.
Reading of MICs (Molds) Visual (complete inhibition of growth)Visual (complete inhibition of growth)Both organizations agree on a complete inhibition endpoint for molds when testing azoles, as trailing growth can be a significant issue.
Incubation Time 24 hours (Yeasts), 48-72 hours (Molds)24 hours (Yeasts), 48-72 hours (Molds)Incubation times are generally similar, with the specific duration for molds being dependent on the growth rate of the isolate.

Visualizing the Workflow: The Broth Microdilution Process

The following diagram illustrates the generalized workflow for determining the MIC of posaconazole using a broth microdilution method, applicable to both EUCAST and CLSI protocols with their respective modifications.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Inoculum Preparation (Yeast/Mold Suspension) Standardization 2. Standardization of Inoculum (Spectrophotometer/Hemocytometer) Inoculum->Standardization Adjust turbidity Dilution 3. Inoculum Dilution (to final concentration) Standardization->Dilution Prepare working suspension Plate_Inoculation 4. Inoculation of Microtiter Plate (containing serial dilutions of Posaconazole) Dilution->Plate_Inoculation Inoculate wells Incubation 5. Incubation (35-37°C for 24-72h) Plate_Inoculation->Incubation Reading 6. MIC Reading (Visual or Spectrophotometric) Incubation->Reading Interpretation 7. Interpretation of MIC (using Breakpoints/ECVs) Reading->Interpretation

Caption: Generalized workflow for posaconazole broth microdilution susceptibility testing.

Ensuring Accuracy: The Role of Quality Control

Quality Control StrainOrganizationPosaconazole MIC Range (µg/mL)
Candida parapsilosis ATCC 22019 EUCAST0.03 - 0.125
CLSI0.03 - 0.25[6]
Candida krusei ATCC 6258 EUCAST0.06 - 0.25
CLSI0.06 - 0.25
Aspergillus flavus ATCC 204304 EUCAST0.12 - 0.5
CLSI0.06 - 0.5[1]
Aspergillus fumigatus ATCC 204305 EUCAST0.03 - 0.125
CLSI0.03 - 0.125

Step-by-Step Protocols

EUCAST Broth Microdilution Method (Yeasts - E.Def 7.3.2)
  • Preparation of Antifungal Agent: Prepare a stock solution of posaconazole in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI 1640 medium supplemented with 2% glucose to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: From a 24-48 hour culture on a non-selective agar, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 with 2% glucose to achieve a final inoculum concentration of 1-5 x 10^5 CFU/mL in the microtiter wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well without the antifungal agent.

  • Incubation: Incubate the plates at 35-37°C for 24 hours.

  • MIC Determination: Read the MIC as the lowest concentration of posaconazole that causes a 50% reduction in turbidity compared to the growth control, as determined spectrophotometrically at 530 nm.

CLSI Broth Microdilution Method (Yeasts - M27-A4)
  • Preparation of Antifungal Agent: Prepare a stock solution of posaconazole in DMSO. Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: From a 24-hour culture, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • MIC Determination: Read the MIC visually as the lowest concentration of posaconazole that causes a significant diminution of growth (e.g., ≥50%) compared with the growth control.

EUCAST Broth Microdilution Method (Molds - E.Def 9.3.2)
  • Preparation of Antifungal Agent: As per the yeast protocol, but using RPMI 1640 with 2% glucose.

  • Inoculum Preparation: From a 5-7 day old culture, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20. Count the conidia using a hemocytometer and adjust the concentration to 2-5 x 10^5 CFU/mL in RPMI 1640 with 2% glucose.

  • Inoculation: Inoculate the microtiter plate with 100 µL of the conidial suspension per well.

  • Incubation: Incubate at 35-37°C for 48-72 hours, depending on the growth rate of the isolate.

  • MIC Determination: Read the MIC visually as the lowest concentration of posaconazole that shows complete inhibition of growth.

CLSI Broth Microdilution Method (Molds - M38-A3)
  • Preparation of Antifungal Agent: As per the yeast protocol.

  • Inoculum Preparation: Harvest conidia from a 7-day old culture and prepare a suspension in sterile saline with 0.05% Tween 20. Adjust the turbidity of the suspension spectrophotometrically (80-82% transmittance at 530 nm). Further dilute this suspension to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: Read the MIC visually as the lowest concentration of posaconazole that shows 100% inhibition of growth compared to the growth control.

Interpreting the Results: From MIC to Clinical Guidance

The interpretation of MIC values is a critical step in translating laboratory data into clinically actionable information. As previously mentioned, EUCAST provides clinical breakpoints, while CLSI has established epidemiological cutoff values for posaconazole.

EUCAST Clinical Breakpoints for Posaconazole
Fungal SpeciesSusceptible (S) (mg/L)Resistant (R) (mg/L)
Candida albicans ≤ 0.06> 0.06[3]
Candida parapsilosis ≤ 0.06> 0.06[3]
Candida tropicalis ≤ 0.06> 0.06[3]
Aspergillus fumigatus ≤ 0.125> 0.25[2][4][11]
Aspergillus flavus ≤ 0.125> 0.25[2][4][11]
Aspergillus nidulans ≤ 0.125> 0.25[2][4][11]
Aspergillus terreus ≤ 0.125> 0.25[2][4][11]

Note: For some Aspergillus species, EUCAST also defines an "Area of Technical Uncertainty" (ATU) between the susceptible and resistant breakpoints.[2][11]

CLSI Epidemiological Cutoff Values (ECVs) for Posaconazole
Fungal SpeciesECV (mg/L)
Candida albicans ≤ 0.06[7][8]
Candida glabrata ≤ 2
Candida parapsilosis ≤ 0.25
Candida tropicalis ≤ 0.12
Candida krusei ≤ 0.5
Aspergillus fumigatus ≤ 0.25[1][5][6]
Aspergillus flavus ≤ 0.5
Aspergillus terreus ≤ 1
Aspergillus niger ≤ 0.5

Visualizing Interpretation: The Path from MIC to Categorization

The following diagram illustrates the decision-making process for interpreting a posaconazole MIC value based on established clinical breakpoints.

MIC_Interpretation cluster_input Input Data cluster_decision Decision Process cluster_output Clinical Categorization MIC_Value Posaconazole MIC Result (e.g., 0.125 mg/L) Compare_Breakpoint Compare MIC to Clinical Breakpoint MIC_Value->Compare_Breakpoint Fungal_Species Fungal Species ID (e.g., Aspergillus fumigatus) Fungal_Species->Compare_Breakpoint Susceptible Susceptible (S) Compare_Breakpoint->Susceptible MIC ≤ S Breakpoint Resistant Resistant (R) Compare_Breakpoint->Resistant MIC > R Breakpoint Intermediate Intermediate/ATU Compare_Breakpoint->Intermediate S Breakpoint < MIC ≤ R Breakpoint

Caption: Decision-making workflow for clinical categorization of a posaconazole MIC result.

Conclusion: Towards a Harmonized Approach

The standardization of antifungal susceptibility testing by organizations like EUCAST and CLSI has been a monumental step forward in the fight against invasive fungal diseases. While differences in their methodologies exist, both provide robust frameworks for generating reliable and reproducible posaconazole MIC data. For clinical laboratories, a thorough understanding of the specific protocol being followed, strict adherence to quality control measures, and accurate interpretation of results based on the appropriate breakpoints or ECVs are paramount. As the landscape of antifungal resistance continues to evolve, ongoing collaboration and efforts towards harmonization between these leading bodies will be crucial for global surveillance and effective patient management.

References

  • Alastruey-Izquierdo, A., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 343. Available at: [Link]

  • Alastruey-Izquierdo, A., et al. (2020). ECOFFs and clinical breakpoints for itraconazole and posaconazole against Aspergillus spp. according to the EUCAST breakpoint table v 10.0, 2020. ResearchGate. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2011). Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods. Journal of Clinical Microbiology, 49(5), 1845-1850. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2018). Posaconazole MIC Distributions for Aspergillus fumigatus Species Complex by Four Methods: Impact of cyp51A Mutations on Estimation of Epidemiological Cutoff Values. Antimicrobial Agents and Chemotherapy, 62(4), e02138-17. Available at: [Link]

  • Meletiadis, J., et al. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 4(3), 95. Available at: [Link]

  • Arendrup, M. C., et al. (2011). EUCAST technical note on posaconazole. Clinical Microbiology and Infection, 17(11), E16-E17. Available at: [Link]

  • Guinea, J., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 343. Available at: [Link]

  • Pfaller, M. A., et al. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution. Journal of Clinical Microbiology, 49(2), 630-637. Available at: [Link]

  • EUCAST. (2020). EUCAST Antifungal Clinical Breakpoint Table v. 10.0. Available at: [Link]

  • Pfaller, M. A., et al. (2012). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution. National Institutes of Health. Available at: [Link]

  • University of Adelaide. (2021). CLSI Break Points. Mycology Online. Available at: [Link]

  • Lass-Flörl, C., et al. (2005). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 43(Supplement_1), S319-S325. Available at: [Link]

  • Wiederhold, N. P. (2017). Clinical breakpoints and epidemiologic cutoff values for Candida species and azole antifungals. ResearchGate. Available at: [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). Epidemiological Cutoffs and Cross-Resistance to Azole Drugs in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 52(7), 2468-2472. Available at: [Link]

  • Al-Wathiqi, F., et al. (2021). Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples. National Institutes of Health. Available at: [Link]

  • Castanheira, M., et al. (n.d.). In Vitro Activity of Posaconazole against a Global Collection of Aspergillus spp. Isolates. JMI Laboratories. Available at: [Link]

  • Guinea, J., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. PubMed. Available at: [Link]

  • Zoran, T., et al. (2018). Azole-Resistance in Aspergillus terreus and Related Species: An Emerging Problem or a Rare Phenomenon?. ResearchGate. Available at: [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). Epidemiological Cutoffs and Cross-Resistance to Azole Drugs in Aspergillus fumigatus. National Institutes of Health. Available at: [Link]

  • EUCAST. (2014). EUCAST Antifungal Clinical Breakpoint Table v. 7.0. Available at: [Link]

  • Lass-Flörl, C., et al. (2005). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 43(Supplement_1), S319-S325. Available at: [Link]

  • EUCAST. (n.d.). Clinical breakpoint table. EUCAST. Available at: [Link]

  • Manavathu, E. K., et al. (2008). Multilaboratory Testing of Antifungal Combinations against a Quality Control Isolate of Candida krusei. Journal of Clinical Microbiology, 46(10), 3333-3337. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2017). Susceptibility Testing of Common and Uncommon Aspergillus Species against Posaconazole and Other Mold-Active Antifungal Azoles Using the Sensititre Method. National Institutes of Health. Available at: [Link]

  • Pfaller, M. A., et al. (2012). Validation of 24-Hour Posaconazole and Voriconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program. Journal of Clinical Microbiology, 50(9), 2853-2858. Available at: [Link]

  • Lass-Flörl, C., et al. (2005). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. ResearchGate. Available at: [Link]

  • Chen, S. C. A., et al. (2015). Clinical characteristics and treatment outcomes of patients with candidaemia due to Candida parapsilosis sensu lato species at a teaching hospital. Journal of Antimicrobial Chemotherapy, 70(5), 1532-1539. Available at: [Link]

  • BrCAST-EUCAST. (2020). Rotina e controle de qualidade interno estendido para determinação de CIM e diluição em ágar para leveduras e fungos filamentosos, conforme recomendado pelo BrCAST-EUCAST. Available at: [Link]

  • Xiao, M., et al. (2015). Antifungal susceptibilities of Candida glabrata species complex, Candida krusei, Candida parapsilosis species complex and Candida tropicalis causing invasive candidiasis in China: 3 year national surveillance. Journal of Antimicrobial Chemotherapy, 70(3), 802-810. Available at: [Link]

  • Nimri, L., et al. (2021). Bloodstream Yeast Species and In Vitro Antifungal Susceptibility Profiles. Cyprus Journal of Medical Sciences, 6(2), 117-123. Available at: [Link]

  • Gomez-Lopez, A., et al. (2010). In vitro antifungal activity of posaconazole against Candida spp. and non-Candida clinical yeasts isolates. Revista Espanola de Quimioterapia, 23(3), 122-125. Available at: [Link]

  • Manavathu, E. K., et al. (2008). Multilaboratory Testing of Antifungal Combinations Against a Quality Control Isolate of Candida Krusei. PubMed. Available at: [Link]

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Method

Application Notes &amp; Protocols: Posaconazole Hydrate Nanoemulsion for Advanced Drug Delivery

Abstract Posaconazole, a potent broad-spectrum triazole antifungal, is a critical agent in the management of invasive fungal infections.[1] However, its clinical utility is often hampered by poor aqueous solubility and e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Posaconazole, a potent broad-spectrum triazole antifungal, is a critical agent in the management of invasive fungal infections.[1] However, its clinical utility is often hampered by poor aqueous solubility and erratic oral bioavailability, characteristics of its Biopharmaceutics Classification System (BCS) Class II status.[2][3] This guide details the rationale, development, and characterization of an oil-in-water (o/w) nanoemulsion formulation for posaconazole hydrate. Nanoemulsions are advanced colloidal drug delivery systems that encapsulate lipophilic drugs in nanometer-sized oil droplets, significantly enhancing their solubility, stability, and absorption.[4][5] By leveraging this technology, the challenges associated with posaconazole delivery can be effectively overcome, leading to improved therapeutic outcomes. This document provides a comprehensive framework, including detailed protocols and scientific justification, for researchers and drug development professionals.

Scientific Rationale and Foundational Principles

The Challenge: Posaconazole's Physicochemical Properties

Posaconazole is a highly lipophilic molecule (Log P ~4.6) with a high molecular weight, resulting in extremely low aqueous solubility (<1 µg/mL).[3] This poor solubility is the primary rate-limiting step in its absorption from the gastrointestinal tract, leading to variable and often sub-therapeutic plasma concentrations, particularly with the oral suspension formulation.[6] In aqueous media, posaconazole can convert to a hydrate form (Form-S), a crucial consideration for developing aqueous-based formulations like nanoemulsions.[7][8] The goal of a nanoemulsion is to formulate this hydrate within a stable carrier system that enhances its apparent solubility and facilitates its transport across biological membranes.

The Solution: Nanoemulsion-Based Drug Delivery

Nanoemulsions are thermodynamically stable, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules.[9] For a lipophilic drug like posaconazole, an o/w nanoemulsion is ideal. The drug is dissolved in the internal oil phase, which is then dispersed as nanodroplets (typically 20-200 nm) within a continuous aqueous phase.

The key advantages of this approach include:

  • Enhanced Solubilization: The oil core acts as a reservoir for the lipophilic drug, dramatically increasing its loading capacity in an aqueous formulation.[10]

  • Increased Bioavailability: The massive surface area of the nanodroplets improves the dissolution rate and subsequent absorption of the drug.[4][11]

  • Improved Stability: The surfactant and co-surfactant layer prevents the oil droplets from coalescing, ensuring long-term physical stability.

  • Versatility: Nanoemulsions can be administered via various routes, including oral, topical, and parenteral.[4] They can also be incorporated into other dosage forms, such as gels (nanoemulgels), for specific applications.[12][13]

Part I: Formulation Development Protocol

The development of a robust nanoemulsion begins with the systematic selection of excipients and the identification of a stable nanoemulsion region.

Causality Behind Excipient Selection

The foundation of an effective nanoemulsion is the selection of an oil, surfactant, and co-surfactant that work in concert to solubilize the drug and form a stable system. The primary criterion for selecting the oil phase is its ability to dissolve a high concentration of posaconazole. Surfactants are chosen for their ability to lower the interfacial tension between the oil and water phases, while co-surfactants enhance the flexibility of the surfactant film, further stabilizing the nanodroplets.

Protocol 2.1.1: Excipient Solubility Screening

Objective: To identify the oil, surfactant, and co-surfactant with the highest solubilizing capacity for posaconazole.

Methodology (Shake-Flask Method):

  • Add an excess amount of posaconazole powder (e.g., 50 mg) to separate 2 mL vials, each containing 1 mL of a different excipient (oils, surfactants, co-surfactants).

  • Seal the vials and place them in an isothermal shaker bath set at 25°C for 72 hours to reach equilibrium.[10]

  • After 72 hours, centrifuge the samples at 5,000 rpm for 15 minutes to pellet the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Quantify the concentration of dissolved posaconazole using a validated UV-Vis spectrophotometer (at λmax ~264 nm) or HPLC method.[10]

Table 1: Example Solubility Data for Posaconazole in Various Excipients

Excipient Class Excipient Name Solubility (mg/mL)
Oil Phase Capmul MCM C8 High
Cinnamon Oil Moderate-High
Oleic Acid Moderate
Isopropyl Myristate Low
Surfactant Tween 80 High
Tween 20 High
Poloxamer 188 Moderate
Co-surfactant Transcutol HP/P High
PEG 400 Moderate

| | Propylene Glycol | Low |

Note: This table is illustrative. Actual values must be determined experimentally.

Constructing the Pseudoternary Phase Diagram

A pseudoternary phase diagram is a critical tool used to map the regions where a stable nanoemulsion can form. It visually represents the phase behavior of a four-component system (oil, water, surfactant, co-surfactant) on a triangular graph.

Protocol 2.2.1: Phase Diagram Construction

Objective: To identify the concentration ranges of oil, Smix (surfactant:co-surfactant), and water that result in a stable nanoemulsion.

Methodology (Aqueous Titration):

  • Prepare several surfactant/co-surfactant mixtures (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

  • For each Smix ratio, prepare a series of mixtures with the selected oil phase at varying weight ratios (e.g., 9:1, 8:2, ... 1:9).

  • Place each oil/Smix mixture in a small beaker on a magnetic stirrer.

  • Slowly titrate each mixture with distilled water, adding it dropwise while stirring continuously.

  • After each addition, allow the system to equilibrate. Visually observe the mixture for clarity (transparent or slightly bluish) and flowability. The point at which the mixture becomes transparent and easily flowable indicates the formation of a nanoemulsion.

  • Plot the concentrations of oil, Smix, and water on a ternary graph for each Smix ratio to delineate the nanoemulsion region.

Caption: Workflow for constructing a pseudoternary phase diagram.

Preparation of the Final Formulation

Once the optimal excipient concentrations are identified from the phase diagram, the drug-loaded nanoemulsion can be prepared. The spontaneous emulsification method is a low-energy technique suitable for lab-scale production.

Protocol 2.3.1: Spontaneous Emulsification Method

Objective: To prepare a posaconazole hydrate-loaded nanoemulsion.

Methodology:

  • Prepare Oil Phase: Accurately weigh the selected oil phase. Add the required amount of posaconazole and dissolve it completely using a vortex mixer or gentle heating if necessary.

  • Prepare Smix: In a separate container, accurately weigh and mix the selected surfactant and co-surfactant at the predetermined optimal ratio.

  • Combine: Add the drug-loaded oil phase (Step 1) to the Smix (Step 2) and mix thoroughly until a homogenous solution is formed. This is the organic phase.

  • Emulsification: Place the organic phase on a magnetic stirrer. Slowly add the required amount of distilled water drop-by-drop under constant, moderate stirring (e.g., 400 rpm).

  • Equilibration: Continue stirring for 15-30 minutes after all the water has been added to allow the system to self-emulsify and reach equilibrium. The final product should appear transparent or translucent.

Part II: Characterization and Quality Control

Thorough characterization is essential to ensure the nanoemulsion meets the critical quality attributes (CQAs) of safety, efficacy, and stability.

Protocol 3.1: Droplet Size, PDI, and Zeta Potential

Rationale: Droplet size influences the rate of drug release and absorption. The Polydispersity Index (PDI) measures the uniformity of droplet sizes; a value <0.3 is generally considered acceptable. Zeta potential is an indicator of the surface charge on the droplets and predicts the formulation's physical stability; a value of ±30 mV or greater suggests excellent stability against coalescence.[13]

Methodology (Dynamic Light Scattering - DLS):

  • Dilute the nanoemulsion sample (e.g., 100-fold) with distilled water to avoid multiple scattering effects.

  • Gently mix the diluted sample to ensure homogeneity.

  • Transfer the sample to a clean cuvette.

  • Measure the droplet size (Z-average), PDI, and zeta potential using a calibrated DLS instrument (e.g., Malvern Zetasizer).

  • Perform all measurements in triplicate at 25°C.

Protocol 3.2: Drug Entrapment Efficiency (EE%)

Rationale: EE% determines the percentage of the total drug that has been successfully encapsulated within the nanoemulsion droplets. High EE% is crucial for minimizing dose variability and maximizing delivery efficiency.

Methodology (Ultracentrifugation):

  • Place a known amount of the nanoemulsion (e.g., 1 mL) into a centrifugal filter unit (with a molecular weight cut-off that retains the nanoemulsion but allows free drug to pass).

  • Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes to separate the aqueous phase containing the un-entrapped drug from the nanoemulsion.[10]

  • Collect the filtrate (aqueous phase) and quantify the amount of un-entrapped posaconazole using UV-Vis or HPLC.

  • Calculate EE% using the following formula: EE% = [(Total Drug Amount - Un-entrapped Drug Amount) / Total Drug Amount] x 100

Protocol 3.3: In Vitro Drug Release

Rationale: This assay evaluates the release profile of posaconazole from the nanoemulsion over time, providing insight into its potential in vivo performance. A sustained release profile is often desirable.

Methodology (Dialysis Bag Method):

  • Soak a dialysis membrane (e.g., MWCO 12-14 kDa) in the dissolution medium overnight.

  • Accurately measure a specific volume of the nanoemulsion (e.g., 1 mL, equivalent to a known amount of posaconazole) and place it inside the dialysis bag. Securely seal both ends.

  • Suspend the bag in a beaker containing a known volume of dissolution medium (e.g., 200 mL of pH 7.4 phosphate buffer with 0.5% Tween 80 to maintain sink conditions).[14]

  • Place the beaker in a shaker bath maintained at 37°C and 50 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 5 mL aliquot of the dissolution medium and immediately replace it with 5 mL of fresh, pre-warmed medium.

  • Analyze the withdrawn samples for posaconazole concentration via UV-Vis or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Caption: Workflow for in vitro drug release study using the dialysis method.

Table 2: Typical Quality Attributes for an Optimized Posaconazole Nanoemulsion
ParameterTarget ValueJustification
Appearance Transparent / TranslucentIndicates nano-sized droplets and system homogeneity.
Droplet Size < 100 nmSmall size enhances surface area and potential for absorption.
PDI < 0.3Indicates a narrow and uniform size distribution.
Zeta Potential > ±30 mVPredicts high kinetic stability against droplet aggregation.[13]
Drug Content 95 - 105% of label claimEnsures dosage accuracy.
Entrapment Efficiency > 90%Maximizes drug loading and formulation efficiency.
In Vitro Release Sustained release over 12-24hDemonstrates controlled delivery from the nano-carrier.[12]

Application Notes and Advanced Insights

  • Topical and Mucosal Delivery: The developed nanoemulsion can be incorporated into a hydrogel base (e.g., Carbopol 940) to form a nanoemulgel.[12][15] This increases viscosity, making it suitable for topical or vaginal application for treating localized fungal infections, enhancing drug penetration and ensuring sustained release at the site of action.[12][16]

  • Oral Bioavailability: The primary application for this formulation is to enhance oral delivery. The next logical step after in vitro characterization is to perform pharmacokinetic studies in an animal model (e.g., Wistar rats) to compare the bioavailability of the nanoemulsion against the pure drug suspension.[11][17]

  • Stability Considerations: Long-term stability studies (e.g., 3-6 months) under different temperature conditions (refrigerated, room temperature, accelerated) are crucial to determine the shelf-life of the formulation. Key indicators of instability include changes in droplet size, PDI, phase separation, or drug precipitation.

Conclusion

The formulation of posaconazole hydrate into a nanoemulsion represents a highly effective strategy to overcome its inherent physicochemical limitations. This advanced drug delivery system significantly enhances the drug's solubility and provides a platform for improved bioavailability and therapeutic efficacy. The protocols outlined in this guide provide a robust, scientifically-grounded framework for the systematic development, characterization, and quality control of a posaconazole nanoemulsion. By following these methodologies, researchers can create a stable and effective formulation poised for further preclinical and clinical evaluation.

References

  • Future Science. (2023). Microemulsions, nanoemulsions and emulgels as carriers for antifungal antibiotics. Future Science.
  • Bentham Science Publishers. (2024). Nanoemulsion Based Supramolecular Drug Delivery Systems for Therapeutic Management of Fungal Infections. Bentham Science Publishers.
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  • NIH. (2025). The Pitfalls and Opportunities With Posaconazole DR Oral Suspension. PubMed Central.
  • Taylor & Francis Online. (n.d.). Nanoemulsion based vaginal emulgel of posaconazole: formulation, in-vitro & in-vivo evaluation. Taylor & Francis Online.
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  • International Journal of Pharmaceutical Sciences. (n.d.). Formulation and Evaluation of Nano emulsion-Based Hydrogel of Posaconazole for Enhanced Antifungal Activity. International Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). (PDF) Formulation and Evaluation of Nanoemulgels for the Topical Drug Delivery of Posaconazole. ResearchGate.
  • Taylor & Francis Online. (2025). Nanoemulsion based vaginal emulgel of posaconazole: formulation, in-vitro & in-vivo evaluation. Taylor & Francis Online.
  • Figshare. (2025). Nanoemulsion based vaginal emulgel of posaconazole: formulation, in-vitro & in-vivo evaluation. Figshare.
  • Journal of Drug Delivery and Therapeutics. (2022). Design, Development and Characterization of Nanoemulsion developed by High Pressure Homogenization (HPH) method Containing Antifungal Drug. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. (2025). (PDF) FORMULATION STRATEGY FOR STABLE POSACONAZOLE NANOEMULSION: APPLICATION OF PSEUDOTERNARY PHASE DIAGRAM IN PREFORMULATION DESIGN. ResearchGate.
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Application

Application Note &amp; Protocol: Enhancing Posaconazole Solubility via Spray Drying Techniques

Introduction: The Posaconazole Solubility Challenge Posaconazole is a potent, broad-spectrum triazole antifungal agent, pivotal in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Posaconazole Solubility Challenge

Posaconazole is a potent, broad-spectrum triazole antifungal agent, pivotal in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[1][2] Despite its therapeutic efficacy, Posaconazole's clinical utility is hampered by its challenging physicochemical properties. It is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but very low aqueous solubility (<1 μg/mL).[3][] This poor solubility is a significant bottleneck, leading to erratic and incomplete absorption from the gastrointestinal tract, which can compromise therapeutic outcomes.[2][5] The oral bioavailability of early formulations was so problematic that it necessitated administration with high-fat meals to achieve adequate plasma concentrations.[6]

To overcome these limitations, advanced formulation strategies are essential. One of the most effective and commercially viable techniques for enhancing the solubility and dissolution rate of poorly soluble drugs like Posaconazole is the formation of an amorphous solid dispersion (ASD).[7] By converting the crystalline drug into a high-energy amorphous state and dispersing it within a polymeric carrier, the energy barrier for dissolution is significantly lowered.[8][9] Spray drying has emerged as a leading technology for producing ASDs due to its rapid solvent evaporation, which kinetically traps the drug in its amorphous form, and its scalability from laboratory to commercial production.[10][11][12]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of spray drying to enhance the solubility of Posaconazole. It details the underlying principles, formulation strategies, a step-by-step experimental protocol, and essential characterization techniques.

Mechanism of Solubility Enhancement: The Amorphous Solid Dispersion

The core principle behind this application is the transformation of crystalline Posaconazole into a more soluble, amorphous form. Crystalline solids have a highly ordered, long-range molecular structure, which requires significant energy to break down before the drug can dissolve. In contrast, the amorphous state is a disordered, higher-energy form that more readily dissolves.[8][9]

However, the amorphous state is thermodynamically unstable and has a natural tendency to revert to its more stable crystalline form. To prevent this recrystallization, the Posaconazole is molecularly dispersed within a hydrophilic polymer matrix. This is achieved by dissolving both the drug and the polymer in a common solvent and then rapidly removing the solvent via spray drying.[13][11] The rapid drying process "freezes" the drug molecules in a dispersed state within the polymer, creating an Amorphous Solid Dispersion (ASD).[8] The polymer serves two critical functions:

  • Inhibition of Recrystallization: The polymer increases the glass transition temperature (Tg) of the mixture and creates a physical barrier to molecular mobility, sterically hindering the drug molecules from aligning into a crystal lattice.[12]

  • Maintenance of Supersaturation: Upon administration, the polymer dissolves, releasing the amorphous drug. The polymer in solution can also act as a precipitation inhibitor, maintaining a state of supersaturation in the gastrointestinal fluid, which enhances absorption.[9]

The entire process is a kinetically controlled one, designed to favor the formation and stabilization of the amorphous state over the thermodynamically favored crystalline state.

Formulation Development: Selecting the Right Excipients

The success of a spray-dried Posaconazole ASD is critically dependent on the choice of polymer and solvent system.

Polymer Selection

The ideal polymer should have good miscibility with Posaconazole, the ability to inhibit its recrystallization, and appropriate solubility characteristics for the desired release profile. For enhancing the solubility of a weakly basic drug like Posaconazole, polymers that provide a pH-independent or acidic microenvironment can be particularly effective.

Polymer Rationale for Use with Posaconazole Key Considerations
HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) Widely used for ASDs. The succinate and acetate substitutions provide pH-dependent solubility, which can be tailored. It is known to be a potent crystallization inhibitor.[14][15]Different grades (L, M, H) offer varying levels of enteric protection and solubility. The choice depends on the desired release site in the GI tract.
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) An amphiphilic polymer with excellent solubilizing properties for poorly soluble drugs.[7][16] It can form micelles in aqueous media, further aiding in maintaining drug solubility.Its amphiphilic nature can lead to unique drug-polymer interactions that must be characterized.
Eudragit® L100 (Methacrylic Acid and Methyl Methacrylate Copolymer) An anionic polymer that dissolves at pH > 6, making it suitable for targeted release in the intestine. It has a high Tg, which contributes to the physical stability of the ASD.[17]Its pH-dependent solubility means drug release will be minimal in the acidic environment of the stomach.
Solvent System Selection

The solvent system must be capable of dissolving both Posaconazole and the chosen polymer at the desired concentrations. Additionally, it should be volatile enough for efficient evaporation during the spray drying process and have a low boiling point to minimize thermal stress on the drug.

Solvent Properties and Rationale Considerations
Dichloromethane (DCM) / Methanol Mixture (e.g., 85:15 w/w) A common solvent system for spray drying. DCM is an excellent solvent for many organic molecules, while methanol can improve the solubility of polymers like HPMC-AS.[17]DCM has a low boiling point, facilitating rapid evaporation. However, residual solvent levels must be carefully monitored due to toxicity concerns.
Acetone / Ethanol Mixture Acetone is a volatile solvent that dissolves a wide range of organic compounds. Ethanol can enhance polymer solubility.[18]Both are relatively low-toxicity solvents. The ratio can be adjusted to optimize the solubility of both drug and polymer.
Methanol A good solvent for Posaconazole and some polymers like HPMCAS.[14]It is volatile and allows for processing at lower temperatures. Residual solvent limits are strict.

Experimental Protocol: Preparation of Posaconazole ASD by Spray Drying

This protocol outlines the procedure for preparing a Posaconazole-HPMC-AS amorphous solid dispersion using a laboratory-scale spray dryer.

Materials and Equipment
  • Posaconazole (API)

  • HPMC-AS (e.g., MF grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290 or similar)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric glassware

  • Syringe filters (0.45 µm, PTFE)

Workflow Diagram

G cluster_0 1. Solution Preparation cluster_1 2. Spray Drying Process cluster_2 3. Post-Processing & Characterization A Weigh Posaconazole and HPMC-AS C Dissolve Polymer and API under stirring A->C B Prepare Solvent Mixture (DCM:Methanol) B->C D Filter solution (0.45 µm PTFE) C->D F Pump Solution into Two-Fluid Nozzle D->F Feed Solution E Set Spray Dryer Parameters (Inlet T, Gas Flow, Pump Rate) G Atomization & Drying in Chamber F->G H Powder Collection in Cyclone G->H I Secondary Drying (Vacuum Oven) H->I Collected Powder J Characterize ASD Powder (DSC, PXRD, SEM, Dissolution) I->J

Sources

Method

Application Notes &amp; Protocols for the Development of Posaconazole Hydrate Oral Suspension

Abstract This document provides a comprehensive technical guide for the formulation and development of a stable, effective, and patient-centric posaconazole hydrate oral suspension. Posaconazole, a Biopharmaceutics Class...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the formulation and development of a stable, effective, and patient-centric posaconazole hydrate oral suspension. Posaconazole, a Biopharmaceutics Classification System (BCS) Class II antifungal agent, presents significant formulation challenges due to its low aqueous solubility and high lipophilicity.[1] An oral suspension is a preferred dosage form for this active pharmaceutical ingredient (API), particularly for pediatric patients or those with dysphagia, but its development requires a deep understanding of the API's physicochemical properties and strategic selection of excipients to ensure physical stability and bioavailability. This guide follows a Quality by Design (QbD) approach, explaining the causality behind experimental choices and providing detailed protocols for manufacturing and quality control.

Part 1: Foundational Strategy - Pre-formulation & API Characterization

A successful formulation is built upon a thorough understanding of the active ingredient. For posaconazole, two critical material attributes (CMAs) dictate the entire development strategy: its profound hydrophobicity and its crystalline form.

1.1. The Challenge of Poor Wettability

Posaconazole is inherently hydrophobic, meaning it resists dispersion in water. If not properly addressed, this leads to particle agglomeration, floating on the surface of the vehicle, and poor dose uniformity.[2] Therefore, the primary step is to facilitate the wetting of the API particles. This is achieved by reducing the interfacial tension between the solid API particles and the aqueous vehicle.[3]

1.2. Polymorphism: The Hydrate Form

Posaconazole can exist in different crystalline forms, or polymorphs. While it may be added as Form I during manufacturing, it has been shown to convert to a hydrate form (designated Form-S) in the final aqueous suspension.[4][5] This transformation is critical, as different polymorphs can exhibit different solubility and dissolution profiles, potentially impacting bioavailability.[2] It is therefore essential to characterize and control the crystalline form in the final product.

Table 1: Critical Physicochemical Properties of Posaconazole

PropertyValue / CharacteristicImplication for Formulation
BCS Classification Class IILow Solubility, High Permeability. Bioavailability is dissolution-rate limited.[1]
Aqueous Solubility < 1 µg/mLRequires a suspension dosage form.[1]
Log P 4.6High lipophilicity contributes to poor wettability.[1]
Polymorphism Exists in multiple forms; converts to a stable hydrate (Form-S) in water.[4][5]The final crystal form in the suspension must be confirmed and consistently produced.
Particle Size Critical ParameterDirectly influences dissolution rate and physical stability (sedimentation).[6]
Protocol 1: API Polymorphic Form Confirmation via XRPD

This protocol is designed to confirm the presence of the posaconazole hydrate (Form-S) in the final suspension. Due to the low concentration of the API in the final product (typically 40 mg/mL), sample preparation is required to concentrate the solid components.[7]

  • Sample Preparation (Centrifugation Method):

    • Transfer 10 mL of the final posaconazole oral suspension into a suitable centrifuge tube.

    • Centrifuge the sample at 4000 rpm for 30 minutes to separate the solid components from the liquid vehicle.

    • Carefully decant the supernatant.

    • The resulting solid pellet is used for analysis. This method has been shown to effectively concentrate the API without inducing polymorphic transformation.[8]

  • X-Ray Powder Diffraction (XRPD) Analysis:

    • Gently pack the solid pellet from Step 1.4 onto an XRPD sample holder.

    • Acquire the diffraction pattern using a Cu Kα radiation source.

    • Scan over a 2θ range of 5° to 40°.

    • Compare the resulting diffractogram with reference patterns for posaconazole Form I and the hydrate Form-S. The characteristic peaks for Form-S are expected at approximately 10.2° and 24.6° 2-theta.[2]

Part 2: Rational Formulation Design

The selection of excipients is a deliberate process aimed at overcoming the challenges identified during pre-formulation. Each component has a specific function designed to ensure the stability, safety, and efficacy of the final product. The composition of the marketed Noxafil® oral suspension provides a validated starting point for development.[9]

Core Excipient Functions & Selection
  • Wetting Agent (Surfactant): To overcome the API's hydrophobicity. Polysorbate 80 is an excellent choice. It is a non-ionic surfactant that adsorbs onto the surface of the posaconazole particles, reducing the solid-liquid interfacial tension and allowing them to be enveloped by water.[3][10][11]

  • Suspending Agent (Viscosity Modifier): To prevent the rapid sedimentation of API particles. Xanthan gum is a high-molecular-weight polysaccharide that is highly effective at low concentrations.[12][13] From a mechanistic standpoint, it imparts a pseudoplastic (shear-thinning) rheology to the suspension. At rest (low shear), it forms a complex, high-viscosity network that holds the particles in suspension.[14] Upon shaking (high shear), the viscosity decreases dramatically, allowing the product to be easily poured and administered.[12]

  • Antifoaming Agent: To mitigate foaming during high-shear manufacturing processes and upon shaking by the patient. Simethicone , a mixture of polydimethylsiloxane and hydrated silica, is a chemically inert and effective agent that works by reducing the surface tension of gas bubbles, causing them to coalesce and dissipate.[15][16]

  • Buffer System: To maintain a stable pH. Posaconazole's solubility is pH-dependent. A citric acid and sodium citrate dihydrate buffer is used to maintain the pH in a slightly acidic range (typically 4.0-4.5), which is optimal for stability.[9][17]

  • Preservative System: To prevent microbial growth in the aqueous formulation. Sodium benzoate is a common and effective preservative in oral liquids.[9][18]

  • Humectant & Co-solvent: Glycerin serves multiple roles. It aids in wetting the API, contributes to the viscosity, and acts as a sweetener and preservative potentiator.

  • Opacifying Agent: Titanium dioxide is used to provide a uniform white appearance and protect the API from potential photodegradation by rendering the suspension opaque.[19][20][21]

  • Organoleptic Agents: Sweeteners (e.g., liquid glucose, sorbitol) and flavors (e.g., artificial cherry) are crucial for patient compliance, masking any unpleasant taste of the API or other excipients.[9]

Diagram 1: Formulation Strategy Logic

G api Posaconazole Hydrate (API) prop1 Low Aqueous Solubility (BCS Class II) api->prop1 prop2 High Hydrophobicity (Poor Wettability) api->prop2 prop3 High Density vs. Vehicle (Sedimentation Risk) api->prop3 ex_susp Oral Suspension Dosage Form prop1->ex_susp Rationale ex_wet Wetting Agent (e.g., Polysorbate 80) prop2->ex_wet Solution ex_susp_agent Suspending Agent (e.g., Xanthan Gum) prop3->ex_susp_agent Solution prop4 Aqueous Vehicle (Microbial Growth Risk) ex_preserv Preservative (e.g., Sodium Benzoate) prop4->ex_preserv Solution ex_susp->prop4 Introduces final Stable & Effective Oral Suspension ex_susp->final ex_wet->final ex_susp_agent->final ex_preserv->final ex_other Buffer, Antifoam, Flavor, Sweetener, Opacifier ex_other->final

Caption: Excipient selection based on API properties.

Table 2: Representative Model Formulation

This formulation is based on publicly available data for Noxafil® 40 mg/mL oral suspension and serves as a robust starting point.[9]

ComponentFunctionConcentration (% w/v)
Posaconazole HydrateActive Pharmaceutical Ingredient4.0
Polysorbate 80Wetting Agent1.0
Xanthan GumSuspending Agent0.3
SimethiconeAntifoaming Agent0.3
Sodium BenzoatePreservative0.2
Citric Acid MonohydratepH Adjuster / Bufferq.s. to pH 4.0-4.5
Sodium Citrate DihydrateBufferq.s. to pH 4.0-4.5
GlycerinHumectant, Co-solvent, Sweetener10.0
Liquid GlucoseSweetener35.0
Titanium DioxideOpacifying Agent0.4
Artificial Cherry FlavorFlavoring Agent0.2
Purified WaterVehicleq.s. to 100%

Part 3: Manufacturing Process and Scale-Up

The order of addition and the energy applied during mixing are critical process parameters (CPPs) that control the final product's quality. A common pitfall is the improper hydration of the suspending agent, which can lead to clumps and viscosity failures.

Protocol 2: Laboratory-Scale (1 L) Manufacturing Process
  • Vehicle Preparation (Phase A):

    • In a primary manufacturing vessel, add approximately 300 mL of Purified Water and begin moderate agitation.

    • Add and dissolve the Sodium Citrate Dihydrate, Citric Acid Monohydrate, and Sodium Benzoate.

    • Slowly sprinkle the Xanthan Gum into the vortex of the mixing water to prevent clumping. Mix at high speed for at least 60 minutes to ensure complete hydration. This step is critical; incomplete hydration results in a loss of viscosity.

    • Once the gum is fully hydrated, reduce mixing speed and add the Glycerin and Liquid Glucose. Mix until uniform.

  • API Dispersion (Phase B):

    • In a separate, smaller vessel, add the Polysorbate 80.

    • Slowly add the Posaconazole Hydrate and Titanium Dioxide to the Polysorbate 80, mixing with a spatula to form a smooth, uniform paste. This pre-wetting step ensures individual particles are coated with the surfactant before introduction to the aqueous phase.

    • Add the Simethicone to this paste and mix gently.

  • Combination and Homogenization:

    • Slowly add the API dispersion (Phase B) to the main vehicle (Phase A) under continuous, moderate agitation.

    • Mix for 15-20 minutes until the API is visibly well-dispersed.

    • Process the entire batch through a high-shear mixer or colloid mill. This step is crucial for breaking down any remaining agglomerates and achieving a uniform particle size distribution.

  • Final Formulation:

    • Add the Artificial Cherry Flavor to the homogenized suspension and mix at low speed.

    • Adjust the final volume to 1 L with Purified Water (q.s.) and mix until uniform.

    • Verify the final pH is within the target range (4.0-4.5).

Diagram 2: Manufacturing Workflow

G phase_a Phase A: Vehicle Preparation (Water, Buffer, Preservative, Xanthan Gum Hydration) combine Combine Phase B into Phase A phase_a->combine phase_b Phase B: API Dispersion (API, Wetting Agent, Opacifier, Antifoam) phase_b->combine homogenize High-Shear Homogenization (Critical Step for Particle Size) combine->homogenize final_add Add Flavor & QS to Volume homogenize->final_add fill Fill & Package final_add->fill

Caption: Key unit operations in suspension manufacturing.

Critical Scale-Up Considerations

Transitioning from a 1 L lab batch to a 1000 L commercial batch is not a linear process.[22]

  • Mixing Dynamics: The type of impeller, vessel geometry, and mixing speed must be carefully considered to achieve equivalent shear and bulk flow.[6] Inadequate mixing in a large tank can lead to dead spots where the suspending agent does not hydrate.

  • Homogenization: The energy input of the homogenizer or mill must be scaled appropriately to achieve the same particle size distribution as the lab-scale batch.[6]

  • Transfer Lines: The suspension's viscosity will affect how it is pumped. Low-shear pumps (e.g., diaphragm or peristaltic) are preferred to avoid altering the formulation's structure.

Part 4: Quality Control & Stability Assessment

A robust set of analytical tests is required to ensure that every batch of the suspension meets the required quality standards. These tests define the Critical Quality Attributes (CQAs) of the product.

Table 3: Critical Quality Attributes (CQAs) and Recommended Test Protocols

CQATest Method / ProtocolAcceptance Criteria (Typical)Rationale
Appearance Visual InspectionA uniform, white to off-white, cherry-flavored suspension.[9][18]Ensures product consistency and absence of foreign matter.
Assay HPLC-UV90.0% - 110.0% of label claim (40 mg/mL).Confirms correct drug potency.
pH Calibrated pH meter4.0 - 4.5Critical for API stability and solubility.[16]
Viscosity Rotational Viscometer (e.g., Brookfield)Specification set based on target rheological profile.Ensures pourability and physical stability.
Particle Size Distribution Laser DiffractionD90 < 50 µm (Example)Influences dissolution rate and sedimentation.
Dissolution USP Apparatus II (Paddles) @ 75 rpm; Acidic medium (e.g., 0.1 N HCl)Q = 80% in 60 minutes (Example)In-vitro performance test, critical for bioavailability.
Redispersibility Manual or Mechanical ShakingEasily redispersed to a uniform suspension with no caking.Ensures dose uniformity after storage.
Microbial Limits USP <61> and <62>Meets compendial requirements for non-sterile oral products.Ensures patient safety from microbial contamination.
Protocol 3: Rheological Characterization

This protocol assesses the all-important shear-thinning property of the suspension.

  • Equipment: A calibrated rotational viscometer with a suitable spindle (e.g., Brookfield DV-II+ Pro with RV spindle set).

  • Procedure:

    • Equilibrate the suspension sample to 25 °C.

    • Measure the viscosity at a series of increasing rotational speeds (e.g., 0.5, 1, 2.5, 5, 10, 20, 50, 100 RPM).

    • Record the viscosity (in cP) at each speed.

    • Plot viscosity versus shear rate (RPM).

  • Expected Result: The plot should show a significant decrease in viscosity as the shear rate increases, confirming the desired pseudoplastic behavior essential for a stable yet pourable suspension.

Conclusion

The development of a posaconazole hydrate oral suspension is a multi-faceted challenge that hinges on controlling the API's fundamental physicochemical properties. By employing a systematic, science-driven approach that prioritizes API wetting, ensures complete hydration of a pseudoplastic suspending agent like xanthan gum, and utilizes high-shear homogenization, a physically stable and effective formulation can be reliably manufactured. The protocols and strategies outlined in this guide provide a robust framework for researchers and developers to create a high-quality medicinal product that meets the needs of patients.

References

  • ONdrugDelivery. (n.d.). Formulating Superior Oral Suspensions for Better Patient Compliance. Retrieved from [Link]

  • Wikipedia. (2024). Xanthan gum. Retrieved from [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (Simulated reference, as direct link to full text is unavailable, but content is widely cited)
  • Pharmapproach. (n.d.). Xanthan Gum. Retrieved from [Link]

  • AEP Colloids. (n.d.). Xanthan Gum is a Suspending Agent and Prevents Oil Droplet Separation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Noxafil (posaconazole) Oral Suspension Label. Retrieved from [Link]

  • U.S. Pharmacist. (2023). Simethicone 40 mg/mL Oral Suspension. Retrieved from [Link]

  • Patsnap. (n.d.). Posaconazole orally taken suspension and preparation method thereof. Retrieved from [Link]

  • SlideShare. (2018). Scale up of liquid orals. Retrieved from [Link]

  • Lykouras, M., et al. (2023). Formation and Characterisation of Posaconazole Hydrate Form. Pharmaceuticals (Basel). Retrieved from [Link]

  • Google Patents. (n.d.). CN115300460B - Posaconazole oral suspension and preparation method thereof.
  • Impact Factor. (2024). Titanium Dioxide (TiO2): A Versatile Excipient in Pharmaceuticals. Retrieved from [Link]

  • National Library of Medicine. (2024). The Pitfalls and Opportunities With Posaconazole DR Oral Suspension. Retrieved from [Link]

  • Scribd. (n.d.). Pilot Plant Scale Up Considerations For Liquid Orals. Retrieved from [Link]

  • CD Formulation. (n.d.). Polysorbate 80. Retrieved from [Link]

  • The Science and Technology of Dosage Forms. (2022). Oral Suspensions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105030668A - Posaconazole oral suspension and preparation method thereof.
  • Google Patents. (n.d.). CN107625729A - Oral posaconazole suspension and preparation method thereof.
  • Contract Pharma. (2019). Scaling-Up Suspensions. Retrieved from [Link]

  • ResearchGate. (2024). Formulation and Evaluation of Simethicone Nano Suspension. Retrieved from [Link]

  • electronic medicines compendium (emc). (n.d.). Posaconazole 40 mg/ml Oral Suspension. Retrieved from [Link]

  • USP. (n.d.). Simethicone Oral Suspension. Retrieved from [Link]

  • Drugs.com. (2024). Simethicone Uses, Side Effects & Warnings. Retrieved from [Link]

  • Wikipedia. (2024). Polysorbate 80. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2019). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Retrieved from [Link]

  • ResearchGate. (2022). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Retrieved from [Link]

  • Mayo Clinic. (2023). Simethicone (Oral Route). Retrieved from [Link]

  • Protheragen. (n.d.). Wetting Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US5112604A - Oral suspension formulation.
  • Medium. (2024). How is Titanium Dioxide Used in the Medicine Industry?. Retrieved from [Link]

  • electronic medicines compendium (emc). (n.d.). Noxafil 300 mg gastro-resistant powder and solvent for oral suspension. Retrieved from [Link]

  • OUCI. (n.d.). Formation and Characterisation of Posaconazole Hydrate Form. Retrieved from [Link]

  • ResearchGate. (2022). Formation and Characterisation of Posaconazole Hydrate Form. Retrieved from [Link]

  • National Library of Medicine. (2020). Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient. Retrieved from [Link]

  • PubMed. (2020). Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient. Retrieved from [Link]

  • StuDocu. (2015). Experiment 1: The Use of Wetting Agent in Suspension. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). PILOT PLANT SCALE UP FOR LIQUID ORALS. Retrieved from [Link]

  • CD Formulation. (n.d.). Wetting Agents. Retrieved from [Link]

  • Research Journal of Pharmacy and Life Sciences. (2024). Pilot Plant Scale-Up Technique of Oral Solid Dosage Form In Pharmaceutical Industry. Retrieved from [Link]

  • National Library of Medicine. (2018). Comparison of the Efficacy of Posaconazole Delayed Release Tablets and Suspension in Pediatric Hematology/Oncology Patients. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). POLYSORBATE 80. Retrieved from [Link]

  • ResearchGate. (2020). Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Improve Posaconazole Hydrate Aqueous Solubility

Introduction Welcome to the technical support guide for Posaconazole (PCZ). As drug development professionals are aware, Posaconazole is a potent, broad-spectrum triazole antifungal agent.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Posaconazole (PCZ). As drug development professionals are aware, Posaconazole is a potent, broad-spectrum triazole antifungal agent. However, its therapeutic application is frequently hampered by its physicochemical properties. Classified as a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but suffers from extremely low aqueous solubility (<1 µg/mL).[1][2] This poor solubility is a primary limiting factor for its oral bioavailability, which can be erratic and incomplete.[2][3][4]

Posaconazole is a weakly dibasic compound with pH-dependent solubility, being more soluble in acidic conditions.[2][5] Furthermore, it can exist in various solid-state forms, including a hydrate, where water molecules are incorporated into the crystal lattice.[6] This hydrate form (Form-S) can arise from the interaction of the crystalline form (Form I) with water and may present unique challenges and opportunities for solubility enhancement.[6]

This guide is structured to provide direct, actionable answers to common experimental challenges encountered when working to improve the aqueous solubility of Posaconazole hydrate. It combines troubleshooting scenarios with foundational FAQs to equip researchers with the knowledge to design and execute effective formulation strategies.

Table: Physicochemical Properties of Posaconazole
PropertyValueSource(s)
Molecular Formula C₃₇H₄₂F₂N₈O₄[7]
Molecular Weight 700.8 g/mol [2][7]
BCS Classification Class II[2]
Aqueous Solubility < 1 µg/mL[1][2]
LogP 4.6[2]
pKa 3.6 and 4.6[5]

Troubleshooting Guides & Experimental Protocols

This section addresses specific problems in a question-and-answer format, providing both the scientific rationale and step-by-step protocols for key solubility enhancement techniques.

Q1: My initial attempts to dissolve Posaconazole hydrate in standard aqueous buffers (e.g., PBS pH 7.4) have yielded negligible concentrations. What are the most common and effective strategies to try first?

Answer:

This is the primary challenge with Posaconazole. Its crystalline structure is highly stable, making it very difficult to dissolve in neutral aqueous media. Your initial efforts should focus on strategies that disrupt this crystal lattice energy or modify the drug's immediate microenvironment. The three most common and often successful approaches are Amorphous Solid Dispersions (ASDs), complexation with cyclodextrins, and particle size reduction via nanosuspension.

The choice of strategy depends on your available equipment, desired dosage form, and the scale of your experiment. Below is a decision workflow to guide your selection.

G cluster_start Initial Problem cluster_strategies Primary Enhancement Strategies cluster_considerations Key Experimental Considerations start Poor Aqueous Solubility of Posaconazole Hydrate asd Amorphous Solid Dispersions (ASDs) start->asd Select Strategy Based On: cyclo Cyclodextrin Complexation start->cyclo Select Strategy Based On: nano Nanosuspension (Particle Size Reduction) start->nano Select Strategy Based On: equip Equipment Availability (Spray Dryer, Extruder, Homogenizer) asd->equip dose Final Dosage Form (Oral Solid vs. Liquid/ Parenteral) asd->dose stability Physical Stability (Recrystallization Risk) asd->stability cyclo->dose cyclo->stability nano->equip nano->dose nano->stability G cluster_asd Amorphous Solid Dispersion (ASD) Mechanism cluster_dissolution Dissolution in Aqueous Media crystalline Crystalline Posaconazole (Low Energy, Low Solubility) process Process (Solvent Evaporation or Hot-Melt Extrusion) crystalline->process slow_dissolution Low Drug Concentration crystalline->slow_dissolution Slow Dissolution polymer Hydrophilic Polymer (e.g., HPMCAS) polymer->process asd_product Amorphous Dispersion (High Energy, High Solubility) Drug molecularly dispersed in polymer supersaturation Supersaturated Solution (High Drug Concentration) asd_product->supersaturation Rapid Dissolution process->asd_product

Caption: Mechanism of solubility enhancement via Amorphous Solid Dispersion.

Frequently Asked Questions (FAQs)

Q: What is the intrinsic aqueous solubility of Posaconazole? A: The aqueous solubility of crystalline Posaconazole is extremely low, reported to be less than 1 µg/mL. [1][2] Q: Why is Posaconazole classified as a BCS Class II drug? A: It is classified as BCS Class II because it has high membrane permeability but low aqueous solubility. [2]This means its absorption after oral administration is limited by how quickly it can dissolve in the gastrointestinal fluids. [8] Q: What is the difference between crystalline and amorphous solubility for Posaconazole? A: The amorphous form of a drug lacks the long-range molecular order of its crystalline counterpart. It exists at a higher energy state, which generally results in significantly higher apparent solubility. For Posaconazole, the amorphous solubility can be 25 to 55 times higher than the crystalline solubility, depending on the pH of the medium. [9][10] Q: Does the hydrate form of Posaconazole affect its properties? A: Yes. The formation of a hydrate (Form-S) from the anhydrous form (Form I) involves the incorporation of water into the crystal lattice. [6]This conversion can affect physicochemical properties like solubility, dissolution rate, and stability. It's crucial to characterize which solid form you are working with, as this will impact experimental outcomes. [6] Q: What analytical methods are suitable for measuring Posaconazole concentration in solubility studies? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A typical setup might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with detection at a wavelength (λ) of 262 nm. [1]UV-Visible spectrophotometry can also be used but may be less specific if excipients interfere with the measurement. [11]

References

  • Jurak, E., et al. (2023). Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers. MDPI. Available at: [Link]

  • Lin, X., et al. (2021). Novel High-Drug-Loaded Amorphous Dispersion Tablets of Posaconazole; In Vivo and In Vitro Assessment. Molecular Pharmaceutics, ACS Publications. Available at: [Link]

  • Sarabu, S., et al. (2014). Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation. ResearchGate. Available at: [Link]

  • Jadhav, N. R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Savjani, K. T., et al. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Informa Connect. Available at: [Link]

  • Kolhe, S., et al. (2021). Oral Formulation of Posaconazole in Nanosuspension: Development and Optimization by Design of Experiments Approach. AAPS PharmSciTech. Available at: [Link]

  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Sarabu, S., et al. (2014). Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation. PubMed Central, NIH. Available at: [Link]

  • Sarabu, S., et al. (2014). Hot melt extruded amorphous solid dispersion of posaconazole with improved bioavailability: investigating drug-polymer miscibility with advanced characterisation. PubMed. Available at: [Link]

  • Yadav, V. B., et al. (2022). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Imran, M., et al. (2018). Development, Physico-Chemical Characterization and Antifungal Activity of Nano-Sized Particles of Posaconazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Gohil, D., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. Available at: [Link]

  • Lin, X., et al. (2021). Posaconazole Crystalline and Amorphous Solubility Measured in Various Media at 37°C. Figshare. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central, NIH. Available at: [Link]

  • Liu, Y., et al. (2016). Posaconazole/hydroxypropyl-β-cyclodextrin host-guest system: Improving dissolution while maintaining antifungal activity. PubMed. Available at: [Link]

  • Sharma, D., et al. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2017). Characterization and In Vitro Evaluation of the Complexes of Posaconazole with β- and 2,6-di-O-methyl-β-cyclodextrin. PubMed. Available at: [Link]

  • Zhang, J., et al. (2018). Physical/chemical properties of posaconazole. ResearchGate. Available at: [Link]

  • Fan, Y., et al. (2015). In vitro and in vivo evaluation of a posaconazole-sulfobutyl ether-β-cyclodextrin inclusion complex. PubMed. Available at: [Link]

  • Yadav, V. B., et al. (2022). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Sarr, F. S., et al. (2021). A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. MDPI. Available at: [Link]

  • Walravens, J., et al. (2011). The effect of a carbonated beverage on the oral bioavailability of posaconazole in healthy volunteers. Clinical Pharmacokinetics. Available at: [Link]

  • Tejaswini Kolipaka, T. K., et al. (2021). Development of posaconazole nanosuspension for bioavailability enhancement: Formulation optimization, in vitro characterization, and pharmacokinetic study. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Yadav, V. B., et al. (2022). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. GSC Online Press. Available at: [Link]

  • Sravanthi, V., et al. (2022). Formulation and Evaluation of Posaconazole Bilayer Delayed Release Tablets Using Solid Dispersion Technique. Scholars Middle East Publishers. Available at: [Link]

  • Surov, A. O., et al. (2019). Posaconazole Cocrystal with Superior Solubility and Dissolution Behavior. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Jaiswal, A. (2025). Solubility Enhancement of Posaconazole: A Mixed Solvency Approach Using Urea and Xylenesulfonate. International Journal of Pharmaceutical & Biological Archive. Available at: [Link]

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  • Moin, A., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PubMed Central, NIH. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Challenges in Posaconazole Oral Bioavailability

Welcome to the technical support center for drug development professionals focused on enhancing the oral bioavailability of posaconazole. This guide is structured to provide not just protocols, but a deep-seated understa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals focused on enhancing the oral bioavailability of posaconazole. This guide is structured to provide not just protocols, but a deep-seated understanding of the mechanistic challenges and strategic solutions in formulating this potent but problematic antifungal agent. We will explore the core physicochemical hurdles and provide field-proven troubleshooting guides and FAQs to navigate the complexities of your experimental work.

Foundational Understanding: The Posaconazole Bioavailability Challenge

Posaconazole is a Biopharmaceutics Classification System (BCS) Class II drug, a category defined by low aqueous solubility and high membrane permeability.[1][2] Its therapeutic efficacy is therefore limited not by its ability to enter cells, but by its poor initial dissolution in the gastrointestinal (GI) tract. This fundamental challenge is the primary driver of its variable and often suboptimal oral bioavailability.[3][4][5]

Key factors compounding this issue include:

  • pH-Dependent Solubility: As a weakly basic compound, posaconazole's solubility is significantly higher in the acidic environment of the stomach.[6][7][8] Conditions that raise gastric pH, such as the use of proton pump inhibitors (PPIs) or histamine-2 receptor antagonists (H2RAs), can severely impair its absorption.[5][6][9]

  • Significant Food Effect: The oral absorption of early formulations, particularly the oral suspension, is dramatically influenced by food. Administration with a high-fat meal can increase the area under the curve (AUC) by up to 4-fold compared to a fasted state.[10][11][12][13] This is attributed to increased solubilization in dietary lipids and prolonged gastric residence time.[10]

  • Saturable Absorption: With the oral suspension, absorption becomes saturable at doses exceeding 800 mg per day, meaning that simply increasing the dose does not proportionally increase plasma concentrations.[14]

These factors lead to high inter-patient variability in drug exposure, which is a critical concern for an antifungal agent where maintaining therapeutic concentrations is essential for efficacy and preventing resistance.[4][9]

Troubleshooting & FAQ Guide

This section addresses common issues encountered during the development and testing of posaconazole oral formulations.

FAQ 1: We are observing a dramatic increase in bioavailability when our posaconazole suspension is co-administered with a high-fat meal in our animal model. Why is this effect so pronounced?

Answer: This is a well-documented phenomenon for posaconazole oral suspension and is directly linked to its lipophilicity and dissolution-rate-limited absorption.[15] A high-fat meal enhances bioavailability through several mechanisms:

  • Enhanced Solubilization: The lipids and bile salts stimulated by the meal act as natural surfactants, creating a micellar environment that solubilizes the lipophilic posaconazole, making it available for absorption.[10]

  • Prolonged Gastric Residence Time: High-fat meals slow gastric emptying.[10] This increases the time the drug spends in the acidic environment of the stomach, where its solubility is highest, allowing more of it to dissolve before passing into the small intestine.

  • Increased GI Secretions: The meal stimulates the secretion of various GI fluids that can aid in wetting and dissolving the drug particles.

The magnitude of this effect is significant. Studies in healthy volunteers have shown that a high-fat meal can increase the AUC of the oral suspension by approximately 400% compared to the fasted state.[10][11][12] Even a nonfat meal or a liquid nutritional supplement can increase exposure by about 2.6-fold.[10][16] This highlights the critical role of the GI environment in posaconazole absorption.

Troubleshooting Guide: Low and Variable Exposure with Oral Suspension

If your preclinical studies with a posaconazole oral suspension show low and inconsistent plasma concentrations, consider the following workflow.

G cluster_0 Problem: Low/Variable Bioavailability cluster_1 Investigation Phase cluster_2 Solution Pathways Start Low/Variable Exposure Observed CheckFood Q: Was the dose administered with a standardized meal? Start->CheckFood CheckpH Q: Are there confounding factors affecting gastric pH? CheckFood->CheckpH Yes AdminFood Administer with High-Fat Meal or Nutritional Supplement CheckFood->AdminFood No CheckDose Q: Is the daily dose exceeding 800 mg/day equivalent? CheckpH->CheckDose No AdminAcid Co-administer with Acidic Beverage CheckpH->AdminAcid Yes (e.g., achlorhydria model) SplitDose Divide Total Daily Dose into smaller, frequent doses CheckDose->SplitDose Yes (Saturable Absorption) Reformulate Advance to Enabling Formulation Strategy (e.g., ASD, Nanosuspension) CheckDose->Reformulate No, bioavailability still insufficient AdminFood->Reformulate AdminAcid->Reformulate SplitDose->Reformulate

Caption: Troubleshooting workflow for low posaconazole oral suspension bioavailability.

FAQ 2: How can we reduce the food effect and develop a more reliable oral formulation?

Answer: Reducing the food effect requires moving beyond simple suspensions to more advanced "enabling" formulations that improve the drug's intrinsic dissolution rate, making absorption less dependent on the GI environment. The key is to present the drug to the intestinal membrane in a solubilized or high-energy, readily dissolvable state. Two leading strategies are:

  • Amorphous Solid Dispersions (ASDs): This is the technology behind the commercial posaconazole delayed-release tablet.[4][5][17] In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (high-energy) state.[18][19] Upon contact with GI fluids, the polymer dissolves and releases the drug in a supersaturated state, which dramatically enhances the concentration gradient for absorption.[19] Hot-melt extrusion (HME) is a common method for producing these dispersions.[5][18] The commercial tablet uses a pH-sensitive polymer (hypromellose acetate succinate, HPMCAS) that protects the drug in the stomach and releases it in the higher pH of the intestine.[4][5] This approach has been shown to yield higher and more consistent plasma levels compared to the oral suspension, with a much smaller food effect.[3][4][11]

  • Nanosuspensions: This strategy involves reducing the drug particle size to the nanometer range (<1000 nm).[1][20][21] According to the Ostwald-Freundlich equation, reducing particle size increases the surface area-to-volume ratio, which in turn increases the saturation solubility and dissolution velocity of the drug. This can lead to significantly improved bioavailability.[1] Preparing a nanocrystalline solid dispersion (NCS) using methods like precipitation followed by high-pressure homogenization can increase the Cmax and AUC by over 2.5-fold compared to the marketed suspension.[1]

FAQ 3: Our amorphous solid dispersion (ASD) formulation shows rapid recrystallization in our stability studies. What is causing this and how can we prevent it?

Answer: Recrystallization is a critical failure mode for ASDs, as the conversion from the high-energy amorphous state back to the low-energy, poorly soluble crystalline state negates the bioavailability advantage. Posaconazole has a known tendency to recrystallize.[22] The primary causes are:

  • Thermodynamic Instability: The amorphous state is inherently metastable.

  • Insufficient Drug-Polymer Interaction: The polymer's role is not just to separate drug molecules but also to form stabilizing interactions (e.g., hydrogen bonds) that inhibit molecular mobility and prevent crystal lattice formation.

  • High Drug Loading: Exceeding the polymer's capacity to solubilize the drug can lead to phase separation and recrystallization.[19][22]

  • Environmental Factors: High temperature and humidity can act as plasticizers, increasing molecular mobility and facilitating crystallization.

Troubleshooting Steps:

  • Polymer Selection: Ensure you are using a polymer known to have good miscibility and specific interactions with posaconazole. HPMCAS and Soluplus® are commonly cited for their effectiveness.[5][18][23]

  • Optimize Drug Loading: Systematically evaluate different drug-to-polymer ratios. While high drug loading is desirable for tablet size, a ratio of 1:3 (drug:polymer) is used in the commercial product, indicating that a significant amount of polymer is needed for stability.[22]

  • Advanced Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), which indicates good miscibility. Powder X-ray Diffraction (PXRD) should be used to confirm the amorphous nature of the initial dispersion and to detect any crystalline peaks after stability testing.[18][23]

  • Manufacturing Process: For HME, ensure the processing temperature is high enough to fully melt the drug and achieve molecular mixing but not so high as to cause degradation. Rapid cooling is essential to "freeze" the mixture in the amorphous state.

Experimental Protocol: Preparation of Posaconazole ASD via Hot-Melt Extrusion (HME)

This protocol provides a starting point for developing a posaconazole-HPMCAS amorphous solid dispersion.

Materials:

  • Posaconazole (micronized)

  • Hypromellose Acetate Succinate (HPMCAS, e.g., MF Grade)

  • Twin-screw Hot-Melt Extruder

  • Milling equipment (for extrudate)

  • Dissolution testing apparatus (USP II)

  • PXRD and DSC for characterization

Methodology:

  • Pre-blending: Physically blend micronized posaconazole and HPMCAS powder at a 1:3 ratio (w/w) for 15 minutes using a V-blender to ensure a homogenous feed.

  • Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration for conveying and mixing. Set the temperature profile across the barrel zones. A typical profile might be: Zone 1 (Feed): 80°C, Zone 2: 120°C, Zone 3: 150°C, Die: 155°C. Rationale: The temperature is gradually increased to ensure gentle melting and mixing without causing thermal degradation.

  • Extrusion: Feed the blend into the extruder at a controlled rate (e.g., 10 g/min ) with a screw speed of 100 RPM. Collect the transparent, glassy extrudate strand on a conveyor belt for cooling.

  • Milling: Mill the cooled, brittle extrudate into a fine powder using a Fitzmill or similar equipment. Pass the powder through a 40-mesh sieve.

  • Characterization (Self-Validation):

    • PXRD Analysis: Analyze the milled extrudate. The absence of sharp peaks characteristic of crystalline posaconazole and the presence of a broad "halo" confirms an amorphous dispersion.

    • DSC Analysis: Perform a heat-cool-heat cycle. The first heating scan should show a single Tg, confirming miscibility. The absence of a melting endotherm confirms the amorphous state.

  • In Vitro Dissolution: Perform dissolution testing in a pH 6.8 phosphate buffer. Compare the dissolution profile of the ASD to the unformulated crystalline drug. The ASD should demonstrate a significantly faster and higher extent of dissolution, often achieving a "spring and parachute" effect where it reaches a supersaturated state before slowly precipitating.

Data Summary & Advanced Formulations

Comparative Pharmacokinetics of Posaconazole Formulations

The evolution from the oral suspension to the delayed-release (DR) tablet represents a significant step in overcoming bioavailability challenges. The data below, compiled from clinical studies, illustrates this improvement.

FormulationConditionRelative Cmax Increase (vs. Suspension Fasted)Relative AUC Increase (vs. Suspension Fasted)Key FindingReference
Oral Suspension High-Fat Meal~3.9-fold~4.0-foldHighly food-dependent.[10][12]
Oral Suspension Nonfat Meal~3.0-fold~2.6-foldAny food improves absorption.[10][12]
Oral Suspension Acidic Beverage~1.9-fold~1.7-foldLow gastric pH is beneficial.[6][7][8]
Oral Suspension With PPI (High pH)~0.54-fold (Decrease)~0.68-fold (Decrease)High gastric pH impairs absorption.[6][7][8]
DR Tablet High-Fat MealModest Increase (~1.16x vs. fasted tablet)Modest Increase (~1.5x vs. fasted tablet)Can be taken without regard to food.[5][11]
DR Tablet OverallSignificantly higher and more consistent exposure than suspension.Significantly higher and more consistent exposure than suspension.Overcomes many limitations of the suspension.[3][4]
Diagram: Formulation Strategy Impact on Absorption

This diagram illustrates how different formulation strategies mechanistically improve the absorption of posaconazole.

G cluster_0 Drug Substance cluster_1 Formulation Strategies cluster_2 Mechanism in GI Tract cluster_3 Outcome Drug Crystalline Posaconazole (Low Solubility) ASD Amorphous Solid Dispersion (ASD) (High Energy State) Drug->ASD Nano Nanosuspension (Increased Surface Area) Drug->Nano SNEDDS S-SNEDDS (Pre-dissolved in lipid) Drug->SNEDDS Supersat Supersaturation ('Spring and Parachute') ASD->Supersat FastDiss Rapid Dissolution Nano->FastDiss Emulsion Spontaneous Nanoemulsion SNEDDS->Emulsion Absorption Enhanced Absorption & Improved Bioavailability Supersat->Absorption FastDiss->Absorption Emulsion->Absorption

Caption: Mechanisms of advanced formulations for enhancing posaconazole absorption.

References

  • Krishna, G., Moton, A., Ma, L., Medlock, M., & McLeod, J. (2009). Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 53(3), 958–966. [Link]

  • Courtney, R., Wexler, D., Radwanski, E., Lim, J., & Laughlin, M. (2004). Effect of food on the relative bioavailability of two oral formulations of posaconazole in healthy adults. British Journal of Clinical Pharmacology, 57(2), 218–222. [Link]

  • Krishna, G., Moton, A., Ma, L., Medlock, M., & McLeod, J. (2009). Pharmacokinetics and absorption of posaconazole oral suspension under various gastric conditions in healthy volunteers. Antimicrobial Agents and Chemotherapy, 53(3), 958-966. [Link]

  • Krishna, G., Moton, A., Ma, L., Medlock, M. M., & McLeod, J. F. (2009). Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 53(3), 958-966. [Link]

  • Patel, J., et al. (2020). Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation. Pharmaceutics, 12(7), 634. [Link]

  • Kersemaekers, W. M., et al. (2015). Effect of a High-Fat Meal on the Pharmacokinetics of 300-Milligram Posaconazole in a Solid Oral Tablet Formulation. Antimicrobial Agents and Chemotherapy, 59(6), 3385-3389. [Link]

  • Courtney, R., Wexler, D., Radwanski, E., Lim, J., & Laughlin, M. (2004). Effect of food on the relative bioavailability of two oral formulations of posaconazole in healthy adults. British journal of clinical pharmacology, 57(2), 218–222. [Link]

  • Dodds Ashley, E. S., et al. (2015). Retrospective Comparison of Posaconazole Levels in Patients Taking the Delayed-Release Tablet versus the Oral Suspension. Antimicrobial Agents and Chemotherapy, 59(9), 5855-5858. [Link]

  • Walravens, J., Brouwers, J., Spriet, I., Tack, J., Annaert, P., & Augustijns, P. (2011). Effect of pH and Comedication on Gastrointestinal Absorption of Posaconazole. Clinical Pharmacokinetics, 50(11), 725–734. [Link]

  • Courtney, R., Pai, S., Laughlin, M., Lim, J., & Chau, R. (2003). Pharmacokinetics of posaconazole coadministered with antacid in fasting or nonfasting healthy men. Antimicrobial Agents and Chemotherapy, 47(10), 2998–3002. [Link]

  • Courtney, R., Sansone, A., Smith, W., Marbury, T., Statkevich, P., Martinho, M., & Laughlin, M. (2005). Effect of a Nutritional Supplement on Posaconazole Pharmacokinetics following Oral Administration to Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 49(5), 1770–1774. [Link]

  • Wiederhold, N. P. (2016). Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Infection and Drug Resistance, 9, 1–10. [Link]

  • Patel, J., et al. (2020). Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation. ResearchGate. [Link]

  • Wiederhold, N. P. (2015). Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Dove Medical Press. [Link]

  • Tejaswini Kolipaka, T., Sen, S., Mane, S. S., Bajad, G. D., Dengale, S. J., & Ranjan, O. P. (2021). Development of posaconazole nanosuspension for bioavailability enhancement: Formulation optimization, in vitro characterization, and pharmacokinetic study. Scilit. [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2010). Nanoparticulate posaconazole formulations.
  • Zhang, M., et al. (2022). Efficient development of high drug loaded posaconazole tablets enabled by amorphous solid dispersion. RSC Publishing. [Link]

  • Purohit, R., & Taylor, L. S. (2018). Novel High-Drug-Loaded Amorphous Dispersion Tablets of Posaconazole; In Vivo and In Vitro Assessment. Molecular Pharmaceutics, 15(5), 1772–1784. [Link]

  • Dolton, M. J., et al. (2014). Pharmacokinetics of Different Dosing Strategies of Oral Posaconazole in Patients with Compromised Gastrointestinal Function and Who Are at High Risk for Invasive Fungal Infection. Antimicrobial Agents and Chemotherapy, 58(9), 5138-5145. [Link]

  • Ghouse, H., et al. (2023). Formulation And Characterization Posaconazole Nanoemulgel by Using Natural Oils For Fungal Infections. Journal of Cardiovascular Disease Research, 14(10), 263-274. [Link]

  • Shah, B., Khurana, R. K., & Mitra, A. (2019). Development of posaconazole nanocrystalline solid dispersion: preparation, characterization and in vivo evaluation. Pharmaceutical Development and Technology, 24(8), 956–965. [Link]

  • van der Elst, K. C. M., et al. (2023). An Integrated Population Pharmacokinetic Analysis for Posaconazole Oral Suspension, Delayed-Release Tablet, and Intravenous Infusion in Healthy Volunteers. Clinical Pharmacokinetics, 62(4), 571-584. [Link]

  • Jain, A., et al. (2022). A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study. ProQuest. [Link]

  • Klimko, N. N., & Khostelidi, S. N. (2019). The tablet formulation of posaconazole: clinical pharmacology and the use in patients with hematologic malignancies. Clinical Microbiology and Antimicrobial Chemotherapy, 21(2), 126-141. [Link]

  • Choi, J., et al. (2020). Comparison of the Efficacy of Posaconazole Delayed Release Tablets and Suspension in Pediatric Hematology/Oncology Patients. Journal of Pediatric Hematology/Oncology, 42(8), e778-e782. [Link]

  • Siopi, M., et al. (2023). In Vitro–In Vivo Correlation of Posaconazole–Amphotericin B Combination against Candida albicans: In Vitro Interacting Concentrations Are Associated with In Vivo Free Drug Levels. Journal of Fungi, 9(4), 434. [Link]

  • Author Unknown. (n.d.). Posaconazole nanocrystals. Scribd. [Link]

  • Almyroudis, N. G., et al. (2007). Correlation between In Vitro Activity of Posaconazole and In Vivo Efficacy against Rhizopus oryzae Infection in Mice. Antimicrobial Agents and Chemotherapy, 51(6), 2239-2241. [Link]

  • Krishna, G., Moton, A., Ma, L., Medlock, M. M., & McLeod, J. F. (2009). Strategies for posaconazole administration to optimize absorption. ResearchGate. [Link]

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  • Author Unknown. (2023). Design and synthesis of nanocarriers containing posaconazole against etiological agents of mucormycosis. bioRxiv. [Link]

  • Author Unknown. (n.d.). Development and Optimization of Posaconazole loaded Nanosponges for Fungal Infections. Impactfactor. [Link]

  • Dannaoui, E., et al. (2010). In vitro and in vivo activities of posaconazole against zygomycetes with various degrees of susceptibility. Journal of Antimicrobial Chemotherapy, 65(10), 2184-2188. [Link]

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Troubleshooting

Technical Support Center: Identification of Posaconazole Hydrate Degradation Products

Welcome to the technical support center for Posaconazole hydrate degradation studies. This guide is designed for researchers, analytical scientists, and formulation experts navigating the complexities of identifying and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Posaconazole hydrate degradation studies. This guide is designed for researchers, analytical scientists, and formulation experts navigating the complexities of identifying and characterizing degradation products of Posaconazole. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) on Posaconazole Stability

Q1: What are the primary degradation pathways for Posaconazole?

A1: Based on forced degradation studies, Posaconazole is most susceptible to oxidative and thermal degradation.[1][2] Some studies also report degradation under acidic and basic hydrolytic conditions, although the molecule is relatively stable against hydrolysis compared to oxidation.[1][3] Photolytic degradation is generally found to be minimal.[3] The primary sites of degradation are often the N-oxide positions on the piperazine ring and other nitrogen-containing moieties.[2]

Q2: What do the ICH guidelines recommend for the extent of degradation in forced degradation studies?

A2: The International Council for Harmonisation (ICH) guideline Q1A(R2) suggests that forced degradation studies should aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4][5] This range is considered optimal because it is significant enough to produce and detect primary degradation products without leading to secondary degradants that might not be relevant to formal stability studies.[4][5] The ultimate goal is to generate sufficient degradation to validate the stability-indicating nature of the analytical method.[6]

Q3: My Posaconazole reference standard is showing unexpected peaks even before I begin my degradation study. What could be the cause?

A3: This issue can arise from a few sources. First, verify the purity and integrity of your reference standard. Posaconazole can exist in different polymorphic and hydrate forms.[7][8] For instance, Posaconazole Form I can convert to a hydrate form (Form-S) in the presence of water.[8] This transformation could potentially appear as a different peak or a change in the primary peak shape in your chromatogram. Additionally, one study noted that using acetonitrile as an organic modifier in the mobile phase caused on-column degradation of Posaconazole, resulting in an extraneous peak.[9] Ensure your analytical method itself is not inducing degradation.

Section 2: Troubleshooting Guide for Forced Degradation Experiments

This section provides a problem-and-solution framework for common issues encountered during the design and execution of forced degradation studies for Posaconazole hydrate.

Issue 1: No significant degradation is observed under acidic or basic hydrolysis conditions.
Plausible Cause Recommended Action & Rationale
Insufficient Stress While some studies show Posaconazole is relatively stable, degradation can be induced under more stringent conditions. Action: Increase the concentration of the acid/base (e.g., from 0.1 N to 2 N HCl or NaOH), increase the temperature (e.g., reflux at 70°C), or extend the exposure time.[3] Rationale: Increasing the chemical and thermal energy of the system is necessary to overcome the activation energy barrier for the hydrolytic cleavage of Posaconazole's stable ether linkages or amide-like structures.
Poor Solubility Posaconazole is poorly soluble in aqueous media. If the drug is not fully dissolved, the effective concentration exposed to the stressor is reduced, limiting the degradation rate. Action: Ensure complete dissolution of Posaconazole in a small amount of a suitable organic co-solvent (like methanol or acetonitrile) before adding the acidic or basic aqueous solution. Rationale: Maximizing the surface area of the molecule exposed to the hydrolytic environment is critical for achieving a predictable and homogenous degradation reaction.
Issue 2: Degradation is too extensive (>50%) under oxidative conditions, making it difficult to identify primary degradants.
Plausible Cause Recommended Action & Rationale
Oxidizing Agent is Too Concentrated High concentrations of hydrogen peroxide (e.g., 30% H₂O₂) can cause rapid and non-specific degradation, leading to a complex mixture of secondary and tertiary degradants. Action: Reduce the concentration of H₂O₂ significantly (e.g., start with 3%) and conduct the experiment at room temperature.[9] Monitor the reaction at multiple time points (e.g., 2, 8, 24 hours) to find the optimal duration. Rationale: The goal of forced degradation is to model the initial stages of decay. Milder conditions allow for the controlled formation of primary degradants, such as the N-oxides identified in several studies, which are more likely to be observed in long-term stability programs.[2]
Diagram: General Workflow for Degradation Product Identification

This diagram outlines the logical flow from initial stress testing to final structure elucidation.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analytical Separation cluster_2 Phase 3: Identification Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) HPLC_Screen HPLC-UV Screening (Assess % Degradation) Forced_Degradation->HPLC_Screen Control Unstressed Control Sample Control->HPLC_Screen Mass_Balance Verify Mass Balance (Account for >95% of API) HPLC_Screen->Mass_Balance Is degradation 5-20%? Peak_Purity Check Peak Purity (Using PDA Detector) HPLC_Screen->Peak_Purity Is degradation 5-20%? LCMS LC-MS/MS Analysis (Determine m/z of Parent & DPs) Peak_Purity->LCMS Is peak pure? Fragmentation Propose Fragmentation Pathway LCMS->Fragmentation Structure Propose DP Structure(s) Fragmentation->Structure Isolation Optional: Isolate DP via Prep-HPLC Structure->Isolation NMR NMR Analysis for Unambiguous Identification Isolation->NMR

Sources

Optimization

Technical Support Center: Optimizing Posaconazole Dosing Regimens in Preclinical Animal Models

Prepared by a Senior Application Scientist Welcome to the technical support center for posaconazole preclinical studies. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for posaconazole preclinical studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing posaconazole dosing regimens in animal models. Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your results accurately, and overcome common challenges encountered in the field.

Understanding Posaconazole: Key Physicochemical and Pharmacokinetic Properties

Before delving into experimental design, it's crucial to understand the fundamental properties of posaconazole that influence its behavior in vivo. Posaconazole is a highly lipophilic (LogP ~4.6), weakly dibasic molecule with a high molecular weight (700.8 g/mol ) and pKa values of 3.6 and 4.6.[1] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility (<1 µg/mL) and high permeability.[2] This low solubility is a primary determinant of its variable and often incomplete oral absorption, a key challenge in preclinical studies.

The oral bioavailability of posaconazole is significantly influenced by its formulation. The oral suspension, a common formulation in preclinical research, exhibits erratic absorption that is heavily dependent on co-administration with food, particularly high-fat meals.[3][4] Newer formulations, such as delayed-release tablets and solid dispersions, have been developed to improve bioavailability and reduce pharmacokinetic variability.[5][6]

Pharmacokinetically, posaconazole has a large volume of distribution, indicating extensive tissue penetration, and is highly protein-bound (>98%).[7] The area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is the key pharmacodynamic index that correlates with its antifungal efficacy.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the planning and execution of preclinical studies with posaconazole.

Q1: What is the most appropriate animal model for my posaconazole study?

A1: The choice of animal model depends on the research question.

  • Mice and rats are commonly used for initial pharmacokinetic screening and efficacy studies in models of invasive aspergillosis and candidiasis due to their cost-effectiveness and well-characterized immunology.[3][8]

  • Rabbits are often used in models of invasive aspergillosis as their pathophysiology can more closely mimic the human disease.

  • Dogs and cats are used for pharmacokinetic studies to understand the drug's behavior in companion animals and for toxicology assessments.[9][10]

Q2: How do I choose between the posaconazole oral suspension and other formulations for my study?

A2:

  • The oral suspension is widely used but be prepared for high variability. Its absorption is significantly enhanced with a high-fat meal, which needs to be standardized in your study protocol.[4]

  • Delayed-release tablets , if available for your animal model size, can offer more consistent exposure and higher bioavailability.[5][6]

  • For proof-of-concept or mechanistic studies where consistent exposure is paramount, an intravenous (IV) formulation can be used to bypass absorption variability.

Q3: What is a suitable dosing vehicle for posaconazole oral suspension in rodents?

A3: A common and effective vehicle is an aqueous suspension containing a suspending agent. A 0.5% solution of methylcellulose in water is a well-documented vehicle for administering posaconazole via oral gavage to rats.[2] It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

Q4: Should I administer posaconazole with food to my animals?

A4: For the oral suspension, yes. Co-administration with a high-fat meal is critical to enhance absorption and reduce variability.[3][4] The timing and composition of the meal should be consistent across all animals in the study. For delayed-release tablets, the effect of food is less pronounced, but it is still good practice to standardize feeding schedules.[6]

Q5: What are the target plasma concentrations I should be aiming for?

A5: Target concentrations can vary depending on the fungal pathogen and the model. However, a general target for prophylactic efficacy in human studies is a trough concentration >0.7 mg/L.[11] In preclinical models, the AUC/MIC ratio is the more relevant parameter to correlate with efficacy.[2]

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during posaconazole preclinical studies.

Problem Potential Causes Troubleshooting Steps & Solutions
High variability in plasma concentrations between animals in the same dose group. 1. Inconsistent formulation preparation and administration.2. Variable food intake among animals.3. Differences in gastric pH.4. Coprophagy in rodents.1. Standardize Formulation: Ensure the oral suspension is thoroughly mixed before each dose. Use positive displacement pipettes for accurate dosing. For oral gavage, ensure proper technique to avoid accidental tracheal administration.2. Control Feeding: Administer a standardized high-fat meal at a consistent time before dosing. For rodents, provide a small amount of a high-fat food supplement (e.g., peanut butter) just before dosing.3. Monitor Gastric pH: While direct monitoring is difficult, be aware that factors influencing gastric pH can affect absorption.4. Housing: House rodents in wire-bottom cages to prevent coprophagy, which can lead to re-absorption of the drug.
Low or undetectable plasma concentrations of posaconazole. 1. Poor absorption due to inadequate formulation or lack of food.2. Dosing error.3. Rapid metabolism in the specific animal model.1. Optimize Formulation & Feeding: For the oral suspension, ensure it is administered with a high-fat meal. Consider using a formulation designed to enhance solubility, such as a nanosuspension.[2] 2. Verify Dosing: Double-check all calculations and the concentration of your dosing solution. Observe the animal after dosing to ensure it did not spit out the dose.3. Review Literature: Check for species-specific metabolic profiles of posaconazole.
Lack of dose-proportionality in plasma exposure. 1. Saturation of absorption at higher doses.1. Adjust Dose Range: This is a known characteristic of posaconazole oral suspension.[3] If dose-proportionality is required, consider using a lower dose range or an alternative formulation like the delayed-release tablet or IV administration.
Unexpected toxicity or adverse events. 1. Off-target effects.2. Drug accumulation with multiple dosing.3. Drug-drug interactions if co-administering other compounds.1. Dose De-escalation: If toxicity is observed, reduce the dose or the dosing frequency.2. Monitor Plasma Levels: Measure trough concentrations to assess drug accumulation.3. Review Co-medications: Be aware of potential interactions with other administered compounds.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving posaconazole.

Protocol 1: Preparation and Administration of Posaconazole Oral Suspension for Rodents
  • Materials:

    • Posaconazole powder

    • 0.5% (w/v) Methylcellulose solution in sterile water

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Calibrated positive displacement pipette

    • Oral gavage needles appropriate for the animal size

  • Preparation of Dosing Suspension: a. Calculate the required amount of posaconazole and vehicle for the number of animals and the desired dose. b. Weigh the posaconazole powder accurately. c. If starting with a larger amount, use a mortar and pestle to triturate the posaconazole powder to a fine consistency. d. Gradually add a small amount of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste. e. Slowly add the remaining vehicle while continuously stirring with a magnetic stirrer. f. Continue stirring for at least 30 minutes to ensure a homogenous suspension. g. Store the suspension at 4°C for up to one week. Before each use, allow it to come to room temperature and stir thoroughly.

  • Oral Administration (Gavage): a. Ensure the animal is properly restrained. b. Before each administration, vortex the dosing suspension vigorously to ensure homogeneity. c. Draw up the calculated dose volume into a syringe fitted with an appropriately sized oral gavage needle. d. Gently insert the gavage needle into the esophagus. e. Administer the dose slowly and steadily. f. Observe the animal for a few minutes post-dosing to ensure there are no signs of distress.

Protocol 2: Pharmacokinetic Study Design in Rats
  • Animal Model: Male Wistar rats (200-250 g).

  • Housing: Individually in wire-bottom cages to prevent coprophagy.

  • Acclimatization: At least 7 days before the study.

  • Dosing:

    • Group 1 (Oral): Administer posaconazole oral suspension (e.g., 10 mg/kg) via oral gavage following a standardized high-fat meal.

    • Group 2 (Intravenous): Administer posaconazole in a suitable IV formulation (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

    • Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze posaconazole concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Data Presentation

Table 1: Physicochemical Properties of Posaconazole

PropertyValueReference(s)
Molecular Weight700.8 g/mol [1]
pKa3.6, 4.6[1]
LogP~4.6[2]
Aqueous Solubility<1 µg/mL[2]
BCS ClassII[2]
Protein Binding>98%[7]

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Posaconazole in Various Animal Models (Oral Suspension)

SpeciesDose (mg/kg)Tmax (h)t1/2 (h)Bioavailability (%)Key NotesReference(s)
Mouse20-160-7-9-Dose-related increases in exposure.[1]
Rat10-12087-9~50-60%Saturation of absorption at >80 mg/kg.[1][12]
Dog10-1207.72426% (highly variable)Exposure is 3.5-fold greater with food.[1][9]
Cat15-38.115.9%Administered with food.[10]

Visualizations

Posaconazole_Absorption_Factors cluster_formulation Formulation Factors cluster_physiological Physiological Factors cluster_outcome Outcome Formulation Posaconazole Formulation Suspension Oral Suspension Formulation->Suspension Tablet Delayed-Release Tablet Formulation->Tablet IV Intravenous Formulation->IV Bioavailability Oral Bioavailability Suspension->Bioavailability + (with food) Variability Pharmacokinetic Variability Suspension->Variability High Tablet->Bioavailability ++ Tablet->Variability Low IV->Bioavailability 100% (by definition) Food Food Intake (High-Fat Meal) Food->Bioavailability Increases (for suspension) Gastric_pH Gastric pH Gastric_pH->Bioavailability Affects (for suspension) Efficacy Efficacy Bioavailability->Efficacy Variability->Efficacy PK_PD_Workflow cluster_study_design Study Design cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_analysis PK/PD Analysis Animal_Model Select Animal Model Dose_Selection Select Dose & Formulation Animal_Model->Dose_Selection Infection_Model Establish Fungal Infection Animal_Model->Infection_Model Admin Administer Posaconazole Dose_Selection->Admin Sampling Blood/Tissue Sampling Admin->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Params Calculate PK Parameters (AUC, Cmax, t1/2) Bioanalysis->PK_Params PK_PD_Index Calculate PK/PD Index (AUC/MIC) PK_Params->PK_PD_Index Infection_Model->Admin Treatment Efficacy_Endpoint Measure Efficacy (e.g., Fungal Burden, Survival) Infection_Model->Efficacy_Endpoint Correlation Correlate PK/PD Index with Efficacy Efficacy_Endpoint->Correlation MIC Determine MIC of Fungal Isolate MIC->PK_PD_Index PK_PD_Index->Correlation

Caption: Workflow for a preclinical PK/PD study of posaconazole.

References

  • Van de Velde, H., et al. (2022). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Journal of Drug Delivery Science and Technology, 69, 103139.
  • Courtney, R., et al. (2003). Pharmacokinetics, Safety, and Tolerability of Oral Posaconazole Administered in Single and Multiple Doses in Healthy Adults. Antimicrobial Agents and Chemotherapy, 47(9), 2788-2795. [Link]

  • Li, Y., & He, X. (2011). Posaconazole: An Update of Its Clinical Use. Current Fungal Infection Reports, 5(1), 31-38. [Link]

  • García-Linares, C., et al. (2017). Blood and tissue distribution of posaconazole in a rat model of invasive pulmonary aspergillosis. Diagnostic Microbiology and Infectious Disease, 87(2), 112-117. [Link]

  • Al-Abdullah, I., et al. (2020). Pharmacokinetics and Pharmacodynamics of Posaconazole. Clinical Pharmacokinetics, 59(8), 945-963. [Link]

  • Hope, W. W., et al. (2011). Pharmacokinetics and Pharmacodynamics of Posaconazole for Invasive Pulmonary Aspergillosis: Clinical Implications for Antifungal Therapy. The Journal of Infectious Diseases, 203(11), 1637-1645. [Link]

  • KuKanich, B., & Lin, Z. (2015). Posaconazole pharmacokinetics after administration of an intravenous solution, oral suspension, and delayed-release tablet to dogs. American Journal of Veterinary Research, 76(5), 454-460. [Link]

  • Frame, J. R., et al. (2014). Pharmacologic and clinical evaluation of posaconazole. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1737-1749. [Link]

  • Krishna, G., et al. (2009). The effect of a high-fat meal on the pharmacokinetics of posaconazole oral suspension. Clinical Pharmacology & Therapeutics, 85(5), 505-509. [Link]

  • Mawby, D. I., et al. (2016). Posaconazole Pharmacokinetics in Healthy Cats after Oral and Intravenous Administration. Journal of Veterinary Internal Medicine, 30(5), 1673-1678. [Link]

  • Abdulqader, A. A., & Rajab, N. A. (2023). Bioavailability study of Posaconazole in rats after oral Poloxamer P188 Nano-micelles and oral Posaconazole pure drug. Journal of Advanced Pharmacy Education & Research, 13(1), 140-145. [Link]

  • Andes, D. (2006). Pharmacokinetic/pharmacodynamic profile of posaconazole. Clinical Pharmacokinetics, 45(9), 851-865. [Link]

  • Patel, K., et al. (2024). A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study. Drug Delivery and Translational Research, 14(5), 1253-1276. [Link]

  • Dolton, M. J., et al. (2012). Understanding Variability in Posaconazole Exposure Using an Integrated Population Pharmacokinetic Analysis. Antimicrobial Agents and Chemotherapy, 56(8), 4389-4397. [Link]

  • Talla, T. V., et al. (2023). Oral Formulation of Posaconazole in Nanosuspension: Development and Optimization by Design of Experiments Approach. Journal of Young Pharmacists, 15(3), 433-439. [Link]

  • KuKanich, B., & Lin, Z. (2015). Posaconazole pharmacokinetics after administration of an intravenous solution, oral suspension, and delayed-release tablet to dogs. American journal of veterinary research, 76(5), 454-460. [Link]

  • Mawby, D. I., et al. (2016). Posaconazole Pharmacokinetics in Healthy Cats after Oral and Intravenous Administration. Journal of veterinary internal medicine, 30(5), 1673-1678. [Link]

  • Miceli, M. H., & Kauffman, C. A. (2015). Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Expert Opinion on Drug Metabolism & Toxicology, 11(12), 1951-1960. [Link]

  • Krishna, G., et al. (2012). A phase 1, open-label, 2-part, exploratory study of the pharmacokinetics of single doses of 2 posaconazole tablet formulations and a capsule formulation relative to a solution in healthy adults. Clinical Therapeutics, 34(7), 1599-1608. [Link]

  • KuKanich, B., & Lin, Z. (2015). Posaconazole pharmacokinetics after administration of an intravenous solution, oral suspension, and delayed-release tablet to dogs. American Journal of Veterinary Research, 76(5), 454-460. [Link]

  • Mayo Clinic. (2023). Posaconazole (Oral Route). [Link]

  • Medscape. (2023). Noxafil (posaconazole) dosing, indications, interactions, adverse effects, and more. [Link]

  • Dolton, M. J., et al. (2012). Understanding Variability in Posaconazole Exposure Using an Integrated Population Pharmacokinetic Analysis. Antimicrobial Agents and Chemotherapy, 56(8), 4389-4397. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating Acquired Posaconazole Resistance in Fungal Strains

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to posaconazole in fungal strains. This guide is designed to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to posaconazole in fungal strains. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental workflows. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your research.

Introduction to Posaconazole Resistance

Posaconazole is a broad-spectrum triazole antifungal agent that functions by inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene in yeasts like Candida species and cyp51A in molds like Aspergillus species), a critical enzyme in the ergosterol biosynthesis pathway.[1] Disruption of this pathway leads to the accumulation of toxic sterols and compromises fungal cell membrane integrity. However, the emergence of acquired resistance poses a significant clinical challenge. This guide will walk you through the primary mechanisms of resistance and the experimental approaches to identify and characterize them.

The two predominant mechanisms of acquired resistance to posaconazole are:

  • Alterations in the Drug Target: Point mutations in the ERG11/cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of posaconazole.

  • Overexpression of Efflux Pumps: Fungal cells can actively transport posaconazole out of the cell through the overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, preventing the drug from reaching its target at an effective concentration.[2]

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the investigation of posaconazole resistance.

Q1: My fungal isolate shows a high Minimum Inhibitory Concentration (MIC) for posaconazole. What is the most likely resistance mechanism?

A high posaconazole MIC is most commonly associated with mutations in the cyp51A gene (in Aspergillus spp.) or the ERG11 gene (in Candida spp.).[1] Overexpression of efflux pumps is another significant mechanism. It is also possible for a single isolate to harbor multiple resistance mechanisms. Therefore, a systematic investigation of both target site alterations and efflux pump activity is recommended.

Q2: I've sequenced the cyp51A gene of my Aspergillus fumigatus isolate and found a mutation. How do I know if this mutation is responsible for the observed posaconazole resistance?

This is a critical question, as not all mutations in cyp51A confer resistance; some may be silent mutations or polymorphisms that do not affect protein function. To determine the significance of a mutation, consider the following:

  • Known Resistance Mutations: Compare your mutation to databases of known resistance-associated mutations. The table below lists some well-characterized cyp51A mutations and their typical impact on azole susceptibility.

  • Location of the Mutation: Mutations in conserved regions or "hot spots" of the Erg11p/Cyp51A protein are more likely to be clinically relevant.[3]

  • Functional Validation: The gold standard for confirming the role of a novel mutation is through functional analysis, such as site-directed mutagenesis. This involves introducing the specific mutation into a susceptible wild-type strain and then re-evaluating its posaconazole susceptibility.

Q3: Can a fungal strain be resistant to posaconazole without any mutations in the cyp51A or ERG11 gene?

Yes. In such cases, the primary suspect is the overexpression of efflux pumps.[2] You should proceed with quantifying the expression of genes encoding major efflux transporters (e.g., cdr1, cdr2, mdr1) and performing functional efflux pump assays. In rare instances, other mechanisms, such as alterations in the ergosterol biosynthesis pathway downstream of Erg11p, may be involved.

Q4: My antifungal susceptibility testing results for posaconazole show "trailing growth." How should I interpret the MIC?

Trailing growth, which is the persistence of some growth at drug concentrations above the MIC, can complicate the interpretation of susceptibility tests for azoles.[4][5] It is crucial to follow the standardized reading guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6] For broth microdilution, the MIC for azoles is typically read as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the drug-free control well. Ignoring trailing growth is often recommended as it has not been consistently correlated with clinical resistance.[5][7] The pH of the medium can also influence the trailing endpoint phenotype.[4][8]

Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges.

Guide 1: cyp51A/ERG11 Gene Sequencing

Sequencing the target gene is a fundamental step in identifying resistance-conferring mutations.

Workflow: cyp51A/ERG11 Gene Amplification and Sequencing

Workflow for identifying mutations in the target gene.

Troubleshooting PCR Amplification

Problem Possible Cause(s) Recommended Solution(s)
No PCR Product Poor DNA quality or presence of PCR inhibitors.Re-extract genomic DNA using a high-quality kit. Ensure complete removal of extraction buffers.[9]
Suboptimal annealing temperature.Perform a gradient PCR to determine the optimal annealing temperature.[10]
GC-rich template leading to secondary structures.Use a PCR buffer optimized for GC-rich templates. Additives like DMSO (3-5%) or betaine (1-1.5 M) can help denature secondary structures.[11][12]
Incorrect primer design.Verify primer sequences and their complementarity to the target gene. Ensure primers do not form strong self-dimers or hairpins.[10]
Non-specific Bands Annealing temperature is too low.Increase the annealing temperature in 2°C increments.[13]
High primer concentration.Reduce the primer concentration in the PCR reaction.[14]
Contamination.Use filter tips and a dedicated workspace for PCR setup to avoid cross-contamination.[14]

Troubleshooting Sanger Sequencing Data

Problem Possible Cause(s) Recommended Solution(s)
Ambiguous or "N" Bases Poor quality PCR product (e.g., multiple bands).Gel-purify the PCR product to isolate the correct band before sequencing.[15]
Low DNA concentration.Quantify the purified PCR product and ensure it meets the concentration requirements of the sequencing facility.[16]
Presence of multiple templates (mixed culture).Re-streak the fungal isolate to ensure a pure culture before DNA extraction.
High Background Noise Residual PCR primers or dNTPs.Ensure the PCR cleanup procedure is effective. Consider using a different cleanup kit.[15]
Secondary structures in the template.For sequencing reactions, use a higher denaturation temperature or add a sequencing enhancer solution (often provided by sequencing facilities).
Guide 2: Efflux Pump Activity Assays

Functional assays are used to determine if increased efflux pump activity is contributing to resistance. A common method involves measuring the extrusion of a fluorescent dye, such as Nile Red.[2]

Workflow: Nile Red Efflux Assay

Workflow for assessing efflux pump activity using Nile Red.

Troubleshooting Efflux Pump Assays

Problem Possible Cause(s) Recommended Solution(s)
Low Fluorescence Signal Insufficient loading of the dye.Optimize the concentration of Nile Red and the incubation time. A typical starting concentration is 5-7 µM.[10][17]
Cell viability is compromised.Ensure cells are in the logarithmic growth phase and handled gently during washing steps.
High Background Fluorescence Incomplete removal of extracellular dye.Increase the number of washing steps after loading with the fluorescent dye.
Autofluorescence of the fungal cells.Run a control with cells that have not been loaded with the dye to measure background fluorescence.
No Difference in Efflux Between Susceptible and Resistant Strains The resistance mechanism is not due to efflux pump overexpression.Corroborate with qPCR to check for overexpression of efflux pump genes.
The chosen dye is not a substrate for the relevant efflux pump.Nile Red is a broad-spectrum substrate for Cdr1, Cdr2, and Mdr1.[2] If a specific pump is suspected, a more specific substrate may be needed.
Inefficient energy depletion.Ensure the concentration of the metabolic inhibitor (e.g., 2-deoxy-D-glucose) is sufficient to deplete intracellular ATP.
Guide 3: Antifungal Susceptibility Testing (AST)

Accurate determination of the MIC is essential for classifying an isolate as susceptible or resistant. The CLSI M38 (for molds) and M27 (for yeasts) and EUCAST E.Def 9.3 documents provide standardized protocols.[6]

Troubleshooting Broth Microdilution AST

Problem Possible Cause(s) Recommended Solution(s)
No Fungal Growth (including in the positive control well) Inoculum viability is low.Use a fresh culture to prepare the inoculum.
Incorrect inoculum density.Standardize the inoculum using a spectrophotometer and verify with plate counts.
Contamination Non-sterile technique.Adhere to strict aseptic techniques during all steps of the assay.
Inconsistent MICs between runs Variation in inoculum preparation.Strictly follow the standardized protocol for inoculum preparation.
Subjectivity in visual reading of endpoints.Have a second person read the plates, or use a spectrophotometer for a more objective reading.
Trailing Growth Inherent characteristic of some isolates with azoles.Read the MIC as the lowest concentration with a significant (e.g., ≥50%) reduction in growth compared to the control.[7] Adjusting the medium pH to ≤5.0 can sometimes reduce trailing.[8]

Data Presentation and Interpretation

Table 1: Common cyp51A Mutations in Aspergillus fumigatus and their Impact on Posaconazole Susceptibility
Mutation(s)Typical Posaconazole MIC (µg/mL)Cross-Resistance ProfileReference(s)
Wild Type≤0.125Susceptible to all azoles[18]
G54W/R/E/VElevatedItraconazole, Posaconazole[19]
M220I/K/V/TVariable, often elevatedPan-azole resistance[3]
L98H + TR34ElevatedPan-azole resistance[1][20]
Y121F + T289A + TR46ElevatedPan-azole resistance[3]
G138CElevatedItraconazole, Posaconazole[3]
G448SElevatedPan-azole resistance[3]

Note: MIC values can vary between isolates and testing methodologies.

Interpreting Novel Mutations

When a novel mutation is identified, a combination of in silico and in vitro methods is necessary to infer its role in resistance.

Workflow: Validation of a Novel cyp51A/ERG11 Mutation

Workflow for the functional validation of a novel mutation.

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for Efflux Pump Gene Expression

This protocol allows for the quantification of the expression levels of efflux pump genes.

Step-by-Step Methodology:

  • RNA Extraction:

    • Grow the fungal isolate to mid-log phase in a suitable broth medium.

    • Harvest the cells and extract total RNA using a commercially available kit with a protocol that includes a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the target efflux pump genes (e.g., cdr1, mdr1) and at least two validated reference (housekeeping) genes (e.g., act1, tub1).[20][21]

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the geometric mean of the reference genes.[19][22] Compare the expression levels in the resistant isolate to a susceptible control strain.

Protocol 2: Site-Directed Mutagenesis for Mutation Validation

This protocol describes the introduction of a specific mutation into a wild-type gene.

Step-by-Step Methodology:

  • Primer Design:

    • Design two complementary mutagenic primers that contain the desired mutation in the middle of the primer sequence.[23]

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type cyp51A or ERG11 gene as a template. The PCR will amplify the entire plasmid, incorporating the mutation.[6][9]

  • Template Digestion:

    • Digest the parental (non-mutated) plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, mutated plasmid intact.[23]

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells for plasmid propagation.

  • Verification:

    • Isolate the plasmid DNA from the transformed E. coli and verify the presence of the desired mutation by Sanger sequencing.

  • Fungal Transformation:

    • Transform the validated mutagenized plasmid into a susceptible fungal strain.

  • Phenotypic Analysis:

    • Perform antifungal susceptibility testing on the transformed fungal strain to assess any changes in the posaconazole MIC.

References

  • Flowers, S. A., Barker, K. S., Berkow, E. L., Toner, G., Chadwick, S. G., Gygax, S. E., ... & Rogers, P. D. (2015). Gain-of-function mutations in UPC2 are a frequent cause ofERG11-independent azole resistance in clinical Candida albicans isolates. Antimicrobial agents and chemotherapy, 59(7), 4281-4289.
  • Arastehfar, A., Carvalho, A., van de Veerdonk, F. L., Jenks, J. D., Boekhout, T., Lass-Flörl, C., ... & Hoenigl, M. (2021). COVID-19 associated pulmonary aspergillosis (CAPA)
  • Suleman, E., & Somai, B. M. (2021). Current practices for reference gene selection in RT-qPCR of Aspergillus: Outlook and recommendations for the future. Genes, 12(7), 960.
  • Espinel-Ingroff, A., et al. (2018). Posaconazole MIC Distributions for Aspergillus fumigatus Species Complex by Four Methods: Impact of cyp51A Mutations on Estimation of Epidemiological Cutoff Values. Antimicrobial Agents and Chemotherapy, 62(5), e01916-17.
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  • Sanglard, D. (2016). Molecular mechanisms of antifungal resistance. F1000Research, 5.
  • Losada, L., et al. (2019). A Novel Combination of CYP51A Mutations Confers Pan-Azole Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 63(3), e02221-18.
  • Holmes, A. R., Keniya, M. V., Ivnitski-Steele, I., Monk, B. C., & Cannon, R. D. (2008). The Candida albicans ATP-binding cassette transporters Cdr1p and Cdr2p and the major facilitator superfamily transporter Mdr1p have distinct specificities for the efflux of fluconazole and other antifungal agents. Antimicrobial agents and chemotherapy, 52(4), 1155-1162.
  • Takara Bio. (n.d.). Troubleshooting your PCR. Retrieved from [Link]

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Optimization

Technical Support Center: Navigating the Challenges of Posaconazole Hydrate in Aqueous Solutions

Welcome to the technical support center dedicated to addressing the complexities of working with Posaconazole hydrate in aqueous environments. As a Biopharmaceutical Classification System (BCS) Class II compound, posacon...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of working with Posaconazole hydrate in aqueous environments. As a Biopharmaceutical Classification System (BCS) Class II compound, posaconazole is characterized by low solubility and high permeability, presenting significant hurdles in research and formulation development.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and troubleshooting strategies to overcome the inherent stability issues of this potent antifungal agent.

Understanding the Core Challenge: The Physicochemical Profile of Posaconazole

Posaconazole is a weakly basic drug with extremely low aqueous solubility (less than 1 µg/mL) and high lipophilicity (Log P of 4.6).[1] Its solubility is highly pH-dependent, increasing in acidic conditions but dropping significantly at neutral or basic pH.[3][4] This characteristic is a primary contributor to its variable oral bioavailability and the challenges encountered during in vitro and in vivo experiments.[1][5] Furthermore, posaconazole can exist in different polymorphic forms, including a hydrate form (Form-S), which can impact the stability of formulations like oral suspensions.[6]

PropertyValueImplication for Aqueous Stability
BCS Classification Class IILow solubility is the rate-limiting step for absorption.[1][2]
Aqueous Solubility < 1 µg/mLDifficult to achieve therapeutic concentrations in simple aqueous media.[1][2]
Log P 4.6High lipophilicity contributes to poor water solubility.[1]
Molecular Weight 700.8 g/mol Large molecular size can hinder dissolution.[1][7]
pH-Dependent Solubility Increases in acidic pHProne to precipitation when transitioning from acidic to neutral environments (e.g., stomach to intestine).[8][9]
Polymorphism Can form a hydrate (Form-S)Polymorphic conversions in aqueous suspensions can affect physical stability.[6]
Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with posaconazole hydrate in aqueous solutions.

Q1: Why is my posaconazole crashing out of solution when I adjust the pH or dilute it?

Answer: This is a classic issue stemming from posaconazole's nature as a weakly basic compound. Its solubility is significantly higher in acidic environments (pH 1-3) where it is protonated.[3][4] When the pH is raised towards neutral, or if an acidic stock solution is diluted into a neutral buffer (like PBS pH 7.4), the molecule loses its charge, causing a dramatic decrease in solubility and leading to supersaturation and subsequent precipitation.[8][9] Studies have shown that even when administered as an acidified solution, significant intestinal precipitation (up to 92%) can occur as it enters the higher pH of the small intestine.[8]

Q2: I'm observing low and inconsistent results in my cell-based assays. Could this be related to posaconazole's solubility?

Answer: Absolutely. The low aqueous solubility of posaconazole can lead to the formation of sub-micrometer precipitates in your culture media, which are not always visible to the naked eye. This reduces the actual concentration of dissolved, bioavailable drug, leading to underestimation of its efficacy and high variability in your results. It is crucial to ensure that the final concentration of posaconazole in your assay medium does not exceed its amorphous solubility limit under those specific conditions.

Q3: What is the difference between crystalline and amorphous solubility of posaconazole, and why does it matter?

Answer: Crystalline posaconazole is the more stable, lower-energy solid form, and it has very low solubility. The amorphous form is a higher-energy, disordered solid state that can dissolve to a much higher concentration than the crystalline form before it precipitates.[10][11] This temporary state of higher concentration is known as supersaturation. Formulation strategies like amorphous solid dispersions (ASDs) are designed to generate and maintain this supersaturated state to improve bioavailability.[10][12] For instance, the amorphous solubility of posaconazole can be 25- to 55-fold higher than its crystalline solubility at pH 2 and 6.5, respectively.[10][11]

Q4: Can I just use DMSO to dissolve posaconazole for my experiments?

Answer: While DMSO is a common solvent for preparing stock solutions of poorly soluble compounds, it must be used with caution. When a concentrated DMSO stock is added to an aqueous buffer or cell culture medium, the DMSO concentration is diluted, which can cause the posaconazole to precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is often referred to as "solvent-shifting." It is critical to ensure the final DMSO concentration is low and that the posaconazole concentration remains below its solubility limit in that final medium.

Troubleshooting Guides & Experimental Protocols
Problem 1: Inconsistent stock solution preparation and precipitation upon storage.

Causality: Posaconazole's poor solubility and tendency to crash out of solution, even from organic stocks, can lead to inaccurate concentrations.

Troubleshooting Workflow:

cluster_0 Stock Solution Troubleshooting prep Prepare 10 mM stock in 100% DMSO visual Visually inspect for clarity. Is it a clear solution? prep->visual sonicate Gently warm (37°C) and sonicate for 10-15 minutes. visual->sonicate No store Store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. visual->store Yes recheck Re-inspect for clarity. sonicate->recheck recheck->store Yes fail Stock is not fully dissolved. Consider alternative solvent or a lower concentration. recheck->fail No use Before use, thaw and vortex. Centrifuge briefly to pellet any minor precipitates. store->use cluster_1 Cyclodextrin Stabilization Mechanism PCZ Posaconazole (Poorly Soluble) Complex Soluble Posaconazole-Cyclodextrin Inclusion Complex PCZ->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of posaconazole by a cyclodextrin molecule.

Step-by-Step Protocol for Preparing a Cyclodextrin-Stabilized Solution:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of a suitable cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in water.

  • Acidify the Vehicle: Adjust the pH of the cyclodextrin solution to between 2.0 and 3.0 using hydrochloric acid. This acidification is crucial as it protonates the posaconazole, facilitating its initial dissolution and interaction with the cyclodextrin. [3][4]3. Add Posaconazole: Slowly add the posaconazole hydrate powder to the acidified cyclodextrin solution while stirring vigorously.

  • Ensure Dissolution: Continue stirring until a clear solution is obtained. This may take several hours. Gentle heating (up to 40°C) can be applied to expedite the process.

  • Final pH Adjustment: Once the drug is fully dissolved, the pH can be adjusted upwards if necessary for the specific application, though care must be taken not to exceed the pH at which the complex becomes unstable.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility.

This method can increase the solubility of posaconazole by over 1000-fold, making it suitable for preparing concentrated aqueous solutions for various experimental needs, including intravenous formulations. [3]

Advanced Formulation Strategies at a Glance

For long-term stability and enhanced bioavailability, particularly for oral delivery, more advanced formulation strategies are often required.

StrategyCore PrincipleKey Advantages
Amorphous Solid Dispersions (ASDs) Dispersing amorphous posaconazole in a polymer matrix (e.g., HPMCAS, Soluplus) to inhibit crystallization. [12][13]Increases apparent solubility and dissolution rate by generating and sustaining a supersaturated state. [2][10]
Co-crystals Forming a crystalline solid with a co-former molecule (e.g., adipic acid) through non-covalent bonds.Can significantly improve solubility and dissolution rate compared to the pure drug. [1]
Nanoemulsions / Micelles Encapsulating posaconazole within nano-sized lipid droplets or micelles. [14][15][16]Enhances solubility, protects the drug from degradation, and can improve absorption. [14][17]
Cyclodextrin Complexation Forming a host-guest inclusion complex with a cyclodextrin molecule.Dramatically increases aqueous solubility and can stabilize the drug against degradation. [3][18][19]

By understanding the fundamental physicochemical properties of posaconazole hydrate and applying the appropriate troubleshooting and formulation strategies, researchers can successfully navigate its stability challenges to achieve reliable and reproducible experimental outcomes.

References
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Troubleshooting

Technical Support Center: Navigating Posaconazole Pharmacokinetic Variability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with posaconazole. This guide is designed to provide in-depth, field-proven insights into the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with posaconazole. This guide is designed to provide in-depth, field-proven insights into the complexities of posaconazole pharmacokinetics and to offer practical solutions for reducing inter-subject variability in your studies. Posaconazole's efficacy is intrinsically linked to achieving adequate systemic exposure, yet its absorption and metabolism are notoriously variable. This resource will equip you with the knowledge to anticipate, troubleshoot, and control these variables, ensuring the integrity and reliability of your experimental data.

Section 1: Understanding the Core Problem: Why is Posaconazole Pharmacokinetics so Variable?

Posaconazole, a broad-spectrum triazole antifungal, is a critical agent in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] However, its therapeutic efficacy is challenged by significant inter- and intra-patient pharmacokinetic variability, primarily due to inconsistent oral absorption.[3] This variability can lead to sub-therapeutic concentrations and potential treatment failure or breakthrough infections.

Several key factors contribute to this challenge:

  • Formulation Dependent Bioavailability: Posaconazole is available in multiple formulations, including an oral suspension, delayed-release tablets, and an intravenous solution, each with distinct pharmacokinetic profiles.[1][4] The oral suspension, in particular, exhibits erratic absorption.[4]

  • Significant Food Effect: The absorption of the oral suspension is dramatically influenced by the presence and composition of food.[5][6]

  • Gastric pH Sensitivity: The solubility and subsequent absorption of the oral suspension are dependent on an acidic gastric environment.[7][8][9]

  • Gastrointestinal Conditions: Patient-specific factors such as diarrhea, mucositis, and altered gastric motility can significantly impair drug absorption.[5][10][11]

  • Drug-Drug Interactions: Co-administration with various medications can alter posaconazole's absorption or metabolism.[3][12][13]

  • Genetic Polymorphisms: Variations in drug-metabolizing enzymes can influence posaconazole clearance.[14][15][16][17]

This guide will dissect each of these factors, providing a framework for systematic troubleshooting and optimization of your pharmacokinetic studies.

Section 2: Formulation-Specific Troubleshooting

The choice of posaconazole formulation is a critical determinant of its pharmacokinetic profile. Understanding the nuances of each formulation is the first step in mitigating variability.

FAQ 1: We are observing highly variable posaconazole levels with the oral suspension. What are the primary causes and how can we mitigate this?

High variability with the oral suspension is a common challenge stemming from its dissolution-limited and pH-dependent absorption.[4][5]

Causality: The oral suspension requires an acidic environment to dissolve effectively. Its absorption is also significantly enhanced when administered with fatty foods, which increases its solubility and prolongs gastric residence time.[6] Furthermore, the absorption of the suspension is saturable, meaning that increasing the dose beyond a certain point does not proportionally increase plasma concentrations.[18]

Troubleshooting Guide:

  • Standardize Food Intake:

    • Protocol Mandate: Administer the oral suspension with a high-fat meal or a nutritional supplement.[5][6][7][8][19] Studies have shown that a high-fat meal can increase the area under the concentration-time curve (AUC) of the oral suspension by approximately fourfold compared to the fasting state.[20]

    • Causality Explained: Fats help to solubilize the lipophilic posaconazole molecule, enhancing its absorption. They also delay gastric emptying, allowing more time for the drug to dissolve and be absorbed in the upper gastrointestinal tract.[6]

  • Control for Gastric pH:

    • Protocol Mandate: Avoid co-administration with proton pump inhibitors (PPIs) or H2-receptor antagonists, which increase gastric pH and can reduce posaconazole bioavailability by 32-46%.[5][7][8][9] If acid suppression is necessary, consider alternative strategies or formulations.

    • Causality Explained: Posaconazole is a weak base, and its solubility is significantly reduced in a neutral or alkaline environment.[21] PPIs and H2-receptor antagonists suppress gastric acid secretion, leading to a higher gastric pH and consequently, poorer dissolution and absorption of the oral suspension.[5][21]

  • Consider Divided Dosing:

    • Protocol Mandate: For higher total daily doses, administering the oral suspension in divided doses (e.g., 200 mg four times daily instead of 400 mg twice daily) can improve absorption due to its saturable nature.[5][18]

    • Causality Explained: The transport mechanisms responsible for posaconazole absorption in the gut can become saturated at higher single doses. By dividing the dose, the concentration of the drug at the absorption site at any given time is lower, reducing the impact of saturation and potentially leading to a greater overall fraction of the dose being absorbed.[5]

FAQ 2: We are switching to the delayed-release tablets to reduce variability. What should we expect, and are there still factors we need to control?

Switching to the delayed-release tablets is an excellent strategy to reduce pharmacokinetic variability.[3][22][23][24]

Expected Outcomes:

  • Higher and More Consistent Exposure: The tablet formulation provides significantly higher and more predictable plasma concentrations compared to the oral suspension.[22][23][24][25]

  • Reduced Food Effect: The absorption of the delayed-release tablets is not significantly affected by food intake, offering more flexibility in administration.[3][22]

  • Insensitivity to Gastric pH: The tablets are formulated to release the drug in a pH-independent manner, meaning co-administration with acid-suppressing agents does not significantly impact their bioavailability.[3][22][23]

Troubleshooting and Control Measures:

While the tablet formulation is more robust, certain factors can still influence its pharmacokinetics:

  • Gastrointestinal Motility and Integrity: Severe diarrhea can still reduce drug exposure, even with the tablet formulation.[1][10]

  • Adherence: The tablets must be swallowed whole and cannot be crushed or chewed, which could be a factor in certain patient populations.[3]

Data Presentation: Formulation Comparison
FormulationKey Pharmacokinetic CharacteristicsImpact of High-Fat Meal on AUCImpact of PPIs on AUC
Oral Suspension Highly variable, pH-dependent, and saturable absorption.[3][5][18]~4-fold increase.[6][20]~32-46% decrease.[5][8][9]
Delayed-Release Tablet More consistent and higher bioavailability, not significantly affected by food or gastric pH.[3][22][23]Not significant.[3][22]Not significant.[3][22][23]

Section 3: Patient-Related Factors and Troubleshooting

Even with an optimized formulation and administration protocol, patient-specific factors can introduce significant variability.

FAQ 3: Some subjects in our study have diarrhea or mucositis. How does this affect posaconazole levels, and what can we do?

Diarrhea and mucositis are known to significantly reduce posaconazole absorption, particularly with the oral suspension.[5][10][11]

Causality:

  • Diarrhea: Increased gastrointestinal transit time reduces the contact time of the drug with the absorptive surfaces of the intestine, leading to decreased absorption.[10][21]

  • Mucositis: Inflammation and damage to the gastrointestinal mucosa can impair its absorptive capacity.[5]

Troubleshooting Guide:

  • Therapeutic Drug Monitoring (TDM): For subjects with these conditions, TDM is strongly recommended to ensure therapeutic drug levels are achieved and maintained.[3][26]

  • Consider Intravenous Formulation: In cases of severe, persistent diarrhea or mucositis, switching to the intravenous formulation of posaconazole may be necessary to bypass the gastrointestinal tract and ensure reliable drug delivery.[4]

  • Dose Adjustment: Based on TDM results, dose adjustments may be required. However, for the oral suspension, dose escalation may not always be effective due to saturable absorption.[18]

FAQ 4: We have observed that some subjects consistently have lower-than-expected posaconazole levels despite good adherence and no interacting medications. Could there be a genetic basis?

Yes, genetic polymorphisms, particularly in the UGT1A4 enzyme, can contribute to inter-individual variability in posaconazole metabolism.[14][15][16][17]

Causality: Posaconazole is primarily metabolized via UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 playing a significant role.[15][16][17] Genetic variants in the UGT1A4 gene, such as the UGT1A4*3 polymorphism, have been associated with lower plasma concentrations of posaconazole, especially with the oral suspension.[14][15][17]

Troubleshooting and Investigation:

  • Genotyping: If unexplained, persistent sub-therapeutic levels are observed in a subject, consider genotyping for relevant UGT1A4 polymorphisms as part of an exploratory analysis.

  • TDM and Dose Adjustment: For subjects identified with polymorphisms associated with increased metabolism, more intensive TDM and potentially higher doses may be necessary to achieve therapeutic targets.

Section 4: Managing Drug-Drug Interactions

Posaconazole is both a substrate and an inhibitor of drug-metabolizing enzymes and transporters, leading to a number of clinically significant drug-drug interactions.

FAQ 5: What are the most critical drug-drug interactions to be aware of in our posaconazole studies?

A thorough review of concomitant medications is crucial at the screening and throughout the study.

Key Interactions Affecting Posaconazole Levels:

  • Drugs that Decrease Posaconazole Levels:

    • Acid Suppressants (with oral suspension): Proton pump inhibitors (e.g., esomeprazole) and H2-receptor antagonists (e.g., cimetidine) reduce the absorption of the oral suspension.[5][13][21]

    • Enzyme Inducers: Drugs like rifampin, phenytoin, and efavirenz can significantly increase the clearance of posaconazole, leading to lower plasma concentrations.[5][13][27]

    • Drugs Affecting Gastric Motility: Metoclopramide can increase gastric emptying, potentially reducing the absorption of the oral suspension.[5][21]

Key Interactions Where Posaconazole Increases Levels of Other Drugs:

  • CYP3A4 Substrates: Posaconazole is a potent inhibitor of CYP3A4 and can increase the plasma concentrations of co-administered drugs that are metabolized by this enzyme.[13] This includes certain statins (e.g., simvastatin, atorvastatin), benzodiazepines (e.g., midazolam, alprazolam), and immunosuppressants (e.g., tacrolimus, cyclosporine).[12][13][21][27]

Troubleshooting and Management:

  • Exclusion Criteria: For pharmacokinetic studies focused on posaconazole, consider excluding subjects taking strong inducers or inhibitors of its metabolism.

  • Concomitant Medication Log: Maintain a detailed and updated log of all concomitant medications for each subject.

  • TDM: If co-administration with an interacting drug is unavoidable, implement TDM to monitor posaconazole levels and adjust the dose as needed.

Section 5: Experimental Protocols and Workflows

Protocol 1: Therapeutic Drug Monitoring (TDM) for Posaconazole

Objective: To ensure posaconazole trough concentrations are within the therapeutic range.

Target Trough Concentrations:

  • Prophylaxis: >700 ng/mL (or 0.7 mg/L).[1][3][26]

  • Treatment of Invasive Fungal Infections: >1000 ng/mL (or 1.0 mg/L).[1][28]

Procedure:

  • Timing of Sample Collection:

    • Draw blood samples at steady-state, which is typically reached after 6-7 days of consistent dosing.[3]

    • Collect trough level samples immediately before the next scheduled dose (within 0 to 60 minutes prior).[3]

  • Sample Handling:

    • Collect blood in a serum separator tube.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1500-2000 x g for 10-15 minutes.

    • Separate the serum into a clean, labeled polypropylene tube.

    • Store the serum frozen at -20°C or below until analysis.

  • Bioanalysis:

    • Utilize a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of posaconazole in serum.

  • Data Interpretation and Action:

    • If the trough concentration is below the target, investigate potential causes (adherence, food intake, interacting medications, gastrointestinal issues).

    • Consider dose adjustment based on the TDM results and clinical context.

    • Repeat TDM after any dose change to confirm the new steady-state concentration.[3][26]

Experimental Workflow: Investigating a Case of Low Posaconazole Exposure

// Edges A -> B [label="Step 1"]; B -> C; C -> D; D -> E; E -> F [label="Step 2"]; F -> G [label="Step 3"]; G -> H [label="If still low"]; H -> I [label="If ineffective/not tolerated"]; I -> J [label="For persistent issues"]; } }

Caption: Troubleshooting workflow for low posaconazole exposure.

Section 6: Conclusion

Reducing inter-subject variability in posaconazole pharmacokinetic studies is a multifaceted challenge that requires a systematic and proactive approach. By carefully selecting the formulation, standardizing administration relative to food intake, managing concomitant medications, and being vigilant for patient-specific factors like gastrointestinal disturbances, researchers can significantly enhance the consistency and reliability of their data. Therapeutic drug monitoring serves as an indispensable tool to navigate the inherent variability and to ensure that individual subjects achieve target exposures. This guide provides a foundational framework for troubleshooting; however, each study is unique, and a deep understanding of the underlying pharmacokinetic principles is paramount to success.

References

  • Understanding Variability in Posaconazole Exposure Using an Integrated Population Pharmacokinetic Analysis. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Posaconazole Therapeutic Drug Monitoring Guidelines. (n.d.). Alberta Health Services. [Link]

  • Posaconazole - Therapeutic Drug Monitoring (TDM) Guidance. (n.d.). NHS Grampian. [Link]

  • Posaconazole Interactions. (n.d.). GoodRx. [Link]

  • Factors Influencing Pharmacokinetics of Prophylactic Posaconazole in Patients Undergoing Allogeneic Stem Cell Transplantation. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Pharmacokinetics and absorption of posaconazole oral suspension under various gastric conditions in healthy volunteers. (2009). PubMed. [Link]

  • Effect of pH and Comedication on Gastrointestinal Absorption of Posaconazole. (2011). Semantic Scholar. [Link]

  • Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals. (2024). MDPI. [Link]

  • Pharmacokinetics of Posaconazole Coadministered with Antacid in Fasting or Nonfasting Healthy Men. (2004). PMC - NIH. [Link]

  • Strategies for posaconazole administration to optimize absorption. (n.d.). ResearchGate. [Link]

  • Effect of food on the relative bioavailability of two oral formulations of posaconazole in healthy adults. (2004). PMC - NIH. [Link]

  • Factors influencing the pharmacokinetics of prophylactic posaconazole oral suspension in patients with acute myeloid leukemia or myelodysplastic syndrome. (2012). PubMed. [Link]

  • Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview. (2006). PMC - PubMed Central. [Link]

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  • Single-Dose Crossover Comparative Bioavailability Study of Two Different Posaconazole 100 mg Gastro-Resistant Tablets Under Fasted and Fed Conditions in Healthy Volunteers. (2023). PMC - NIH. [Link]

  • The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension. (2018). NIH. [Link]

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Optimization

Challenges and solutions for therapeutic drug monitoring (TDM) of Posaconazole

Welcome to the technical support center for Posaconazole Therapeutic Drug Monitoring (TDM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of posaconaz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Posaconazole Therapeutic Drug Monitoring (TDM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of posaconazole TDM, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and evidence-based insights necessary to ensure accurate and reliable monitoring of this critical antifungal agent.

Posaconazole, a second-generation triazole antifungal, is a cornerstone in the prevention and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2][3] However, its pharmacokinetic profile is characterized by significant inter- and intra-patient variability, making TDM an essential tool to optimize clinical outcomes.[1][4][5] This guide will delve into the challenges associated with posaconazole TDM and provide practical, evidence-based solutions.

Section 1: Understanding the "Why" - The Rationale for Posaconazole TDM

The primary driver for TDM of posaconazole is its variable absorption and metabolism, which can lead to sub-therapeutic or potentially toxic drug concentrations.[1][6] The oral suspension formulation, in particular, is susceptible to a range of factors that can impact its bioavailability, including food intake, gastric pH, and gastrointestinal motility.[7][8][9] Newer formulations, such as the delayed-release tablet and intravenous solution, have demonstrated improved pharmacokinetic profiles, yet TDM remains crucial in specific clinical scenarios.[1][10][11]

Key indications for performing posaconazole TDM include:

  • Treatment of invasive fungal infections.[12][13]

  • Prophylaxis in high-risk patients.[1][13]

  • Patients with suspected treatment failure or breakthrough infections.[7][14]

  • Presence of interacting co-medications.[7][8][15]

  • Patients with gastrointestinal dysfunction (e.g., mucositis, diarrhea, graft-versus-host disease).[8][16]

  • Suspected non-adherence to therapy.[7]

  • Extremes of body weight.[17]

Therapeutic Targets

Establishing and achieving target trough concentrations is fundamental to the success of posaconazole therapy. The generally accepted therapeutic ranges are summarized in the table below.

IndicationTarget Trough Concentration (mg/L)Supporting Evidence
Prophylaxis >0.7Recommended by multiple guidelines to prevent breakthrough infections.[1][5][12]
Treatment >1.0 - 1.25Associated with improved clinical response in patients with invasive fungal infections.[10][17][18]
Upper Limit <3.75While a definitive toxicity threshold is not well-established, this level is suggested by some as an upper boundary to minimize potential adverse effects.[1][13]

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section addresses common issues encountered during posaconazole TDM in a question-and-answer format, providing a systematic approach to troubleshooting.

Question 1: Why are the measured posaconazole trough concentrations unexpectedly low?

Potential Causes and Solutions:

  • Pre-analytical Errors:

    • Incorrect Sampling Time: The sample was not drawn at trough (i.e., immediately before the next dose).

      • Solution: Ensure strict adherence to sampling schedules. Trough levels should be collected within 0 to 60 minutes prior to the next dose.[7] Steady-state is typically reached after 5-7 days of consistent dosing; samples drawn earlier may not reflect true trough concentrations.[7][19]

    • Improper Sample Handling: Incorrect tube type, storage, or transport conditions.

      • Solution: Use a serum separator tube (SST) or a plain red-top tube for blood collection. Centrifuge to separate serum and store frozen if analysis is not performed immediately. Always consult the specific laboratory's sample collection and handling guidelines.[7]

  • Patient-Specific Factors:

    • Gastrointestinal Issues: The patient may be experiencing mucositis, diarrhea, or vomiting, which can significantly impair the absorption of oral posaconazole.[8][16]

      • Solution: For patients with significant GI dysfunction, consider switching to the intravenous formulation to bypass absorption issues.

    • Food Intake (Oral Suspension): The oral suspension requires administration with a high-fat meal to maximize absorption.[7][9][20]

      • Solution: Educate patients on the importance of taking the oral suspension with a high-fat meal. If a patient is unable to eat, the delayed-release tablet or intravenous formulation may be a better option.[7] The delayed-release tablets should be taken with food.[17][21]

    • Non-adherence: The patient may not be taking the medication as prescribed.

      • Solution: Openly discuss adherence with the patient. TDM can be a valuable tool to objectively assess adherence.[7]

  • Drug-Drug Interactions:

    • Concomitant Medications: Several drugs can decrease posaconazole concentrations. Proton pump inhibitors (PPIs), H2-receptor antagonists, and certain anticonvulsants (e.g., phenytoin, carbamazepine) are common culprits.[6][7][8][15]

      • Solution: Conduct a thorough review of the patient's medication list. If possible, discontinue or substitute the interacting drug. If the interacting drug is medically necessary, more frequent TDM and potential dose adjustments of posaconazole are warranted.

Below is a decision-making workflow for investigating low posaconazole concentrations:

LowPosaconazoleTroubleshooting start Low Posaconazole Trough Level Detected check_sampling Verify Sampling Time and Handling start->check_sampling review_patient_factors Assess Patient-Specific Factors (GI issues, food intake, adherence) check_sampling->review_patient_factors If correct dose_adjustment Consider Dose Adjustment or Formulation Switch check_sampling->dose_adjustment If incorrect, resample review_meds Review Concomitant Medications for Interactions review_patient_factors->review_meds If no issues review_patient_factors->dose_adjustment If issues identified consider_formulation Evaluate Current Posaconazole Formulation review_meds->consider_formulation If no interactions review_meds->dose_adjustment If interactions present consider_formulation->dose_adjustment recheck_level Re-check Trough Level After Intervention dose_adjustment->recheck_level

Caption: Troubleshooting workflow for low posaconazole levels.

Question 2: The posaconazole concentration is higher than expected. What should I do?

Potential Causes and Solutions:

  • Drug-Drug Interactions: Certain medications can inhibit the metabolism of posaconazole, leading to elevated levels.

    • Solution: Review the patient's medication profile for any known inhibitors of posaconazole metabolism.

  • Dosing Error: The patient may be taking a higher dose than prescribed.

    • Solution: Confirm the prescribed dose and the patient's understanding of the dosing regimen.

  • Toxicity: While a clear-cut toxicity threshold has not been established, very high levels may increase the risk of adverse effects, such as hepatotoxicity.[16] An upper boundary of 3.75 mg/L is sometimes suggested.[1]

    • Solution: Monitor the patient for any signs of toxicity, including liver function tests.[12] If levels are excessively high, a dose reduction may be considered in consultation with a clinical pharmacist or infectious diseases specialist.

Section 3: Analytical Methodologies - A Comparative Overview

The accurate quantification of posaconazole is paramount for effective TDM. The two most common analytical methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC with UV or Fluorescence DetectionLC-MS/MS
Principle Separation based on chromatography, detection by UV absorbance or fluorescence.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Generally lower than LC-MS/MS.[22][23]High sensitivity and specificity.[20][22][24][25]
Specificity Can be prone to interference from other compounds.Highly specific, able to distinguish posaconazole from its metabolites and other drugs.[22][24]
Sample Volume May require a larger sample volume.Can often be performed with smaller sample volumes.[24]
Cost & Complexity Lower initial instrument cost and less complex to operate.[26]Higher instrument cost and requires more specialized expertise.[26]

For most clinical and research applications, LC-MS/MS is considered the gold standard due to its superior sensitivity and specificity.[22][24]

Here is a generalized workflow for LC-MS/MS analysis of posaconazole:

LCMS_Workflow sample_collection 1. Sample Collection (Serum/Plasma) protein_precipitation 2. Protein Precipitation (e.g., with acetonitrile) sample_collection->protein_precipitation centrifugation 3. Centrifugation protein_precipitation->centrifugation supernatant_transfer 4. Supernatant Transfer centrifugation->supernatant_transfer lc_injection 5. Injection into LC System supernatant_transfer->lc_injection chromatographic_separation 6. Chromatographic Separation lc_injection->chromatographic_separation ms_detection 7. MS/MS Detection chromatographic_separation->ms_detection data_analysis 8. Data Analysis and Quantification ms_detection->data_analysis

Caption: Generalized LC-MS/MS workflow for posaconazole TDM.

Section 4: Frequently Asked Questions (FAQs)

Q1: When should the first posaconazole level be checked after initiating therapy? A: The first trough level should be drawn after the patient has reached a steady state, which is typically after 5-7 days of consistent dosing.[7][19]

Q2: Is fasting required before a posaconazole trough level blood draw? A: No, fasting is not required. The critical factor is the timing of the blood draw in relation to the last dose to ensure a true trough level is measured.[27]

Q3: Can the delayed-release tablets be crushed? A: The delayed-release tablets should not be crushed or chewed as this will disrupt the release mechanism and affect absorption.[7] If a patient cannot swallow the tablets whole, the oral suspension or intravenous formulation should be considered. Some guidelines suggest that if crushing is necessary, the fine powder should be diluted in water and administered, followed by flushing of the feeding tube.[21]

Q4: How do the different oral formulations of posaconazole compare? A: The delayed-release tablet offers more consistent and higher plasma concentrations compared to the oral suspension and is less affected by food and gastric pH.[7][10] The oral suspension has more erratic absorption and its bioavailability is highly dependent on co-administration with a high-fat meal.[6][7][9]

Q5: What is the turnaround time for posaconazole TDM results? A: The turnaround time can vary depending on whether the test is performed in-house or sent to a reference laboratory. In some cases, it can take several days to receive results, which can be a challenge for timely dose adjustments.[28]

Conclusion

Effective therapeutic drug monitoring of posaconazole is a multifaceted process that requires a thorough understanding of its pharmacokinetics, potential drug interactions, and patient-specific factors. By employing a systematic approach to troubleshooting and adhering to best practices for sample collection and analysis, researchers and clinicians can optimize posaconazole therapy, thereby improving patient outcomes in the management of invasive fungal infections.

References

  • Dekkers, B. G. J., Bakker, M., van der Elst, K. C. M., Sturkenboom, M. G. G., Veringa, A., Span, L. F. R., & Alffenaar, J.-W. C. (2016). Therapeutic Drug Monitoring of Posaconazole: an Update. Current Fungal Infection Reports, 10(2), 51–61. [Link]

  • Alberta Health Services. (n.d.). Posaconazole Therapeutic Drug Monitoring Guidelines. Retrieved from [Link]

  • NHS Grampian. (2020, September). Posaconazole - Therapeutic Drug Monitoring (TDM) Guidance. Retrieved from [Link]

  • Hess, C., Rower, C., Khasawneh, F., & Hiemke, C. (2009). A High-Throughput LC-MS/MS Method for the Quantitation of Posaconazole in Human Plasma: Implementing Fused Core Silica Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 46–52. [Link]

  • Kim, Y.-G., Lee, S.-Y., Kim, J.-H., Lee, J.-H., & Lee, M.-G. (2009). Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 46–52. [Link]

  • Decosterd, L. A., Rochat, B., Pesse, B., Mercier, T., Tissot, F., Widmer, N., & Marchetti, O. (2010). Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing. Antimicrobial Agents and Chemotherapy, 54(10), 4325–4333. [Link]

  • Dekkers, B. G. J., Bakker, M., van der Elst, K. C. M., Sturkenboom, M. G. G., Veringa, A., Span, L. F. R., & Alffenaar, J.-W. C. (2016). Therapeutic Drug Monitoring of Posaconazole: an Update. Current Fungal Infection Reports, 10(2), 51–61. [Link]

  • Dolton, M. J., Ray, J. E., Chen, S. C.-A., Ng, K., Pont, L. G., & McLachlan, A. J. (2012). Multicenter Study of Posaconazole Therapeutic Drug Monitoring: Exposure-Response Relationship and Factors Affecting Concentration. Antimicrobial Agents and Chemotherapy, 56(11), 5503–5510. [Link]

  • da Silva, D. L. G., & de Campos, M. L. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 50(8), 726–732. [Link]

  • ResearchGate. (2016). (PDF) Therapeutic Drug Monitoring of Posaconazole: an Update. Retrieved from [Link]

  • Stanford Health Care. (n.d.). Antifungal Reference Document for Adult Patients at Stanford Health Care. Retrieved from [Link]

  • Dolton, M. J., Ray, J. E., Chen, S. C.-A., Ng, K., Pont, L. G., & McLachlan, A. J. (2012). Multicenter Study of Posaconazole Therapeutic Drug Monitoring: Exposure-Response Relationship and Factors Affecting Concentration. Antimicrobial Agents and Chemotherapy, 56(11), 5503–5510. [Link]

  • Dolton, M. J., & McLachlan, A. J. (2012). Posaconazole Exposure-Response Relationship: Evaluating the Utility of Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 56(6), 2806–2813. [Link]

  • Open URL Check. (n.d.). Posaconazole Therapeutic Drug Monitoring in a Regional Hospital Setting. Retrieved from [Link]

  • Open URL Check. (n.d.). Posaconazole Therapeutic Drug Monitoring in a Regional Hospital Setting. Retrieved from [Link]

  • Krishna, G., Moton, A., Ma, L., Medlock, M. M., & McLeod, J. (2009). Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 53(3), 958–966. [Link]

  • ResearchGate. (2007). (PDF) Pharmacokinetic/Pharmacodynamic Profile of Posaconazole. Retrieved from [Link]

  • ResearchGate. (2014). Posaconazole: Clinical pharmacokinetics and drug interactions. Retrieved from [Link]

  • Courtney, R., Wexler, D., Radwanski, E., Lim, J., & Laughlin, M. (2004). Pharmacokinetics, Safety, and Efficacy of Posaconazole in Patients with Persistent Febrile Neutropenia or Refractory Invasive Fungal Infection. Antimicrobial Agents and Chemotherapy, 48(4), 1182–1186. [Link]

  • Di Paolo, A., Tascini, C., Polillo, M., Vourli, S., Gikas, A., Eliopoulou, M. I., … & Meletiadis, J. (2021). Evaluation of Posaconazole Pharmacokinetics in Adult Patients with Invasive Fungal Infection. Journal of Fungi, 7(11), 918. [Link]

  • van der Elst, K. C. M., van Hateren, K., van den Heuvel, E. R., Touw, D. J., & Alffenaar, J.-W. C. (2020). Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations. British Journal of Clinical Pharmacology, 86(9), 1864–1873. [Link]

  • Agappe. (2025, July 24). Posaconazole Therapeutic Drug Monitoring (tdm): Price, Purpose, Range & Reports. Retrieved from [Link]

  • Wiederhold, N. P. (2015). Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Infection and Drug Resistance, 8, 429–438. [Link]

  • Thompson, G. R., III, & Wiederhold, N. P. (2009). Posaconazole Therapeutic Drug Monitoring: a Reference Laboratory Experience. Antimicrobial Agents and Chemotherapy, 53(5), 2223–2224. [Link]

  • Lebeaux, D., Lortholary, O., & Bretagne, S. (2009). Therapeutic Drug Monitoring of Posaconazole: a Monocentric Study with 54 Adults. Antimicrobial Agents and Chemotherapy, 53(12), 5224–5229. [Link]

  • Draper, A. G., Gabardi, S., & Hammond, D. A. (2024). Real-world Experience of Posaconazole Therapeutic Drug Monitoring in Oncology Patients: Clinical Implications of Hypoalbuminemia as a Predictor of Subtherapeutic Posaconazole Levels. Open Forum Infectious Diseases, 11(1), ofad652. [Link]

  • Fungal Infection Trust. (n.d.). Posaconazole: The Case for Therapeutic Drug Monitoring. Retrieved from [Link]

  • Dolton, M. J., Ray, J. E., Chen, S. C.-A., Ng, K., Pont, L. G., & McLachlan, A. J. (2012). Multicenter Study of Posaconazole Therapeutic Drug Monitoring: Exposure-Response Relationship and Factors Affecting Concentration. Antimicrobial Agents and Chemotherapy, 56(11), 5503–5510. [Link]

  • Liszka, K., Woźniak, M., Salamonowicz, M., Drabko, K., & Matysiak, M. (2021). Therapeutic drug monitoring of posaconazole for effective prophylaxis of invasive fungal infections in pediatric patients. Acta Haematologica Polonica, 52(6), 578–583. [Link]

  • Decosterd, L. A., Rochat, B., Pesse, B., Mercier, T., Tissot, F., Widmer, N., & Marchetti, O. (2010). Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing. Antimicrobial Agents and Chemotherapy, 54(10), 4325–4333. [Link]

  • Yılmaz, M., Midilli, K., & Alp, S. (2025, July 25). Posaconazole Therapeutic Drug Monitoring in Daily Practice: A Single-Center Analysis. Retrieved from [Link]

  • Kiser, T. H., Fish, D. N., Aquilante, C. L., Rower, J. E., & MacLaren, R. (2017). Voriconazole and posaconazole therapeutic drug monitoring: a retrospective study. BMC Infectious Diseases, 17(1), 1–9. [Link]

  • Chae, H., Cho, S.-Y., Yu, H., Cha, K., Lee, S., Kim, M., … & Kim, J. Q. (2015). Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Molecules, 20(8), 13866–13877. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for the Quantification of Posaconazole Hydrate

This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the accurate quantification of Posaconazole hydrat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the accurate quantification of Posaconazole hydrate. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles behind method validation, offers detailed experimental protocols, and presents a comparative analysis of different methodologies to aid in the selection of the most suitable approach for your analytical needs.

Introduction: The Critical Need for Accurate Posaconazole Quantification

Posaconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the prevention and treatment of invasive fungal infections, particularly in immunocompromised patients.[1] It functions by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] The efficacy and safety of Posaconazole are directly linked to maintaining optimal therapeutic concentrations. Therefore, robust and reliable analytical methods for its quantification in bulk drug, pharmaceutical formulations, and biological matrices are paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

Posaconazole can exist in different physical forms, including a hydrate, which can impact its physicochemical properties such as solubility and bioavailability.[3][4] This underscores the importance of analytical methods that are not only accurate and precise but also specific to the intended form being quantified. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UPLC), have emerged as the preferred techniques for this purpose due to their high resolution, sensitivity, and specificity.

The Foundation of Reliable Analysis: Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation to ensure the integrity and reliability of pharmaceutical data.[6][7][8][9][10][11][12][13][14][15][16][17][18]

The core parameters evaluated during method validation are crucial for demonstrating that an analytical procedure is fit for its purpose.[5][7][14]

Key Validation Parameters (ICH Q2(R2)) [5][6][7][9][11][12]

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[9][15]
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][6]
Accuracy The closeness of test results obtained by the method to the true value.[9][19] It is often expressed as the percent recovery of a known amount of analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15][19]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]

Visualizing the Method Validation Workflow

The process of validating an HPLC method is a systematic endeavor. The following diagram illustrates the logical flow and interrelation of the key validation parameters.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Finalization Method_Development Initial Method Development Optimization Parameter Optimization Method_Development->Optimization Specificity Specificity Optimization->Specificity Begin Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Final Checks Documentation Validation Report & Documentation System_Suitability->Documentation Complete

Caption: A flowchart illustrating the sequential and interconnected stages of HPLC method validation.

Comparative Analysis of Validated HPLC and UPLC Methods

Several validated HPLC and UPLC methods have been reported for the quantification of Posaconazole in different matrices. The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. UPLC, with its smaller particle size columns, generally offers faster analysis times and higher resolution.

Below is a comparison of representative methods from the literature.

Table 1: Comparison of Chromatographic Conditions for Posaconazole Quantification

ParameterMethod 1 (HPLC)[20]Method 2 (HPLC)[21][22][23]Method 3 (HPLC for Injection)[1]Method 4 (HPLC for Serum)[24][25]
Column Shim-pack C8 (250 x 4.6 mm, 5 µm)Not specified, but likely a C18Zorbax SB-C18 (250 x 4.6 mm, 5 µm)Not specified, but likely a C18
Mobile Phase Methanol:Water (75:25, v/v)Acetonitrile:Water (pH adjusted)Methanol:Acetonitrile (40:60 v/v) and a phosphate bufferNot specified in detail
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min (optimized)1.2 mL/minNot specified in detail
Detection UV at 260 nmUV-Vis detectorUV at 262 nmUV detector
Run Time ~8.5 minNot specified~4.7 min for Posaconazole peak11 min
Matrix Bulk DrugBulk and Dosage FormInjectable FormulationHuman Serum

Table 2: Comparison of Validation Parameters for Posaconazole Quantification

ParameterMethod 1 (HPLC)[20]Method 2 (HPLC)[21][22][23]Method 3 (HPLC for Injection)[1]Method 4 (HPLC for Serum)[24][25]
Linearity Range (µg/mL) 5 - 602 - 200.05 - 0.15 mg/mL (50-150 µg/mL)0.125 - 16
Correlation Coefficient (r) 0.9996Not specified, but stated as goodNot specifiedNot specified, but good correlation observed
Accuracy (% Recovery) 98.13% (mean)99.01% (bulk), 99.05% (formulation)Not specified in detail-2.48 to 3.70% (expressed as bias)
Precision (% RSD) Repeatability: 0.86-1.22; Inter-day: 1.21< 1% (intra-day and inter-day)Not specified2.77 to 5.93%
LOD (µg/mL) Not specified0.24Not specified in detailNot specified
LOQ (µg/mL) Not specified0.74Not specified in detail0.125

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding, here are detailed protocols for two representative HPLC methods.

Protocol 1: Stability-Indicating HPLC Method for Posaconazole in Bulk Drug[20]

This method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.

Chromatographic Conditions:

  • Instrument: Shimadzu HPLC system or equivalent.

  • Column: Shim-pack C8 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of Methanol and Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 1°C.

  • Detection: PDA detector at 260 nm.

  • Injection Volume: 20 µL.

Standard Solution Preparation:

  • Accurately weigh and dissolve Posaconazole reference standard in methanol to obtain a stock solution of 100.0 µg/mL.

  • Dilute the stock solution with methanol to a final concentration of 30.0 µg/mL.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Sample Solution Preparation:

  • Accurately weigh 10 mg of Posaconazole bulk drug and dissolve in a 100 mL volumetric flask with methanol to get a concentration of 100 µg/mL.

  • Dilute an aliquot of this solution with methanol to a final concentration of 30 µg/mL.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Validation Procedure:

  • Specificity: Perform forced degradation studies under thermal, oxidative, and acidic/basic conditions to ensure no interfering peaks at the retention time of Posaconazole.

  • Linearity: Prepare a series of standard solutions in the range of 5-60 µg/mL and inject them. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of Posaconazole standard into a placebo mixture at three different concentration levels.

  • Precision: Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days by different analysts (intermediate precision).

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature and observe the effect on the results.

Protocol 2: RP-HPLC Method for Posaconazole in Bulk and Dosage Forms[21][22][23]

This method is suitable for routine quality control of both the bulk drug and its pharmaceutical formulations.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Mobile Phase: Optimized mixture of Acetonitrile and water.

  • Detection: UV-Vis detector at an optimized wavelength.

  • Flow Rate: Optimized, typically around 1.0 mL/min.

Standard and Sample Preparation:

  • Prepare a stock solution of Posaconazole in a suitable solvent like methanol.

  • For the dosage form, extract the drug from the formulation matrix using an appropriate solvent and dilute to fall within the linear range.

Validation Procedure:

  • Linearity: Establish linearity over a concentration range of 2-20 µg/mL.

  • Accuracy: Determine the percentage recovery from both bulk drug and the marketed formulation.

  • Precision: Evaluate intra-day and inter-day precision, aiming for an RSD of less than 2%.

  • LOD and LOQ: Determine the sensitivity of the method based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in mobile phase composition, pH, flow rate, and column temperature.

Causality in Experimental Choices

The selection of specific chromatographic conditions is driven by the physicochemical properties of Posaconazole and the desired performance of the method.

  • Choice of Column: Reversed-phase columns like C8 and C18 are chosen due to the non-polar nature of Posaconazole. The C18 column offers greater hydrophobicity and retention for non-polar analytes, while the C8 provides slightly less retention, which can be advantageous for faster analysis times.

  • Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer, is optimized to achieve good peak shape, resolution, and a reasonable retention time. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak symmetry.

  • Detection Wavelength: The UV detection wavelength (around 260-262 nm) is selected based on the UV spectrum of Posaconazole to ensure maximum sensitivity.

Conclusion: Selecting the Optimal Method

The choice of an HPLC or UPLC method for Posaconazole hydrate quantification should be guided by the specific analytical requirements.

  • For routine quality control of bulk drug and pharmaceutical formulations, a robust and efficient HPLC method with a shorter run time may be preferable.

  • For stability studies , a validated stability-indicating method that can resolve Posaconazole from its degradation products is essential.

  • For the analysis of biological samples , a more sensitive method, potentially involving UPLC-MS/MS, may be necessary to achieve the required low limits of quantification.

All methods must be thoroughly validated according to the principles outlined by regulatory bodies like the ICH to ensure the generation of reliable and accurate data. This guide provides a framework for understanding and comparing different validated methods, empowering researchers and analysts to make informed decisions for their specific applications.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Formation and Characterisation of Posaconazole Hydrate Form - PMC - NIH.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
  • HPLC/UV or bioassay: two valid methods for posaconazole quantification in human serum samples - PubMed.
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Posaconazole hydrate | TargetMol.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. - F1000Research.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - ResearchGate.
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
  • HPLC/UV or bioassay: Two valid methods for posaconazole quantification in human serum samples | Request PDF - ResearchGate. (2025, August 9).
  • Analytical Method Development and Validation of Posaconazole for Injection - Chemistry Research Journal.
  • Formation and Characterisation of Posaconazole Hydrate Form - ResearchGate. (2025, October 13).
  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC - NIH.
  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PubMed Central.

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Comparative

A Comparative Guide for Researchers: Posaconazole Hydrate versus Voriconazole in Preclinical Models of Invasive Aspergillosis

For drug development professionals and researchers in mycology, the preclinical evaluation of antifungal agents is a critical step in identifying promising therapeutic candidates. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in mycology, the preclinical evaluation of antifungal agents is a critical step in identifying promising therapeutic candidates. This guide provides an in-depth comparison of two widely used triazole antifungals, posaconazole hydrate and voriconazole, focusing on their performance in animal models of invasive aspergillosis. By synthesizing available experimental data and outlining detailed methodologies, this document aims to equip researchers with the necessary insights to design and interpret preclinical studies in this field.

Mechanistic Overview: Targeting Fungal Ergosterol Biosynthesis

Both posaconazole and voriconazole are members of the triazole class of antifungal agents and share a common mechanism of action. They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)[1][2]. This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth[1][2].

While their core mechanism is the same, subtle structural differences between posaconazole and voriconazole can influence their binding affinity to the target enzyme and their spectrum of activity against different fungal species.

cluster_FungalCell Fungal Cell cluster_Triazoles Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Posaconazole Posaconazole Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Posaconazole->Lanosterol 14-alpha-demethylase (CYP51) Inhibition Voriconazole Voriconazole Voriconazole->Lanosterol 14-alpha-demethylase (CYP51) Inhibition

Caption: Mechanism of action of posaconazole and voriconazole.

Comparative Efficacy in Animal Models of Invasive Aspergillosis

Direct head-to-head comparisons of posaconazole and voriconazole in standardized mammalian models of invasive aspergillosis are limited in the published literature. However, by synthesizing data from various preclinical studies, we can draw valuable insights into their relative efficacy.

Survival Studies

Survival is a primary endpoint in preclinical antifungal efficacy studies. While direct comparative survival data in a single murine model is scarce, an invertebrate model using Galleria mellonella larvae infected with Aspergillus fumigatus demonstrated that both posaconazole and voriconazole administration improved the survival of larvae infected with susceptible strains. Conversely, larvae infected with resistant strains did not respond to treatment with either drug, indicating a correlation between in vitro susceptibility and in vivo efficacy in this model[3].

In a murine model of disseminated aspergillosis caused by Aspergillus terreus, posaconazole monotherapy at doses of 10 or 20 mg/kg significantly prolonged the survival of infected mice compared to the untreated control group[4]. Survival rates at the end of the study ranged from 40% to 60% with these posaconazole regimens[4].

Fungal Burden Reduction

Reducing the fungal burden in target organs is a key indicator of antifungal drug activity. In the murine model of disseminated A. terreus infection, posaconazole treatment, particularly at 20 mg/kg, led to a significant reduction in the fungal burden in the kidneys and brains of infected animals[4].

While a direct comparison with voriconazole in the same model is not available, other studies have shown that voriconazole is also effective at reducing fungal burden in various animal models of aspergillosis. The choice of animal model, immunosuppression regimen, and fungal strain can all influence the observed outcomes.

Table 1: Summary of Preclinical Efficacy Data

Study ModelFungal SpeciesAntifungal Agent(s)Key FindingsReference
Galleria mellonellaAspergillus fumigatusPosaconazole, VoriconazoleBoth drugs improved survival with susceptible strains; no response with resistant strains.[3]
Murine (disseminated)Aspergillus terreusPosaconazoleDose-dependent increase in survival and reduction of fungal burden in kidneys and brain.[4]

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship of an antifungal agent is crucial for translating preclinical findings to clinical settings. The primary PK/PD index associated with the efficacy of triazoles against Aspergillus species is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).

Table 2: Key Pharmacokinetic Properties of Posaconazole and Voriconazole

ParameterPosaconazoleVoriconazoleReference
Bioavailability Variable, increased with food>90%[2]
Protein Binding >98%~58%[2]
Metabolism Primarily via glucuronidationExtensively metabolized by CYP2C19, CYP2C9, and CYP3A4[2]
Elimination Half-life Long (25-31 hours)Short (dose-dependent, ~6 hours)[2]

Posaconazole exhibits more linear pharmacokinetics compared to the non-linear kinetics of voriconazole, which can be influenced by genetic polymorphisms in CYP2C19[1]. In a persistently neutropenic rabbit model of invasive pulmonary aspergillosis, an exposure-response relationship for posaconazole was observed, with a plateau in efficacy at an AUC0-24h of approximately 30 mg*h/L[5].

Experimental Protocols for Preclinical Evaluation

To ensure the reproducibility and validity of preclinical studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for establishing a murine model of invasive pulmonary aspergillosis and assessing treatment efficacy.

Murine Model of Invasive Pulmonary Aspergillosis

This protocol describes a commonly used method for establishing an immunosuppressed murine model of invasive pulmonary aspergillosis.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Cyclophosphamide

  • Cortisone acetate

  • Aspergillus fumigatus strain (e.g., AF293)

  • Saline (sterile, 0.9%) with 0.05% Tween 80

  • Intranasal administration pipette

  • Animal housing with appropriate biosafety containment

Procedure:

  • Immunosuppression:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on days -2 and +3 relative to infection.

    • Administer cortisone acetate subcutaneously at a dose of 250 mg/kg on day -1 relative to infection.

  • Inoculum Preparation:

    • Culture the Aspergillus fumigatus strain on potato dextrose agar for 5-7 days at 37°C.

    • Harvest conidia by washing the agar surface with sterile saline containing 0.05% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia twice with sterile saline by centrifugation.

    • Resuspend the conidia in sterile saline and adjust the concentration to 2.5 x 107 conidia/mL using a hemocytometer.

  • Infection:

    • Anesthetize the mice using isoflurane.

    • Administer 20 µL of the conidial suspension intranasally to each mouse.

  • Treatment:

    • Initiate treatment with posaconazole, voriconazole, or vehicle control at a specified time point post-infection (e.g., 24 hours).

    • Administer the drugs via oral gavage or other appropriate route at the desired dosage and frequency for a defined duration.

  • Monitoring:

    • Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.

    • Euthanize moribund animals according to institutional guidelines.

Immunosuppression Immunosuppression Infection Infection Immunosuppression->Infection Day 0 Treatment Initiation Treatment Initiation Infection->Treatment Initiation e.g., +24h Daily Monitoring Daily Monitoring Treatment Initiation->Daily Monitoring Survival & Morbidity Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis e.g., Day +7

Caption: Experimental workflow for a murine model of invasive pulmonary aspergillosis.

Assessment of Fungal Burden
  • Tissue Homogenization:

    • Aseptically harvest organs (e.g., lungs, brain, kidneys) at the study endpoint.

    • Weigh the tissue and homogenize it in a known volume of sterile saline using a tissue homogenizer.

  • Serial Dilution and Plating:

    • Perform serial 10-fold dilutions of the tissue homogenate in sterile saline.

    • Plate 100 µL of each dilution onto Sabouraud dextrose agar plates in duplicate.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colonies on the plates and calculate the CFU per gram of tissue.

  • DNA Extraction:

    • Extract total DNA from a known weight of homogenized tissue using a commercially available kit with efficacy for fungal DNA.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing a master mix, primers and a probe specific for a fungal gene (e.g., 18S rRNA or ITS region), and the extracted DNA.

    • Include a standard curve of known fungal DNA concentrations for absolute quantification.

  • Data Analysis:

    • Run the qPCR reaction on a real-time PCR instrument.

    • Quantify the amount of fungal DNA in the samples based on the standard curve and express it as fungal DNA per gram of tissue.

Conclusion and Future Directions

The available preclinical data suggests that both posaconazole and voriconazole are effective in treating invasive aspergillosis in animal models, with their efficacy being dependent on the fungal strain's susceptibility. Posaconazole's favorable pharmacokinetic profile, including its long half-life and linear kinetics, may offer advantages in certain therapeutic settings. However, the lack of direct, head-to-head comparative studies in standardized mammalian models of invasive pulmonary aspergillosis represents a significant knowledge gap.

Future research should focus on conducting such comparative studies to provide a more definitive understanding of the relative efficacy of these two important antifungal agents. These studies should ideally include a comprehensive assessment of survival, fungal burden in multiple organs, and detailed pharmacokinetic and pharmacodynamic analyses to guide the optimal design of clinical trials and inform therapeutic choices.

References

  • Maertens, J., Rahav, G., Lee, D. G., et al. (2021). Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-inferiority trial. The Lancet, 397(10274), 609-617. [Link]

  • The BioDrive ANTIFUNGAL STEWARDSHIP TRIAL. (n.d.). Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-inferiority trial. [Link]

  • Clemons, K. V., & Stevens, D. A. (2005). Efficacy of posaconazole in a murine model of central nervous system aspergillosis. Antimicrobial agents and chemotherapy, 49(11), 4847–4850. [Link]

  • Sabino, R., Sampaio, P., Paixão, E., et al. (2012). In Vitro Activity and In Vivo Efficacy of Posaconazole in Treatment of Murine Infections by Different Isolates of the Aspergillus terreus Complex. Antimicrobial Agents and Chemotherapy, 56(12), 6149-6154. [Link]

  • Forastiero, A., Bernal-Martínez, L., Mellado, E., et al. (2015). In vivo efficacy of voriconazole and posaconazole therapy in a novel invertebrate model of Aspergillus fumigatus infection. International journal of antimicrobial agents, 46(5), 511–517. [Link]

  • Castanheira, M., et al. (2020). 1169. In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial. Open Forum Infectious Diseases, 7(Supplement_1), S605–S606. [Link]

  • CADTH. (2017). Posaconazole for the Prophylaxis and Treatment of Invasive Aspergillosis: A Review of Clinical Effectiveness and Guidelines. [Link]

  • Sienkiewicz, B. M., Łapiński, Ł., & Wiela-Hojeńska, A. (2016). Comparison of clinical pharmacology of voriconazole and posaconazole. Contemporary oncology (Poznan, Poland), 20(5), 365–373. [Link]

  • 2 Minute Medicine. (2021). Posaconazole is non-inferior to voriconazole for primary treatment of invasive aspergillosis. [Link]

  • Al-Badriyeh, D., et al. (2020). Antagonistic interaction between posaconazole and olorofim in a murine model of invasive pulmonary aspergillosis. Journal of Antimicrobial Chemotherapy, 75(9), 2635-2643. [Link]

  • Sandherr, M., & Maschmeyer, G. (2011). Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature. European journal of medical research, 16(4), 139–144. [Link]

  • Petraitis, V., et al. (2017). Pharmacokinetics and pharmacodynamics of posaconazole in the treatment and prophylaxis of experimental invasive pulmonary aspergillosis. Antimicrobial Agents and Chemotherapy, 61(11), e01032-17. [Link]

  • Jemel, S., et al. (2022). In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Frontiers in Microbiology, 13, 949479. [Link]

  • van de Sande, W. W., et al. (2010). Efficacy of Posaconazole against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene. Antimicrobial Agents and Chemotherapy, 54(8), 3478-3483. [Link]

  • Hope, W. W., et al. (2011). Pharmacokinetics and Pharmacodynamics of Posaconazole for Invasive Pulmonary Aspergillosis: Clinical Implications for Antifungal Therapy. Clinical Infectious Diseases, 52(8), 973-984. [Link]

  • Li, Y., et al. (2022). Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. Frontiers in Pharmacology, 13, 991879. [Link]

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Validation

A Comparative In Vitro Efficacy Analysis: Posaconazole versus Itraconazole

In the landscape of antifungal therapeutics, the azole class of drugs remains a cornerstone for the management of invasive fungal infections. Within this class, posaconazole and itraconazole are prominent members, both e...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal therapeutics, the azole class of drugs remains a cornerstone for the management of invasive fungal infections. Within this class, posaconazole and itraconazole are prominent members, both exerting their antifungal effects through the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and function, ultimately inhibiting fungal growth.[2][3] This guide provides a detailed comparative analysis of the in vitro efficacy of posaconazole and itraconazole, supported by experimental data and standardized testing methodologies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the relative potencies and spectra of activity of these two important antifungal agents.

Molecular Structure and Mechanism of Action

Both posaconazole and itraconazole are triazole antifungals, characterized by a five-membered ring containing three nitrogen atoms. However, subtle differences in their chemical structures contribute to variations in their antifungal spectrum and potency.

Posaconazole possesses a furan ring and a long side chain, which are thought to enhance its binding affinity to the target enzyme, lanosterol 14α-demethylase (CYP51).[1] This enhanced binding may contribute to its broader spectrum of activity, particularly against certain molds.

Itraconazole , while also a potent inhibitor of CYP51, has a different side chain structure. Variations in the fungal CYP51 enzyme across different species can influence the binding affinity of each drug, leading to differences in their in vitro efficacy.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the shared mechanism of action of posaconazole and itraconazole, highlighting their role in disrupting the ergosterol biosynthesis pathway.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol inhibition Inhibition of Lanosterol 14α-demethylase (CYP51) lanosterol->inhibition membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation inhibition->ergosterol Blocks Conversion azoles Posaconazole & Itraconazole azoles->inhibition Target start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Antifungal prep_plate->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: MIC Value read_mic->end

Caption: Broth microdilution workflow.

4.1.2. Step-by-Step Protocol
  • Preparation of Antifungal Stock Solutions: Dissolve posaconazole and itraconazole powders in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium buffered with MOPS to achieve the desired final concentration range. [4]3. Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. [5]Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells. [6]4. Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microdilution plate. Include a growth control well (no drug) and a sterility control well (no inoculum). Incubate the plate at 35°C for 24 to 48 hours. [7]5. MIC Determination: After incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth.

Disk Diffusion Assay (CLSI M44)

The disk diffusion assay is a simpler, more cost-effective method for assessing antifungal susceptibility, particularly for yeasts. [4][8][9]

4.2.1. Experimental Workflow: Disk Diffusion

start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disks Place Antifungal-Impregnated Disks on Agar Surface inoculate_plate->place_disks incubate Incubate at 35°C (24 hours) place_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones interpret Interpret as Susceptible, Intermediate, or Resistant (based on CLSI breakpoints) measure_zones->interpret end End: Susceptibility Category interpret->end

Caption: Disk diffusion workflow.

4.2.2. Step-by-Step Protocol
  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. [10][11]Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue. [4][10]3. Application of Antifungal Disks: Aseptically place paper disks impregnated with known concentrations of posaconazole and itraconazole onto the surface of the inoculated agar plate. [12]4. Incubation: Incubate the plate at 35°C for 20 to 24 hours. [4]5. Measurement and Interpretation: After incubation, measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter. [4]Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided in CLSI document M60. [4][13]

Time-Kill Assays

Time-kill assays provide a dynamic assessment of antifungal activity, revealing the rate and extent of fungal killing over time. [2]These assays can differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity.

4.3.1. Step-by-Step Protocol
  • Preparation: Prepare standardized fungal inocula and antifungal solutions at various multiples of the MIC (e.g., 1x, 4x, 16x MIC) in a suitable broth medium like RPMI 1640. [2][14]2. Incubation and Sampling: Incubate the cultures at 35°C with agitation. [14]At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Quantitative Plating: Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate to determine the viable fungal concentration (CFU/mL) at each time point. [2]5. Data Analysis: Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal. [15]

Conclusion

The in vitro data presented in this guide unequivocally demonstrate that posaconazole generally exhibits superior potency and a broader spectrum of activity compared to itraconazole. This is particularly evident against clinically important molds such as Aspergillus species and zygomycetes. While both agents are effective against a range of Candida species, posaconazole often displays lower MIC values.

The choice between posaconazole and itraconazole for clinical use will depend on a variety of factors, including the specific fungal pathogen, the site of infection, host factors, and local resistance patterns. However, the comprehensive in vitro efficacy data provided herein serve as a valuable resource for researchers and clinicians in making informed decisions regarding antifungal therapy and in the ongoing development of new antifungal agents. The standardized methodologies outlined are essential for generating reliable and comparable data to further our understanding of the activity of these and other antifungal compounds.

References

  • Pfaller, M. A., et al. (2006). In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. Antimicrobial Agents and Chemotherapy, 50(6), 2009-2015. [Link]

  • Pfaller, M. A., et al. (2002). In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 46(6), 1729-1734. [Link]

  • Pfaller, M. A., et al. (2006). In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. Antimicrobial Agents and Chemotherapy, 50(6), 2009-2015. [Link]

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  • Espinel-Ingroff, A., et al. (2017). Susceptibility Testing of Common and Uncommon Aspergillus Species against Posaconazole and Other Mold-Active Antifungal Azoles Using the Sensititre Method. Antimicrobial Agents and Chemotherapy, 61(6), e00122-17. [Link]

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Comparative

A Senior Application Scientist's Guide to Investigating Cross-Resistance Between Posaconazole and Other Azole Antifungals

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the nuances of cross-resistance between posaconazole and other clinically import...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the nuances of cross-resistance between posaconazole and other clinically important azole antifungals. We will delve into the underlying molecular mechanisms, present robust experimental protocols for accurate assessment, and contextualize the data to inform both preclinical research and clinical decision-making.

Introduction: The Azole Landscape and the Challenge of Resistance

The azole class of antifungals represents a cornerstone in the management of invasive fungal infections. These agents, which include first-generation triazoles like fluconazole and later-generation compounds such as voriconazole, itraconazole, and posaconazole, have fundamentally improved patient outcomes. Their efficacy stems from a shared mechanism of action: the inhibition of lanosterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is a critical component of the fungal cell membrane, and its depletion leads to membrane instability and growth inhibition.[1]

However, the widespread use of azoles has been shadowed by the emergence of antifungal resistance, a phenomenon that can lead to therapeutic failure. A particularly complex challenge is cross-resistance, where resistance to one azole confers resistance to other members of the class.[2] Understanding the specific patterns of cross-resistance involving posaconazole is critical. Posaconazole's unique structural features give it a broader spectrum of activity and, in some cases, retained efficacy against isolates resistant to other azoles.[3][4][5] This guide will equip you with the knowledge and methodologies to dissect these intricate resistance profiles.

Core Mechanisms: Action and Resistance

A foundational understanding of the molecular interplay between azoles and fungal cells is essential to interpreting cross-resistance data.

Mechanism of Action: Targeting Ergosterol Synthesis

All azole antifungals are fungistatic, targeting the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][6] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. By binding to the heme cofactor of the enzyme, azoles disrupt this pathway, leading to the accumulation of toxic methylated sterols and the depletion of mature ergosterol, ultimately compromising cell membrane integrity and function.[1]

Ergosterol_Pathway Ergosterol Biosynthesis Pathway and Azole Action cluster_pathway Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Erg11p (CYP51) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Multiple Steps Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Azoles Azoles (Posaconazole, etc.) Azoles->Inhibition Inhibition->14-demethylated sterols Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azoles.

Mechanisms of Acquired Resistance

Fungi have evolved several key strategies to circumvent the action of azole antifungals. These mechanisms are often the basis for cross-resistance.

  • Target Site Modification (ERG11 Mutations): Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[7][8] The specific location of the mutation can differentially affect the binding of various azoles. For instance, some mutations confer high-level resistance to fluconazole and voriconazole while having a lesser effect on posaconazole, whose larger structure may interact with additional residues in the enzyme's binding pocket.[3][4][6]

  • Overexpression of Efflux Pumps: Fungi can actively transport azoles out of the cell using efflux pumps, primarily belonging to the ATP-binding cassette (ABC) transporter (e.g., CDR1, CDR2) and Major Facilitator Superfamily (MFS) (e.g., MDR1) families.[6][7][9] Upregulation of the genes encoding these pumps is a common mechanism of resistance and often leads to broad cross-resistance across the azole class.[2][9] However, posaconazole has been shown to be a poor substrate for some efflux pumps, which may explain its retained activity in certain cases.[3][4][5]

  • Upregulation of the Target Enzyme: Overexpression of the ERG11 gene leads to higher cellular concentrations of the target enzyme, requiring higher intracellular drug concentrations to achieve an inhibitory effect.[6][7]

Experimental Guide: A Validated Workflow for Assessing Cross-Resistance

A multi-faceted approach combining phenotypic susceptibility testing with molecular analysis is required for a thorough investigation of cross-resistance. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

Workflow Cross-Resistance Investigation Workflow cluster_pheno Phenotypic Analysis cluster_molec Molecular Analysis cluster_data Data Interpretation Isolate Fungal Isolate MIC Broth Microdilution (CLSI/EUCAST) Determine MICs for all azoles Isolate->MIC TKC Time-Kill Curve (Optional) Assess fungistatic/fungicidal dynamics MIC->TKC DNA_RNA DNA/RNA Extraction MIC->DNA_RNA Isolate shows elevated MICs Analysis Correlate Phenotypic & Genotypic Data MIC->Analysis ERG11_Seq ERG11 Gene Sequencing Identify point mutations DNA_RNA->ERG11_Seq qPCR RT-qPCR Quantify ERG11, CDR1/2, MDR1 expression DNA_RNA->qPCR ERG11_Seq->Analysis qPCR->Analysis Profile Define Cross-Resistance Profile Analysis->Profile

Caption: A validated workflow for investigating azole cross-resistance.

Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38 & EUCAST E.Def 7.3/9.3)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal that inhibits visible fungal growth.[11][12]

Principle: A standardized fungal inoculum is challenged with serial twofold dilutions of antifungal agents in a 96-well microtiter plate format. Growth is assessed after a defined incubation period.

Methodology:

  • Antifungal Preparation: Prepare stock solutions of posaconazole, fluconazole, voriconazole, and itraconazole. Create serial twofold dilutions in RPMI 1640 medium directly in 96-well plates. Final concentrations should span a clinically relevant range.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI to achieve the final standardized inoculum density (e.g., for Candida spp., 0.5 to 2.5 x 10³ CFU/mL).

    • Causality: Standardization of the inoculum is critical for reproducibility and inter-laboratory comparability of MIC results.[13]

  • Inoculation & Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a drug-free well (growth control) and an uninoculated well (sterility control). Incubate plates at 35°C for 24-48 hours (species-dependent).

  • MIC Determination: Read the plates visually or with a spectrophotometer. The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control.[12]

  • Quality Control (Self-Validation): Concurrently test a reference QC strain with a known MIC range (e.g., Candida parapsilosis ATCC 22019). The results for the QC strain must fall within the accepted range to validate the experimental run.

Protocol: Molecular Analysis of Resistance Mechanisms

A. ERG11 Gene Sequencing

  • DNA Extraction: Extract genomic DNA from the fungal isolate grown in pure culture.

  • PCR Amplification: Amplify the full coding sequence of the ERG11 gene using validated primers.

  • Sanger Sequencing: Sequence the purified PCR product.

  • Sequence Analysis: Align the resulting sequence with a wild-type reference sequence for the species to identify any nucleotide substitutions leading to amino acid changes.

B. Efflux Pump and ERG11 Gene Expression (RT-qPCR)

  • RNA Extraction: Culture the isolate with and without a sub-inhibitory concentration of an azole. Extract total RNA from the fungal cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for ERG11, CDR1, CDR2, and MDR1, along with a housekeeping gene (e.g., ACT1) for normalization.

  • Data Analysis: Calculate the relative fold-change in gene expression in the azole-exposed culture compared to the control using the ΔΔCt method. A significant increase in expression suggests a potential resistance mechanism.

Data Interpretation: Comparative Cross-Resistance Profiles

The true power of this investigation lies in correlating the phenotypic MIC data with the underlying genotypic mechanisms. The table below summarizes common cross-resistance patterns observed in key fungal pathogens.

Fungal SpeciesResistance MechanismFluconazole MICVoriconazole MICPosaconazole MICItraconazole MICComments
Aspergillus fumigatus TR₃₄/L98H in cyp51A↑↑↑ (Resistant)↑↑↑ (Resistant)↑↑↑ (Resistant)↑↑↑ (Resistant)This common environmental mutation confers broad cross-resistance to all clinically used azoles.[14][15]
Aspergillus fumigatus G54 substitution in cyp51A (Susceptible) (Susceptible)↑↑ (Resistant)↑↑ (Resistant)This mutation specifically impacts the bulkier azoles, demonstrating selective cross-resistance.[14]
Candida albicans Overexpression of CDR1/CDR2 ↑↑ (Resistant)↑↑ (Resistant) (Elevated)↑↑ (Resistant)Broad cross-resistance is common. Posaconazole may retain some activity as it is a poorer substrate for these pumps.[3][9]
Candida albicans Y132F substitution in ERG11↑↑↑ (Resistant)↑↑ (Resistant) (Elevated) (Elevated)A well-characterized mutation conferring high-level fluconazole resistance with variable impact on other azoles.[6]
Candida parapsilosis Y132F substitution in ERG11↑↑↑ (Resistant)↑↑ (Resistant) (Susceptible) (Susceptible)In C. parapsilosis, this mutation often leads to cross-resistance between fluconazole and voriconazole only.[16]
Candida glabrata Upregulation of CgCDR1 ↑↑↑ (Resistant) (Elevated) (Elevated)↑↑↑ (Resistant)This species has intrinsically higher MICs. Efflux pump upregulation is a primary mechanism driving high-level resistance.[2][17]

(Arrow Legend: No significant change; Elevated MIC; ↑↑ Moderately Resistant; ↑↑↑ Highly Resistant)

Conclusion and Future Directions

Investigating cross-resistance between posaconazole and other azoles is not a simple matter of MIC comparison. It requires a rigorous, integrated approach that pairs standardized phenotypic testing with molecular diagnostics. The data show that cross-resistance patterns are not absolute; they are highly dependent on the fungal species and the specific molecular mechanism at play.[14] Posaconazole's unique chemical structure allows it to overcome some resistance mechanisms that affect other azoles, making it a valuable agent in the clinical setting.[3][5]

Future research should continue to characterize novel resistance mutations and explore the complex regulatory networks that govern efflux pump expression. Advanced techniques, such as whole-genome sequencing of resistant isolates and in vivo models that better mimic the host environment, will be instrumental in deepening our understanding and developing strategies to preserve the efficacy of this vital class of antifungal drugs.[18][19]

References

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Validation

A Comparative Analysis of Posaconazole and Isavuconazole Against Mucorales: An In-Depth Guide for Researchers

The emergence of invasive fungal infections, particularly mucormycosis, presents a formidable challenge in clinical practice, demanding robust and effective antifungal therapies. Mucormycosis, caused by fungi belonging t...

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of invasive fungal infections, particularly mucormycosis, presents a formidable challenge in clinical practice, demanding robust and effective antifungal therapies. Mucormycosis, caused by fungi belonging to the order Mucorales, is characterized by rapid progression and high mortality rates, especially in immunocompromised individuals.[1] The therapeutic arsenal against this aggressive infection is limited, with liposomal amphotericin B traditionally serving as the first-line treatment.[2][3] However, the introduction of broad-spectrum triazoles, specifically posaconazole and isavuconazole, has significantly expanded the treatment landscape.[4]

This guide provides a comprehensive comparative analysis of posaconazole and isavuconazole, focusing on their efficacy against Mucorales. We will delve into their mechanisms of action, in vitro activity, pharmacokinetic and pharmacodynamic profiles, clinical evidence, and safety considerations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further investigation and application.

Section 1: Mechanism of Action - A Shared Pathway

Both posaconazole and isavuconazole belong to the triazole class of antifungal agents.[4] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity. They achieve this by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7] The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth and replication.[6][7] While sharing this core mechanism, structural differences in their side chains may account for variations in their spectrum of activity and potency.[5][7]

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Azole Antifungal Action cluster_outcome Cellular Outcome Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Product Ergosterol_Depletion Ergosterol Depletion & Accumulation of Toxic Sterols Posaconazole_Isavuconazole Posaconazole & Isavuconazole Posaconazole_Isavuconazole->14-alpha-demethylase Inhibition Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Fungistatic_Activity Inhibition of Growth (Fungistatic Activity) Membrane_Disruption->Fungistatic_Activity

Caption: Mechanism of action for posaconazole and isavuconazole.

Section 2: Comparative In Vitro Activity

The in vitro activity of both agents against Mucorales is notably species-dependent.[4][8] While both demonstrate a broad spectrum of activity, susceptibility patterns can vary significantly among different genera and species within the order.[5][9] Antifungal susceptibility testing, typically performed via broth microdilution methods, is crucial for understanding these differences.[10]

Generally, posaconazole exhibits potent in vitro activity against a wide range of Mucorales, often demonstrating lower Minimum Inhibitory Concentrations (MICs) compared to isavuconazole.[4][10] However, isavuconazole also shows reliable activity against many clinically relevant species, particularly Rhizopus spp., which are the most common causative agents of mucormycosis.[8][11] It is important to note that some species, such as Mucor spp., may exhibit higher MICs to both agents.[8][12] Voriconazole, another triazole, is considered inactive against Mucorales.[9][13]

Mucorales Genus/Species Posaconazole MIC Range (mg/L) Isavuconazole MIC Range (mg/L) Reference(s)
All Mucorales 0.5 - 8 (MIC90)2 - >8 (MIC90)[11]
Rhizopus spp. 0.5 - 8 (MIC90)1 - >8 (MIC90)[11]
Mucor spp. 2 (MIC50)>8 (MIC50)[11]
Lichtheimia spp. 0.5 - 1 (MIC90)4 - 8 (MIC90)[11]
Mucor circinelloides 0.125 - >16Not specified[14]
Rhizopus microsporus Not specified14/26 isolates with MIC > ±2 log2 dilutions vs CLSI[14]
Caption: Summary of In Vitro Activity (MICs) of Posaconazole and Isavuconazole against Mucorales.

Section 3: Pharmacokinetics and Pharmacodynamics (PK/PD)

The pharmacological profiles of posaconazole and isavuconazole present critical distinctions that influence their clinical application. These differences are pivotal in drug selection, dosing strategies, and patient management.

Isavuconazole is administered as a water-soluble prodrug, isavuconazonium sulfate, which is available in both intravenous (IV) and oral formulations.[15] It boasts predictable pharmacokinetics, high oral bioavailability exceeding 97%, and a long terminal half-life that allows for once-daily dosing after an initial loading phase.[8][16] Crucially, its IV formulation is free of cyclodextrin, a solubilizing agent that can accumulate in patients with renal impairment, thus offering a significant safety advantage in this population.[8][15] Therapeutic drug monitoring (TDM) is not generally required for isavuconazole due to its predictable absorption and exposure.[17]

In contrast, posaconazole's pharmacokinetics are more complex and formulation-dependent. The original oral suspension exhibits variable absorption that is heavily reliant on co-administration with a high-fat meal.[5][18] To overcome this limitation, delayed-release tablets and an IV formulation were developed, which provide more consistent and reliable serum concentrations.[5][15] Due to its potential for variable absorption, TDM is often recommended for posaconazole to ensure therapeutic levels are achieved and maintained.[15][18]

Parameter Posaconazole Isavuconazole Reference(s)
Formulations IV, Delayed-Release Tablet, Oral SuspensionIV, Oral Capsule (as Prodrug)[15]
Oral Bioavailability Variable (Suspension); Improved (Tablet)>97%[8][15][18]
Food Effect High-fat meal required for suspensionMinimal[5][19]
IV Cyclodextrin YesNo[8][15]
Pharmacokinetics Non-linear, variableLinear, predictable[18][19]
Half-life ~35 hours~130 hours[5][8]
TDM Recommended YesGenerally not[15][17]
CYP3A4 Inhibition StrongModerate[15][20]
Effect on QTc Interval ProlongationShortening[15][21]
Caption: Comparative Pharmacokinetic and Safety Profiles.

Section 4: Clinical Evidence and Therapeutic Guidelines

The management of mucormycosis is aggressive, often requiring a combination of surgical debridement of infected tissue and prompt antifungal therapy.[2][3] Global guidelines, such as those from the European Confederation of Medical Mycology (ECMM), recommend high-dose liposomal amphotericin B as the first-line treatment.[1]

Isavuconazole is FDA-approved for the primary treatment of invasive mucormycosis and is recommended as a first-line option by the ECMM.[1][15][19] This approval was based on the VITAL study, a single-arm, open-label trial that showed comparable efficacy to a control group from the FungiScope registry treated with amphotericin B.[4][22]

Posaconazole is strongly recommended as a salvage treatment for patients who are refractory to or intolerant of first-line polyene therapy.[1] It is also frequently used as step-down oral therapy after initial treatment with an IV agent like amphotericin B.[19] Furthermore, posaconazole has well-established efficacy as a prophylactic agent against invasive fungal infections in high-risk patient populations, such as those with hematologic malignancies.[5][15]

Section 5: Safety and Tolerability Profile

While both drugs are generally well-tolerated, their adverse effect profiles have key differences that can guide therapeutic choice.

A significant differentiator is their effect on the cardiac QTc interval. Posaconazole is associated with QTc prolongation, which requires caution, especially when co-administered with other QTc-prolonging medications.[15] Conversely, isavuconazole is associated with a dose-dependent QTc shortening, making it a potentially safer option for patients at risk of Torsades de Pointes.[15]

Both agents can cause hepatotoxicity, though this is generally manageable.[15] In terms of drug-drug interactions, both posaconazole and isavuconazole are inhibitors of the cytochrome P450 enzyme CYP3A4, necessitating careful review of concomitant medications.[15] However, isavuconazole is considered to have a less complicated drug interaction profile compared to other azoles like voriconazole and posaconazole.[15][20]

Section 6: Experimental Protocol - Antifungal Susceptibility Testing of Mucorales

Reproducible in vitro susceptibility data is foundational to understanding the activity of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3 documents provide standardized broth microdilution methodologies for testing molds.[23][24]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of posaconazole and isavuconazole against clinical isolates of Mucorales. The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth (100% inhibition).[10][25]

Methodology: Broth Microdilution (adapted from CLSI M38/EUCAST)

Causality and Rationale:

  • Standardized Medium (RPMI-1640): Ensures consistency and comparability of results across different laboratories. The addition of glucose supports the growth of these fastidious organisms.[23][26]

  • Inoculum Standardization: The density of the starting fungal spore suspension is critical. Too high an inoculum can lead to falsely elevated MICs (resistance), while too low an inoculum can result in insufficient growth. A spectrophotometer or hemocytometer is used for precise quantification.[24]

  • Incubation Time (24 hours): Mucorales are rapid growers. A 24-hour incubation period is typically sufficient for visible growth, allowing for a timely result. Longer incubation may lead to drug degradation or trailing endpoints.[25][27]

  • Reading Endpoint (100% Inhibition): Unlike testing yeasts with azoles (where a 50% reduction in growth is the endpoint), for molds like Mucorales, the endpoint is read as the first well showing no visible growth. This stringent endpoint is necessary due to the nature of mold growth and drug action.[25]

Step-by-Step Protocol:

  • Isolate Preparation:

    • Subculture the Mucorales isolate onto a nutrient agar plate (e.g., Potato Dextrose Agar) and incubate at 35°C for 4-7 days, or until adequate sporulation is observed.

  • Inoculum Suspension Preparation:

    • Gently flood the surface of the mature culture with sterile saline containing 0.05% Tween 80.

    • Harvest the spores by gently scraping the surface with a sterile loop.

    • Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.

    • Adjust the spore concentration of the supernatant to 0.5 x 10⁵ to 5 x 10⁵ CFU/mL using a spectrophotometer (reading optical density at 530 nm) and confirming with hemocytometer counts. This will be the working inoculum suspension.

  • Antifungal Plate Preparation:

    • Prepare stock solutions of posaconazole and isavuconazole in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations typically ranging from 16 to 0.015 mg/L.

    • Each plate must include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the adjusted fungal spore suspension. The final volume in each well should be 200 µL.

    • Seal the plates and incubate at 35°C for 24 hours.

  • MIC Determination:

    • Following incubation, read the plates visually, using a reading mirror if necessary.

    • The MIC is the lowest drug concentration that shows 100% inhibition of growth compared to the growth control well.

    • Include quality control strains (e.g., Paecilomyces variotii ATCC MYA-3630) in each run to validate the results.[26]

AST_Workflow cluster_prep Preparation Phase cluster_plate Assay Plate Setup cluster_run Execution & Analysis Culture 1. Culture Isolate (e.g., PDA, 35°C, 4-7 days) Harvest 2. Harvest Spores (Sterile Saline + Tween 80) Culture->Harvest Adjust 3. Adjust Inoculum (Spectrophotometer/ Hemocytometer) Harvest->Adjust Inoculate 6. Inoculate Plate with Adjusted Spore Suspension Adjust->Inoculate Working Inoculum Dilute 4. Prepare Drug Dilutions in 96-well plate (Posaconazole & Isavuconazole) Controls 5. Include Growth & Sterility Controls Dilute->Controls Controls->Inoculate Incubate 7. Incubate (35°C for 24 hours) Inoculate->Incubate Read 8. Read MIC (100% Growth Inhibition) Incubate->Read QC 9. Validate with QC Strain Read->QC

Caption: Workflow for Antifungal Susceptibility Testing of Mucorales.

Section 7: Synthesis and Conclusion

Both posaconazole and isavuconazole are indispensable tools in the fight against mucormycosis. The choice between them is not one of simple superiority but is nuanced, depending on the specific clinical scenario, patient factors, and pathogen susceptibility.

Isavuconazole stands out for its favorable pharmacokinetic profile, including predictable absorption, high bioavailability, and a lack of need for routine TDM.[8][15][17] Its safety advantages, such as the absence of cyclodextrin in its IV formulation and its association with QTc shortening, make it an attractive option, particularly for patients with renal impairment or cardiac risk factors.[8][15]

Posaconazole offers potent, broad in vitro activity and has a well-established role in both salvage therapy and prophylaxis.[1][5] The availability of improved tablet and IV formulations has mitigated many of the pharmacokinetic challenges associated with the original oral suspension.[15][18]

For the research and drug development professional, understanding these differences is paramount. In vitro data, while crucial, must be interpreted in the context of the achievable in vivo drug exposure and safety profile of each agent. Future research should continue to explore the correlation between in vitro susceptibility data and clinical outcomes, refine PK/PD targets for Mucorales, and investigate the potential for combination therapies to improve patient survival.

References

  • Dr.Oracle. (2025, October 14). What is the difference between isavuconazole and posaconazole in treating fungal infections? [Online].
  • CDC. (2024, April 24). Treatment of Mucormycosis. [Online]. Available: [Link]

  • Dr.Oracle. (2025, March 5). What is the treatment for mucormycosis? [Online].
  • Vazquez, J. A., & Mesini, A. (n.d.). Mucormycosis. StatPearls - NCBI Bookshelf. [Online]. Available: [Link]

  • Cornely, O. A., et al. (2019, November 4). Global guideline for the diagnosis and management of mucormycosis: an initiative of the European Confederation of Medical Mycology in cooperation. The Lancet Infectious Diseases. [Online]. Available: [Link]

  • EurekAlert!. (2019, November 12). Universal guideline for treating mucormycosis developed. [Online]. Available: [Link]

  • Miceli, M. H., & Kauffman, C. A. (2022, August 15). New Perspectives on Antimicrobial Agents: Isavuconazole. Antimicrobial Agents and Chemotherapy. [Online]. Available: [Link]

  • Arendrup, M. C., et al. (n.d.). In Vitro Activity of Isavuconazole and Comparators against Clinical Isolates of the Mucorales Order. Antimicrobial Agents and Chemotherapy. [Online]. Available: [Link]

  • Pfaller, M. A., et al. (2021, June 26). Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme. JAC-Antimicrobial Resistance. [Online]. Available: [Link]

  • Lewis, J. S., & Wiederhold, N. P. (n.d.). Role of New Antifungal Agents in the Treatment of Invasive Fungal Infections in Transplant Recipients: Isavuconazole and New Posaconazole Formulations. Journal of Fungi. [Online]. Available: [Link]

  • Castan, B., et al. (n.d.). Comparing the Real-World Use of Isavuconazole to Other Anti-Fungal Therapy for Invasive Fungal Infections in Patients with and without Underlying Disparities: A Multi-Center Retrospective Study. Journal of Fungi. [Online]. Available: [Link]

  • Lewis, R. E., et al. (2019). Comparative in vitro pharmacodynamic analysis of isavuconazole, voriconazole, and posaconazole against clinical isolates of aspergillosis, mucormycosis, fusariosis, and phaeohyphomycosis. Diagnostic Microbiology and Infectious Disease. [Online]. Available: [Link]

  • Al-Obaidi, A., et al. (n.d.). Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations. Cancer Management and Research. [Online]. Available: [Link]

  • Lang, Y., et al. (n.d.). Incidence of Breakthrough Fungal Infections in Patients With Isavuconazole Prophylaxis: A Systematic Review and Meta-analysis. Open Forum Infectious Diseases. [Online]. Available: [Link]

  • Wilson, D. T., & Tjoa, A. (n.d.). Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance. Journal of Fungi. [Online]. Available: [Link]

  • Arendrup, M. C., et al. (2015). In Vitro Activity of Isavuconazole and Comparators against Clinical Isolates of the Mucorales Order. Antimicrobial Agents and Chemotherapy. [Online]. Available: [Link]

  • Gebremariam, T., et al. (n.d.). Prophylaxis with Isavuconazole or Posaconazole Protects Immunosuppressed Mice from Pulmonary Mucormycosis. Antimicrobial Agents and Chemotherapy. [Online]. Available: [Link]

  • Wiederhold, N. P. (n.d.). Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States. mSphere. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Case and control characteristics for posaconazole and isavuconazole. [Online]. Available: [Link]

  • Estrada, S. J., et al. (2019, March 20). Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center. BMC Infectious Diseases. [Online]. Available: [Link]

  • Echeverría-Esnal, D., et al. (2022). Pharmacokinetic novelties of isavuconazole. Use in special situations. Revista Iberoamericana de Micología. [Online]. Available: [Link]

  • Dannaoui, E., et al. (n.d.). Etest Cannot Be Recommended for In Vitro Susceptibility Testing of Mucorales. Journal of Clinical Microbiology. [Online]. Available: [Link]

  • Corcione, S., et al. (2017, November 20). Evaluation of Posaconazole Pharmacokinetics in Adult Patients with Invasive Fungal Infection. Semantic Scholar. [Online]. Available: [Link]

  • Wiederhold, N. P. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Online]. Available: [Link]

  • Sharma, C., et al. (n.d.). Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species. Antimicrobial Agents and Chemotherapy. [Online]. Available: [Link]

  • Kyvernitakis, A., & Kontoyiannis, D. P. (n.d.). Therapy of Mucormycosis. Journal of Fungi. [Online]. Available: [Link]

  • Akins, R. A., et al. (2023, February 11). Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific. Journal of Fungi. [Online]. Available: [Link]

  • Gade, L., et al. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Online]. Available: [Link]

  • Medscape. (2025, December 4). Mucormycosis (Zygomycosis) Medication: Antifungals, Systemic. [Online]. Available: [Link]

  • Hanson, K. E., et al. (2026, January 11). P-1193. Activity of isavuconazole against contemporary Mucorales from a worldwide surveillance program. Open Forum Infectious Diseases. [Online]. Available: [Link]

  • de Oliveira, A., et al. (n.d.). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo. [Online]. Available: [Link]

  • Sharma, C., et al. (2015). Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species. Antimicrobial Agents and Chemotherapy. [Online]. Available: [Link]

  • Scribd. (n.d.). EUCAST Antifungal MIC Method for Moulds. [Online]. Available: [Link]

  • EUCAST. (n.d.). Fungi (AFST). [Online]. Available: [Link]

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Comparative

A Senior Application Scientist's Guide to the Non-Inferiority Clinical Trial Design: Posaconazole vs. Voriconazole for Invasive Aspergillosis

For researchers, scientists, and drug development professionals navigating the complexities of antifungal therapies, the landscape is continually evolving. Invasive fungal infections, particularly invasive aspergillosis,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of antifungal therapies, the landscape is continually evolving. Invasive fungal infections, particularly invasive aspergillosis, represent a significant cause of morbidity and mortality in immunocompromised patient populations, including those with hematologic malignancies or undergoing hematopoietic stem cell transplantation.[1][2][3] For years, voriconazole has been the recommended primary treatment for invasive aspergillosis.[4] However, the introduction of newer agents with potentially improved safety profiles necessitates rigorous comparative evaluation. This guide provides an in-depth analysis of the non-inferiority clinical trial design, using the pivotal comparison of posaconazole and voriconazole as a central case study.

The Rationale for a Non-Inferiority Approach

When a well-established and effective treatment like voriconazole exists, a placebo-controlled trial to evaluate a new agent would be unethical.[5] This is where the non-inferiority trial design becomes essential. The objective is not to prove that the new treatment (posaconazole) is superior to the standard treatment (voriconazole), but rather to demonstrate that it is not clinically worse by a pre-specified margin.[5] This design is particularly relevant when the new agent may offer other advantages, such as an improved safety profile or more convenient dosing.

Core Components of the Non-Inferiority Trial Design

A robust non-inferiority trial is built upon several key pillars, each demanding careful consideration and justification. The landmark phase 3, randomized, controlled, non-inferiority trial comparing posaconazole to voriconazole for the primary treatment of invasive aspergillosis serves as an excellent practical example.[6][4]

Patient Population and Stratification

The selection of the patient population is critical to ensure the trial results are generalizable to the intended treatment population. In the posaconazole vs. voriconazole trial, participants were typically aged 13 years or older, weighed at least 40 kg, and had proven, probable, or possible invasive aspergillosis.[6][4][7] Patients with chronic or recurrent aspergillosis, as well as those with significant liver dysfunction, were excluded to minimize confounding factors.[7]

A crucial aspect of the design is stratification by risk status.[6][4] This ensures a balanced distribution of patients with varying degrees of underlying risk for poor outcomes between the treatment arms, thereby strengthening the validity of the comparison.

Endpoint Selection: A Focus on Clinically Meaningful Outcomes

The primary endpoint of a non-inferiority trial must be a clinically relevant measure of treatment effect. For invasive aspergillosis, all-cause mortality is a definitive and unbiased endpoint. In the key comparative trial, the primary endpoint was cumulative all-cause mortality up to day 42 in the intention-to-treat (ITT) population.[6][4][7] The ITT population includes all randomized patients who received at least one dose of the study drug, providing a conservative and real-world estimate of treatment effect.

Secondary endpoints provide a more comprehensive picture of the treatment's efficacy and safety. These often include:

  • All-cause mortality at later time points (e.g., day 84)[7]

  • Global clinical response, which is a composite measure of clinical, radiological, and mycological response.

  • Incidence of treatment-related adverse events.[6][4][7]

Defining the Non-Inferiority Margin: A Statistical Cornerstone

The non-inferiority margin (M) is the pre-specified degree of inferiority that is considered clinically acceptable. The selection of this margin is a critical and complex decision, guided by both statistical reasoning and clinical judgment.[5][8] It is determined by reviewing historical data from trials that established the efficacy of the active control (voriconazole) over placebo.[5] The margin must be smaller than the effect of the active control to ensure that the new drug preserves a clinically meaningful portion of that effect.[8]

For the posaconazole vs. voriconazole trial, a 10% non-inferiority margin was used for the primary endpoint of all-cause mortality at day 42.[4] This means that for posaconazole to be considered non-inferior, the upper boundary of the 95% confidence interval for the difference in mortality rates (posaconazole minus voriconazole) had to be less than 10%.

A Tale of Two Triazoles: Posaconazole vs. Voriconazole

Both posaconazole and voriconazole are triazole antifungal agents that function by inhibiting the fungal cytochrome P450-mediated enzyme 14-alpha-lanosterol demethylation.[9][10] This disruption of ergosterol synthesis damages the fungal cell membrane, leading to cell death or inhibition of growth.[9][10][11] While they share a common mechanism, their pharmacological profiles and clinical applications have important distinctions.

FeaturePosaconazoleVoriconazole
Spectrum of Activity Broad activity against Candida, Aspergillus, and Mucorales species.[11]Strong efficacy against Aspergillus and Candida species, but limited activity against Mucorales.[11]
Primary Clinical Use Prophylaxis in high-risk patients; treatment of oropharyngeal candidiasis; salvage therapy for invasive fungal infections.[9][11]Primary treatment for invasive aspergillosis; serious Candida infections.[12][11]
Formulations Oral suspension, delayed-release tablets, and intravenous formulations.[11]Oral and intravenous forms.[11]
Common Adverse Effects Gastrointestinal upset, elevated liver enzymes.[11]Visual disturbances, skin reactions, hepatotoxicity.[11]
Drug-Drug Interactions Fewer interactions compared to voriconazole.[11]More significant potential for drug interactions due to cytochrome P450 enzyme inhibition.[9][11]

Experimental Protocol: A Step-by-Step Overview of the Non-Inferiority Trial

The following provides a generalized, step-by-step methodology for a non-inferiority trial comparing posaconazole and voriconazole, based on the design of the pivotal phase 3 study.[6][4]

  • Patient Screening and Enrollment:

    • Identify patients aged 13 years or older with suspected invasive aspergillosis based on host factors, clinical signs and symptoms, and mycological evidence (proven, probable, or possible).

    • Obtain informed consent.

    • Perform baseline assessments, including physical examination, vital signs, laboratory tests (hematology, chemistry, liver function), and radiological imaging.

    • Exclude patients with pre-defined exclusion criteria (e.g., chronic aspergillosis, severe liver disease).

  • Randomization and Blinding:

    • Randomly assign eligible patients in a 1:1 ratio to receive either posaconazole or voriconazole.

    • Employ a double-blind, double-dummy design to maintain blinding. This means patients in the posaconazole group receive active posaconazole and a placebo that looks like voriconazole, and vice-versa.

  • Treatment Administration:

    • Posaconazole Arm: Administer a loading dose of posaconazole (e.g., 300 mg twice on day 1), followed by a maintenance dose (e.g., 300 mg once daily).[6][4]

    • Voriconazole Arm: Administer a loading dose of voriconazole (e.g., 6 mg/kg intravenously or 300 mg orally twice on day 1), followed by a maintenance dose (e.g., 4 mg/kg intravenously or 200 mg orally twice daily).[6][4]

    • Treatment duration is typically up to 12 weeks.

  • Efficacy and Safety Assessments:

    • Monitor patients closely for clinical signs and symptoms of infection.

    • Perform regular laboratory tests to monitor for adverse events (e.g., liver function tests).

    • Conduct radiological assessments at pre-specified intervals to evaluate treatment response.

    • Record all adverse events and serious adverse events.

  • Endpoint Adjudication:

    • An independent data monitoring committee, blinded to treatment allocation, should adjudicate the primary and key secondary endpoints to ensure unbiased assessment.

  • Statistical Analysis:

    • The primary analysis is performed on the intention-to-treat (ITT) population.

    • Calculate the difference in the primary endpoint (e.g., all-cause mortality at day 42) between the two treatment groups and the corresponding 95% confidence interval.

    • If the upper limit of the 95% confidence interval is less than the pre-specified non-inferiority margin (e.g., 10%), non-inferiority is established.

Visualizing the Non-Inferiority Trial Design

Non_Inferiority_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (up to 12 weeks) cluster_followup Follow-up & Analysis Patient_Pool Patients with Suspected Invasive Aspergillosis Inclusion_Criteria Inclusion Criteria Met (Proven, Probable, Possible IA) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met Inclusion_Criteria->Exclusion_Criteria No Eligible_Patients Eligible Patient Population Inclusion_Criteria->Eligible_Patients Yes Randomization Randomization (Double-Blind, Double-Dummy) Eligible_Patients->Randomization Posaconazole_Arm Posaconazole Group Randomization->Posaconazole_Arm Voriconazole_Arm Voriconazole Group (Active Control) Randomization->Voriconazole_Arm Posa_Treatment Administer Posaconazole + Voriconazole Placebo Posaconazole_Arm->Posa_Treatment Vori_Treatment Administer Voriconazole + Posaconazole Placebo Voriconazole_Arm->Vori_Treatment Follow_Up_42 Follow-up to Day 42 Posa_Treatment->Follow_Up_42 Vori_Treatment->Follow_Up_42 Follow_Up_84 Follow-up to Day 84 Follow_Up_42->Follow_Up_84 Primary_Endpoint Primary Endpoint Analysis: All-Cause Mortality at Day 42 (ITT Population) Follow_Up_42->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: Mortality at Day 84, Clinical Response, Adverse Events Follow_Up_84->Secondary_Endpoints

Caption: Workflow of a double-blind, double-dummy non-inferiority clinical trial.

Key Findings and Implications

The pivotal non-inferiority trial demonstrated that posaconazole was non-inferior to voriconazole for all-cause mortality at day 42 in patients with invasive aspergillosis.[6][4][7][13] Specifically, the mortality rate was 15% in the posaconazole group and 21% in the voriconazole group, with a treatment difference of -5.3% (95% CI -11.6 to 1.0), which was well within the pre-specified 10% non-inferiority margin.[6][4][13]

Furthermore, the study revealed a significant advantage for posaconazole in terms of safety and tolerability. The incidence of treatment-related adverse events was lower in the posaconazole group (30%) compared to the voriconazole group (40%).[6][4][7] This finding is crucial, as a more favorable safety profile can lead to better treatment adherence and overall patient outcomes.

Conclusion

The non-inferiority clinical trial design is an indispensable tool for evaluating new therapies in indications where a proven, effective treatment already exists. The successful application of this design in the comparison of posaconazole and voriconazole for invasive aspergillosis has provided clinicians with a valuable alternative first-line treatment option. The demonstration of non-inferior efficacy coupled with a superior safety profile for posaconazole underscores the importance of considering the broader attributes of a drug beyond its primary efficacy endpoint.[6][4][7] For researchers and drug development professionals, a thorough understanding of the principles and methodologies of non-inferiority trials is paramount for advancing therapeutic options and improving patient care in the face of life-threatening infections.

References

  • Posaconazole is non-inferior to voriconazole for primary treatment of invasive aspergillosis. (2021, June 25). Retrieved from [Link]

  • Comparison of clinical pharmacology of voriconazole and posaconazole. (2016, December 20). Termedia. Retrieved from [Link]

  • Maertens, J., Rahav, G., Lee, D. G., et al. (2021). Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-inferiority trial. The Lancet, 397(10273), 499–509. [Link]

  • Maertens, J., Rahav, G., Lee, D. G., et al. (2021). Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-inferiority trial. The Lancet, 397(10273), 499-509. [Link]

  • Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-i - The BioDrive ANTIFUNGAL STEWARDSHIP TRIAL. (n.d.). Retrieved from [Link]

  • Wieder, M., & Wroczyńska, A. (2015). Comparison of clinical pharmacology of voriconazole and posaconazole. Contemporary Oncology, 19(5), 365–371. [Link]

  • Sandherr, M., & Maschmeyer, G. (2011). Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature. European Journal of Medical Research, 16(4), 139–144. [Link]

  • Stewart, A. G., & Lane, S. (2021). Just As Good but Better Tolerated: Posaconazole As First-line Therapy for Invasive Aspergillosis. The Hematologist, 18(3). [Link]

  • European Medicines Agency. (2010). Guideline on the clinical evaluation of antifungal agents for the treatment and prophylaxis of invasive fungal disease. [Link]

  • Sandherr, M., & Maschmeyer, G. (2011). Pharmacology and metabolism of voriconazole and Posaconazole in the treatment of invasive aspergillosis: review of the literature. European Journal of Medical Research, 16(4), 139–144. [Link]

  • European Medicines Agency. (2004). Points to Consider on the Clinical Evaluation of New Agents for Invasive Fungal Infections. [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. (2023, November 16). Clinical Pharmacokinetics, 63(1), 13-26. [Link]

  • European Medicines Agency. (2020). EU Regulatory Considerations for Development of Antifungal Medicines. [Link]

  • Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-inferiority trial. (n.d.). Medicines Awareness Service. Retrieved from [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. (2023, November 16). Clinical Pharmacokinetics, 63(1), 13-26. [Link]

  • U.S. Food and Drug Administration. (2016, November). Non-Inferiority Clinical Trials. [Link]

  • Kopetskie, H. (2017, April 20). FDA Final Guidance for Effective Non-Inferiority Clinical Trials. Rho. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Non-Inferiority Clinical Trials to Establish Effectiveness Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2010). FDA's Draft Guidance for Industry - Non Inferiority Clinical Trials. [Link]

  • U.S. Food and Drug Administration. (2020). Regulatory Considerations for Antifungal Drug Development. [Link]

  • Wang, Y., et al. (2018). Posaconazole vs. voriconazole in the prevention of invasive fungal diseases in patients with haematological malignancies: A retrospective study. International Journal of Antimicrobial Agents, 51(4), 629-633. [Link]

  • Maertens, J., Rahav, G., Lee, D. G., et al. (2021). Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-inferiority trial. The Lancet, 397(10273), 499-509. [Link]

  • A-Ali, A., et al. (2017). Comparing the safety and efficacy of voriconazole versus posaconazole in the prevention of invasive fungal infections in high-risk patients with hematological malignancies. Journal of Infection and Chemotherapy, 23(10), 688-693. [Link]

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Validation

A Senior Application Scientist’s Guide to Evaluating Novel Solid Dispersion Technologies for Posaconazole

Abstract Posaconazole, a cornerstone in the treatment of invasive fungal infections, presents a significant formulation challenge due to its classification as a Biopharmaceutics Classification System (BCS) Class II compo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Posaconazole, a cornerstone in the treatment of invasive fungal infections, presents a significant formulation challenge due to its classification as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] Its poor aqueous solubility (<1 µg/mL) and high lipophilicity result in low and erratic oral bioavailability, which can compromise therapeutic outcomes.[2] Amorphous solid dispersions (ASDs) have emerged as the most viable strategy to overcome these limitations. This guide provides an in-depth comparison of established and novel solid dispersion technologies for Posaconazole, supported by experimental data and detailed evaluation protocols. We will dissect the mechanistic underpinnings of each technology, from the benchmark techniques of Spray Drying (SDD) and Hot-Melt Extrusion (HME) to emerging platforms like KinetiSol®, co-precipitation, and mesoporous silica carriers, offering researchers a comprehensive framework for technology selection and formulation development.

The Posaconazole Conundrum: A BCS Class II Challenge

The clinical efficacy of Posaconazole is directly linked to achieving adequate plasma concentrations. However, its molecular properties create a formidable barrier to absorption. As a weak base with high lipophilicity (Log P ~4.6) and a high molecular weight (~700.8 g/mol ), its dissolution in the gastrointestinal tract is the rate-limiting step for absorption.[2] The currently marketed delayed-release tablets (Noxafil®) utilize an ASD formulation to enhance bioavailability.[3][4] The core principle of ASDs is to convert the crystalline, low-energy, and thus poorly soluble drug into a high-energy amorphous state, molecularly dispersed within a hydrophilic polymer carrier.[5][6] This amorphous form circumvents the crystal lattice energy barrier during dissolution, leading to a state of supersaturation in the GI fluid, which dramatically increases the driving force for absorption.

The choice of manufacturing technology for the ASD is critical, as it directly influences the final product's physicochemical properties, stability, and in vivo performance.[5][6][7]

Established Benchmark Technologies: HME vs. Spray Drying

Hot-Melt Extrusion and Spray Drying are the two most commercially prevalent methods for producing ASDs. Both have been successfully applied to Posaconazole, yet they operate on fundamentally different principles, yielding materials with distinct characteristics.

Hot-Melt Extrusion (HME)

HME is a solvent-free process where a blend of the active pharmaceutical ingredient (API) and polymer is fed into a heated extruder.[8] The combination of heat and mechanical shear melts the components into a viscous fluid, forcing the drug to dissolve in the molten polymer. This homogenous melt is then extruded through a die and milled into granules.

  • Causality in HME: The key to a successful HME process is drug-polymer miscibility at the processing temperature and the thermal stability of the API.[6] For Posaconazole, polymers like Soluplus® and various grades of Kollidon® have been shown to be effective carriers.[4][8] The intense mixing within the extruder ensures a high degree of molecular dispersion. However, the viscosity of Posaconazole's melt is often too low for direct HME processing, necessitating the use of polymers to increase the system's viscosity to a suitable range.[4]

Spray Drying (SDD)

In contrast, spray drying is a solvent-based method. The drug and polymer are first dissolved in a common volatile solvent system. This solution is then atomized into a hot gas stream, causing the rapid evaporation of the solvent and leaving behind solid particles of the drug dispersed in the polymer matrix.[7][9][10]

  • Causality in SDD: The extremely rapid solvent removal "freezes" the drug in its amorphous, dispersed state, preventing crystallization.[11] The choice of solvent is paramount; it must dissolve both drug and polymer without causing degradation. The final product is typically a fine powder with a raisin-like or collapsed sphere morphology, which can offer a larger surface area compared to milled HME extrudates.[6][7]

Head-to-Head Comparison: HME vs. SDD for Posaconazole

A study directly comparing Posaconazole (25% drug loading) ASDs made with HPMCAS-MF polymer via HME and SDD revealed critical differences.[5][6][12]

  • Morphology & Surface Area: SDD produced smaller, raisin-like particles, while HME resulted in larger, irregular granules with a smoother surface.[6][12] This difference in particle size and surface area led to significantly faster drug release from the SDD formulation in the initial gastric stage of in vitro dissolution testing.[12]

  • In Vitro vs. In Vivo Performance: Interestingly, while the in vitro dissolution profiles were markedly different, the two ASDs showed similar in vivo performance in cynomolgus monkeys.[5][6][12] This highlights a crucial point: in vitro tests, while essential for quality control, may not always perfectly predict in vivo bioavailability. The complex interplay of dissolution, supersaturation, and precipitation in the GI tract can sometimes level the playing field for formulations with different initial release rates.

ParameterHot-Melt Extrusion (HME)Spray Drying (SDD)Reference
Process Type Solvent-free, fusion-basedSolvent-based, evaporation[6][8]
Operating Principle Mechanical shear and heatRapid solvent evaporation[6][9]
Particle Morphology Dense, irregular granules (post-milling)Smaller, porous, raisin-like particles[6]
Initial Dissolution Rate Generally slowerGenerally faster due to larger surface area[12]
In Vivo AUC (Monkey) Similar to SDDSimilar to HME[6][12]
Key Considerations API must be thermally stableAPI/polymer require a common solvent[6]

Novel and Emerging Solid Dispersion Technologies

While HME and SDD are workhorses, the industry is continually innovating to handle more challenging molecules, improve process efficiency, and enhance drug loading.

KinetiSol®: High-Energy Fusion

KinetiSol® is a novel, solvent-free technology that utilizes high-speed frictional and shear energies to rapidly convert the crystalline drug and polymer into an ASD.[13] Unlike HME, which relies on external heating over minutes, KinetiSol® achieves the transition in seconds, with elevated temperatures maintained for less than five seconds.[14]

  • Mechanistic Advantage: This extremely brief processing time minimizes thermal stress on the API, making it suitable for heat-sensitive compounds that would degrade during HME.[14] The high-energy mixing can overcome viscosity barriers, allowing for the use of high molecular weight polymers and achieving high drug loadings that are often unattainable with other methods.[13][14] For a drug like Posaconazole, this could enable smaller tablet sizes by increasing the drug-to-polymer ratio.[3]

Co-Precipitation

This is a solvent-based technique where the API and polymer are dissolved in a solvent, and this solution is then introduced into an anti-solvent.[10] The rapid change in solvent environment causes the drug and polymer to co-precipitate out of solution as an amorphous dispersion.

  • Challenges & Innovations: Studies on Posaconazole co-precipitation have shown that the choice of solvent and anti-solvent is critical.[15] For example, using n-heptane as an anti-solvent can lead to residual crystallinity. However, using acidified water as the anti-solvent successfully produces a fully amorphous material.[15] The primary drawback can be poor powder properties, such as low bulk density, which complicates downstream processing.[15]

Mesoporous Silica Adsorption

This technology deviates from the traditional polymer matrix approach. Here, mesoporous silica nanoparticles (MSNs) with a large surface area and high pore volume are used as carriers.[16][17] The drug is loaded into the pores, typically from a solvent solution.

  • Mechanism of Amorphization: The confinement of drug molecules within the nano-sized pores physically prevents them from arranging into a crystal lattice, thereby maintaining an amorphous state. Studies have aimed to load Posaconazole onto surface-modified MSNs to facilitate controlled release and enhance adsorption.[17] This approach offers a potential alternative to polymeric ASDs, particularly for preventing recrystallization.

Nanocrystalline Solid Dispersion (NCS)

While conventional ASDs focus on creating a fully amorphous system, NCS technology combines nanonization with solid dispersion principles. One method involves a combination of precipitation and high-pressure homogenization, followed by drying.[1]

  • Performance Enhancement: For Posaconazole, an NCS formulation with Eudragit S100 and SLS resulted in nanoparticles with an average size of ~73 nm.[1] This nanonization dramatically increased the surface area, leading to an 18-fold increase in saturation solubility and 93% dissolution within 10 minutes. In vivo studies in rats showed the Cmax and AUC increased by 2.58- and 2.64-fold, respectively, compared to the marketed formulation.[1]

Comparative Performance Analysis

The ultimate goal of any solid dispersion technology is to improve the in vivo performance of Posaconazole. The table below summarizes key performance metrics from various studies.

TechnologyCarrier(s)Key Finding(s)In Vivo ModelPerformance Improvement (vs. Control)Reference
Hot-Melt Extrusion Soluplus®Produced a stable ASD with immediate release characteristics.Wistar RatsAUC(0–72) increased 11.5-fold vs. pure PCZ.[8]
Spray Drying Soluplus®, Gelucire 43/01Gastro-retentive SDD showed a 38% solubility increase and 95% release.Sprague-Dawley RatsPharmacokinetic study showed enhanced bioavailability vs. Noxafil®.[7][9]
Nanocrystalline SD Eudragit S100, SLSSaturation solubility increased 18-fold; 93% dissolution in 10 min.Wistar RatsAUC increased 2.64-fold vs. marketed formulation.[1]
Co-Precipitation HPMCAS-MFully amorphous material achieved with acidified water anti-solvent.N/ATg of 95°C, in line with HME material.[15]
Mesoporous Silica APTES-modified MSNSuccessfully loaded Posaconazole onto MSNs for controlled release.N/A35% drug loading achieved.

Visualizing the Methodologies

To better understand the process flows and mechanistic differences, the following diagrams are provided.

G cluster_input Inputs cluster_process ASD Manufacturing cluster_output Intermediate Product cluster_analysis Characterization & Evaluation API Crystalline API (Posaconazole) Process Solid Dispersion Process (HME, SDD, KinetiSol) API->Process Polymer Polymer Carrier (e.g., HPMCAS, Soluplus) Polymer->Process ASD Amorphous Solid Dispersion Intermediate Process->ASD SolidState Solid-State Analysis (PXRD, DSC, SEM) ASD->SolidState Performance Performance Testing (Dissolution, In Vivo PK) ASD->Performance

Caption: General workflow for developing and evaluating amorphous solid dispersions.

G cluster_energy HME Hot-Melt Extrusion (HME) Input: API/Polymer Blend Process: Heat + Mechanical Shear Output: Molten Extrudate SDD Spray Drying (SDD) Input: API/Polymer in Solvent Process: Atomization + Hot Gas Output: Dried Particles KinetiSol KinetiSol® Input: API/Polymer Blend Process: Frictional + Shear Energy Output: Fused Material Thermal Thermal Energy (Minutes) Solvent Solvent Evaporation (Seconds) Kinetic Kinetic Energy (< 5 seconds)

Caption: Mechanistic comparison of leading solid dispersion manufacturing technologies.

Experimental Corner: Self-Validating Protocols

Trustworthy data begins with robust and well-understood protocols. The methodologies described below are designed to be self-validating systems, providing clear endpoints and internal consistency checks.

Protocol 6.1: Preparation of Posaconazole ASD by Hot-Melt Extrusion
  • Rationale: This protocol uses HME to create a 25% w/w Posaconazole ASD with Soluplus®. This drug loading is a common starting point, balancing performance with physical stability. Soluplus® is chosen for its amphiphilic properties and proven efficacy as an HME carrier.[8]

  • Methodology:

    • Pre-Blending: Accurately weigh Posaconazole (25.0 g) and Soluplus® (75.0 g). Combine in a V-blender or equivalent and mix for 15 minutes to ensure a homogenous physical mixture. A consistent feed is critical for a stable extrusion process.

    • Extruder Setup: Utilize a co-rotating twin-screw extruder (e.g., 16-mm). Set the temperature profile across the barrels progressively, for example: 80°C (Zone 1), 120°C (Zone 2), 150°C (Zone 3), 160°C (Zone 4), 165°C (Die). The screw speed should be set to 100-150 RPM. These parameters are starting points and must be optimized to achieve a torque reading between 40-70%, indicating good mixing without overloading the motor.

    • Extrusion: Feed the pre-blended powder into the extruder at a controlled rate (e.g., 0.5 kg/hr ). Visually inspect the extrudate for clarity and consistency. A transparent or translucent extrudate is an initial indicator of successful amorphization.

    • Cooling & Collection: Pass the extrudate onto a conveyor belt to cool under ambient conditions. The rapid cooling quenches the material, locking it in the amorphous state.

    • Milling & Sieving: Once cooled and brittle, mill the extrudate using a knife or hammer mill. Sieve the milled powder to obtain a consistent particle size fraction (e.g., 100-200 µm) for subsequent characterization. This step is crucial to minimize the confounding effects of particle size on dissolution testing.[18]

Protocol 6.2: Solid-State Characterization
  • Rationale: This suite of tests confirms the creation of an amorphous dispersion and establishes a baseline for stability studies. The absence of crystallinity is the primary indicator of a successful ASD.[10][19][20]

  • Methodology:

    • Powder X-Ray Diffraction (PXRD):

      • Scan the ASD sample, the pure crystalline Posaconazole, the pure polymer, and a physical mixture of the drug and polymer from 5° to 40° 2θ.

      • Self-Validation: The crystalline API will show sharp Bragg peaks. A successful ASD will exhibit a broad, diffuse "halo" pattern, devoid of any crystalline peaks, confirming its amorphous nature.[3][11][21] The physical mixture serves as a control to show that the instrument can detect crystalline material in the blend.

    • Modulated Differential Scanning Calorimetry (mDSC):

      • Heat the ASD sample (5-10 mg) in a hermetically sealed aluminum pan from 25°C to 200°C at a heating rate of 2-5°C/min with a modulation of ±1°C every 60 seconds.

      • Self-Validation: A successful, miscible ASD will show a single glass transition temperature (Tg) intermediate between the Tg of the pure drug and the polymer.[3][6] The absence of a melting endotherm for the drug confirms the lack of crystallinity. The presence of two Tgs would indicate a phase-separated, immiscible system.[6]

    • Scanning Electron Microscopy (SEM):

      • Mount the ASD powder on a stub with double-sided carbon tape and sputter-coat with gold or palladium.

      • Self-Validation: Image the particles at various magnifications. This provides morphological information (e.g., smooth surfaces for HME, porous for SDD) and confirms the absence of distinct drug crystals on the particle surfaces.[1][6][11]

Protocol 6.3: In Vitro Two-Stage Dissolution Testing
  • Rationale: This test mimics the pH transition from the stomach to the small intestine, providing a more biorelevant assessment of performance than single-pH dissolution.[5][7] Posaconazole is a weak base, so its solubility is highly pH-dependent.[22]

  • Methodology:

    • Gastric Stage (Stage 1):

      • Use a USP Apparatus II (paddle) at 50-75 RPM.

      • Fill the vessels with 750 mL of 0.1 N HCl (pH 1.2) at 37°C.

      • Add the ASD formulation (equivalent to a specific dose, e.g., 100 mg of Posaconazole).

      • Take samples at 15, 30, 60, and 120 minutes.

    • Intestinal Stage (Stage 2):

      • At the 120-minute mark, add 250 mL of 0.2 M sodium phosphate tribasic buffer (pre-warmed to 37°C) to each vessel. This will raise the pH to ~6.8.

      • Continue taking samples at regular intervals for up to 4-8 hours.

    • Sample Analysis: Filter each sample immediately through a 0.22 µm syringe filter and analyze the concentration of Posaconazole using a validated HPLC method.

    • Self-Validation: The dissolution profile should show an initial release in the acidic media followed by a period of supersaturation upon the pH shift. The key performance metrics are the peak concentration (Cmax) achieved and the area under the dissolution curve (AUC), which reflects the ability of the polymer to sustain the supersaturated state and prevent rapid precipitation.[3]

Conclusion and Future Outlook

The formulation of Posaconazole as an amorphous solid dispersion is an undisputed success, transforming it into a viable oral therapeutic. While HME and spray drying remain the industry standards, their limitations in handling thermally sensitive drugs or achieving ultra-high drug loadings are driving innovation.

  • Key Takeaway: For robust, solvent-free processing of thermally stable polymers, HME is a proven choice. For formulations where a smaller particle size is desired or when using heat-sensitive polymers, SDD is the preferred route.

  • The Next Frontier: Technologies like KinetiSol® offer a compelling advantage for minimizing thermal exposure and processing challenging polymers, potentially enabling formulations not possible with HME or SDD.[13][14] Nanonization approaches, such as NCS , show remarkable promise in dramatically boosting dissolution rates and bioavailability, representing a significant leap in performance.[1] Mesoporous silica carriers provide a non-polymeric alternative that warrants further investigation for long-term stability and controlled release.

The path forward in Posaconazole formulation will likely involve a multi-pronged approach. Combining novel polymers with advanced processing technologies will be key to developing next-generation ASDs with higher drug loading, improved manufacturability, and even greater bioavailability, ultimately benefiting patients with life-threatening fungal infections.

References

  • Patel, K., Kevlani, V., & Shah, S. (2024). A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study. Drug Delivery and Translational Research, 14(5), 1253–1276. [Link]

  • Mudie, D. M., Stewart, A. M., Biswas, N., et al. (2020). Novel High-Drug-Loaded Amorphous Dispersion Tablets of Posaconazole; In Vivo and In Vitro Assessment. Molecular Pharmaceutics. [Link]

  • Lin, D., Kelly, R., Levorse, D., et al. (2021). Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying. Pharmaceutics, 13(9), 1335. [Link]

  • Patel, K., Kevlani, V., & Shah, S. (2023). A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study. PubMed. [Link]

  • Aghajani, M., Zarrintan, M. H., & Mohammadi, G. (2020). Development of posaconazole nanocrystalline solid dispersion: preparation, characterization and in vivo evaluation. Pharmaceutical Development and Technology. [Link]

  • Patel, K., Kevlani, V., & Shah, S. (2023). A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study. Semantic Scholar. [Link]

  • Stolarik, D. F., Rooney, C., Huntington, S. T., et al. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. National Institutes of Health (NIH). [Link]

  • Lin, D., Kelly, R., Levorse, D., et al. (2021). Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying. National Institutes of Health (NIH). [Link]

  • Various Authors. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Al-Obaidi, H., & Bucko, M. (2022). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 14(7), 1329. [Link]

  • Patel, K., Kevlani, V., & Shah, S. (2023). A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study. ProQuest. [Link]

  • Karatas, A. C., & Ayan, E. (2023). Posaconazole Loading and Release Behavior in Surface-Modified Mesoporous Silica Nanoparticular System. AVESİS. [Link]

  • Agrawal, A., Kumar, A., Dudhe, A., et al. (2020). Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation. National Institutes of Health (NIH). [Link]

  • Various Authors. (2011). POSACONAZOLE INTRAVENOUS SOLUTION FORMULATIONS STABILIZED BY SUBSTITUTED BETA-CYCLODEXTRIN.
  • Kuminek, G., Cao, F., & Chadha, R. (2016). Posaconazole Cocrystal with Superior Solubility and Dissolution Behavior. ResearchGate. [Link]

  • Various Authors. (n.d.). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Accessed via Google Search.
  • Imran, M., Nayeem, N., & Bawadekji, A. (2018). Development, Physico-Chemical Characterization and Antifungal Activity of Nano-Sized Particles of Posaconazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Various Authors. (n.d.). The schematic representation of Kinetisol® process in preparation of amorphous solid dispersions. ResearchGate. [Link]

  • Karatas, A. C., & Ayan, E. (2023). Posaconazole Loading and Release Behavior in Surface-Modified Mesoporous Silica Nanoparticular System. ResearchGate. [Link]

  • Karatas, A. C., & Ayan, E. (2023). Investigation of Posaconazole Loading and Release Behavior in Surface-Modified Mesoporous Silica Nanoparticular System. DergiPark. [Link]

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  • Williams, J. D., Miller, D. A., & Williams III, R. O. (2023). Pre-Processing a Polymer Blend into a Polymer Alloy by KinetiSol Enables Increased Ivacaftor Amorphous Solid Dispersion Drug Loading and Dissolution. National Institutes of Health (NIH). [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of a Microbiological Bioassay for Posaconazole Potency

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Robust Potency Measurement Posaconazole is a broad-spectrum, second-generation triazole antifungal agent critical...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Robust Potency Measurement

Posaconazole is a broad-spectrum, second-generation triazole antifungal agent critical in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its mechanism of action, like other azoles, involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3][4][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, posaconazole compromises the structural integrity and function of the cell membrane, leading to the inhibition of fungal growth and replication.[3][4]

Given its critical therapeutic role, ensuring the potency of posaconazole in bulk drug substance and finished pharmaceutical products is paramount. While physicochemical methods like High-Performance Liquid Chromatography (HPLC) are widely used for quantification, the microbiological bioassay remains a uniquely valuable tool. Unlike HPLC, which measures the concentration of a specific chemical entity, a bioassay measures its biological activity. This is a crucial distinction, as it provides a direct assessment of the drug's ability to perform its intended function—inhibiting microbial growth. This guide provides an in-depth, experience-driven framework for the validation of an agar diffusion bioassay for posaconazole, comparing its performance characteristics with the orthogonal HPLC method.

The Scientific Foundation: Why a Microbiological Bioassay?

The core principle of an antibiotic or antifungal bioassay is to measure the inhibitory effect of the substance on a susceptible indicator microorganism under standardized conditions.[6][7] For posaconazole, the agar diffusion (or cylinder-plate) method is commonly employed.

Mechanism of the Assay:

  • A uniform lawn of a susceptible fungal strain is cultivated on a solid agar medium.

  • The posaconazole standard and test samples are introduced into wells cut into the agar or onto sterile paper discs placed on the surface.

  • During incubation, the drug diffuses outward from the source, creating a concentration gradient in the agar.

  • Where the concentration of posaconazole is above the Minimum Inhibitory Concentration (MIC) for the organism, fungal growth is prevented.

  • This results in a clear, circular "zone of inhibition" around the application point. The diameter of this zone is proportional to the logarithm of the drug concentration.

By comparing the zone sizes produced by test samples to those produced by a known concentration of a certified reference standard, the potency of the test sample can be accurately calculated.[8]

Diagram: Microbiological Bioassay Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Media Standardized Agar Medium Preparation Plate Inoculate Agar Plates with Organism Media->Plate Inoculum Indicator Organism Inoculum Prep (e.g., C. krusei ATCC 6258) Inoculum->Plate Standard Posaconazole Reference Standard Dilutions Apply Apply Standard & Sample Solutions to Wells/Discs Standard->Apply Sample Test Sample Dilutions Sample->Apply Plate->Apply Incubate Incubate Plates (e.g., 35°C, 24-48h) Apply->Incubate Measure Measure Diameters of Inhibition Zones Incubate->Measure Calculate Calculate Potency vs. Reference Standard Measure->Calculate Report Report Results (e.g., IU/mg or % Label Claim) Calculate->Report

Caption: High-level workflow for the agar diffusion bioassay.

Part 1: Detailed Validation Protocol for Posaconazole Bioassay

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] For a potency bioassay, this involves a series of experiments to assess its performance characteristics according to guidelines from regulatory bodies like the EMA and principles outlined in the USP.[8][10][11][12]

Experimental Design Choices
  • Indicator Microorganism: Candida krusei ATCC 6258.

    • Rationale: This strain is a quality control organism recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[13][14][15] Its susceptibility to posaconazole is well-documented, and using a certified ATCC strain ensures consistency and reproducibility across different laboratories and studies.[16][17]

  • Assay Design: A (5+1) design, meaning five concentrations of the reference standard and one concentration of the test sample.

    • Rationale: This design is robust and allows for the thorough assessment of linearity and parallelism, which are foundational to a valid bioassay. It ensures that the dose-response of the sample is parallel to that of the standard, indicating a similar mechanism of action and a valid comparison.[7]

Validation Parameters & Step-by-Step Methodology

1. Linearity

  • Purpose: To demonstrate that the assay response (zone diameter) is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of Posaconazole USP Reference Standard.

    • Create a series of at least five dilutions from the stock solution, covering a range of 50% to 150% of the target test concentration (e.g., 8, 10, 12.5, 15.6, 19.5 µg/mL).

    • Perform the agar diffusion assay as described previously, applying each concentration to multiple plates (n=3 or more) to obtain replicate zone diameter measurements.

    • Plot the average zone diameter (or squared diameter) on the y-axis against the logarithm of the concentration on the x-axis.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.98. Visual inspection of the plot should confirm a linear relationship.

2. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • A. Repeatability (Intra-assay precision):

      • Prepare three independent samples of posaconazole at three different concentrations (e.g., 80%, 100%, and 120% of the target concentration).

      • Have one analyst perform the complete bioassay on all nine samples in a single run (on the same day).

      • Calculate the potency for each sample.

    • B. Intermediate Precision (Inter-assay precision):

      • Repeat the entire protocol for repeatability on a different day, with a different analyst, or using different equipment.

      • Calculate the potency for each sample.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for each set of measurements should typically be ≤ 15%. For bioassays, which are inherently more variable than chromatographic methods, this limit can be scientifically justified.[9]

3. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

  • Protocol:

    • Prepare a placebo (matrix without the active pharmaceutical ingredient).

    • Spike the placebo with known amounts of Posaconazole Reference Standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Perform the bioassay on these nine spiked samples.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 85% to 115% for each concentration level.

4. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.

  • Protocol:

    • Assay a placebo sample.

    • Assay a sample of posaconazole that has been subjected to forced degradation (e.g., exposure to acid, base, oxidation, heat, and light).

    • Compare the results to an unstressed sample.

  • Acceptance Criteria: The placebo should produce no zone of inhibition, demonstrating that the matrix does not interfere. A significant decrease in potency for the force-degraded sample compared to the HPLC assay (which would show the amount of remaining parent drug) confirms that the bioassay is measuring active drug, not inactive degradants.

5. Robustness

  • Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol:

    • Identify critical method parameters. For a bioassay, these include:

      • Incubation temperature (e.g., 34°C vs. 36°C)

      • Inoculum concentration (e.g., 1.5% vs. 2.5%)

      • Agar pH (e.g., 6.5 vs. 6.7)

    • Perform the assay using the nominal conditions and then again with each of the small variations.

    • Analyze the effect of these changes on the final potency results.

  • Acceptance Criteria: The results should not deviate significantly from the results obtained under nominal conditions, demonstrating the method's reliability.

Diagram: Validation Parameter Interdependence

G cluster_core Core Performance Metrics cluster_assurance Assurance Metrics ValidatedMethod Validated Method (Suitable for Intended Purpose) Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (% RSD) Precision->ValidatedMethod Linearity Linearity (r²) Linearity->Accuracy Linearity->Precision Specificity Specificity (Interference-free) Specificity->ValidatedMethod Robustness Robustness (Reliability) Robustness->ValidatedMethod

Caption: Logical relationship of validation parameters.

Part 2: Microbiological Bioassay vs. HPLC - A Comparative Analysis

While the bioassay measures biological activity, HPLC with UV or DAD detection quantifies the chemical concentration of the parent drug.[18][19][20] Both methods are valid for potency determination, but their strengths and weaknesses make them suitable for different applications.[21][22] A comparison of typical performance data is essential for an informed choice.

ParameterMicrobiological BioassayHPLC-UV/DAD MethodRationale & Field Insights
Principle Measures biological activity (inhibition of growth)Measures physicochemical properties (UV absorbance)The bioassay directly confirms the drug's intended function. HPLC is a measure of chemical purity and concentration, which is an indirect indicator of activity.[12][22]
Linearity (r²) ≥ 0.98> 0.999HPLC methods are inherently more linear due to the direct electronic response to concentration.[18][19]
Precision (%RSD) Intra-day: < 10% Inter-day: < 15%Intra-day: < 2% Inter-day: < 3%The biological variability of microbial growth contributes to higher RSDs in bioassays. HPLC offers superior precision.[21][23]
Accuracy (% Recovery) 85 - 115%98 - 102%HPLC provides higher accuracy due to fewer manual steps and less inherent variability.[18][24]
Specificity High for biological activity; low for chemical structureHigh for chemical structure; cannot detect inactive isomersThe bioassay excels at showing that degradation products are inactive. HPLC excels at separating the parent drug from structurally similar impurities.[18]
Analysis Time 24 - 48 hours (incubation)10 - 20 minutes per sample (run time)HPLC offers significantly faster turnaround times, making it ideal for high-throughput QC environments.[19][25]
Cost & Complexity Lower equipment cost; requires skilled aseptic techniqueHigh equipment cost; automated and less technique-dependentThe bioassay is cost-effective for labs without access to expensive chromatography systems but demands a higher level of microbiological expertise.[21][23]
Best Application Stability studies (to confirm activity of aged drug), confirmation of biological equivalence, labs with limited resources.Routine QC, release testing, purity analysis, pharmacokinetic studies.The two methods are complementary. A robust quality control strategy may use HPLC for routine release and a bioassay for stability programs and reference standard characterization.[22]

Conclusion: An Integrated Approach to Potency Testing

The validation of a microbiological bioassay for posaconazole is a rigorous, multi-faceted process that establishes the method's reliability, accuracy, and suitability for its intended purpose. While it demonstrates greater inherent variability compared to HPLC, its unique ability to measure true biological activity makes it an indispensable tool, not a redundant one. It serves as a crucial orthogonal method that provides assurance that the chemically quantified molecule is, in fact, biologically potent.

For the drug development professional, the choice between a bioassay and HPLC is not always a matter of replacement but of strategic implementation. HPLC is the workhorse for high-throughput, precise quantification in a QC setting. The microbiological bioassay provides the ultimate confirmation of the drug's functional integrity, making it invaluable for stability programs, characterization, and ensuring that the final product delivered to the patient is both pure and potent.

References

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  • Chaturvedi, V., et al. (2007). Multilaboratory Testing of Antifungal Combinations against a Quality Control Isolate of Candida krusei. PubMed Central. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Posaconazole Hydrate in a Laboratory Setting

Posaconazole, a potent triazole antifungal agent, is a critical tool in the fight against invasive fungal infections.[1] Its hydrate form is frequently utilized in research and development for formulation studies.[2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Posaconazole, a potent triazole antifungal agent, is a critical tool in the fight against invasive fungal infections.[1] Its hydrate form is frequently utilized in research and development for formulation studies.[2][3] However, the very properties that make it an effective pharmaceutical also necessitate stringent disposal procedures to protect both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of posaconazole hydrate waste, grounded in regulatory standards and best practices for laboratory safety.

Understanding the Hazard Profile of Posaconazole Hydrate

Proper handling and disposal procedures are directly informed by the specific chemical and toxicological properties of a substance. Posaconazole hydrate is classified as a hazardous substance with significant health and environmental risks.

Human Health Hazards:

  • Systemic Toxicity: Repeated oral exposure can cause damage to multiple organs, including the adrenal gland, bone marrow, kidney, liver, nervous system, and reproductive organs.[4]

  • Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[4][5]

  • Carcinogenicity: It is suspected of causing cancer if inhaled.[4]

Environmental Hazards:

  • Aquatic Toxicity: Posaconazole is classified as very toxic to aquatic life, with long-lasting effects. It is designated as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE".[4][6]

Given these hazards, it is imperative to treat all forms of posaconazole hydrate waste—including pure compound, solutions, and contaminated labware—as hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of pharmaceutical waste is strictly regulated. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from generation to final disposal.[7] For pharmaceuticals, this includes a strict prohibition on disposing of hazardous waste pharmaceuticals down the drain (sewering).[8][9] All hazardous pharmaceutical waste must be managed according to specific protocols, often detailed under regulations like 40 CFR 266 Subpart P for healthcare facilities.[9][10][11]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, which includes protecting employees from exposure to hazardous drugs.[12][13] OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed about the hazards of chemicals they work with, and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) outlines requirements for laboratory safety.[13]

Compliance with these regulations is not optional; it is a legal requirement designed to prevent occupational exposure and environmental contamination.

Core Disposal Protocol for Posaconazole Hydrate Waste

This protocol outlines the necessary steps for segregating, packaging, and disposing of waste generated from research activities involving posaconazole hydrate.

Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing hazardous waste with non-hazardous waste is a common and costly compliance error.[14]

Waste Stream CategoryDescriptionDisposal Container
Unused/Expired Product Pure posaconazole hydrate powder, expired reagents, or un-dispensed formulations.Labeled Hazardous Chemical Waste Container (Solid)
Contaminated Labware Empty vials, flasks, weighing boats, pipette tips, and other disposable items with visible residue or that have come into direct contact with posaconazole hydrate.Labeled Hazardous Chemical Waste Container (Solid/Sharps)
Contaminated PPE Gloves, disposable lab coats, and other personal protective equipment used during handling.Labeled Hazardous Chemical Waste Container (Solid)
Liquid Waste Solutions containing posaconazole hydrate, contaminated solvents, and media.Labeled Hazardous Chemical Waste Container (Liquid)
Spill Cleanup Materials Absorbent pads, wipes, and other materials used to clean a posaconazole hydrate spill.Labeled Hazardous Chemical Waste Container (Solid)
Step-by-Step Disposal Procedure

Objective: To safely collect and store posaconazole hydrate waste for final disposal by a licensed hazardous waste vendor.

Materials:

  • Appropriate, dedicated hazardous waste containers (plastic is preferred).[15]

  • Hazardous waste labels.

  • Required Personal Protective Equipment (see Section 4).

Procedure:

  • Container Preparation:

    • Select a waste container that is compatible with the waste type (e.g., a rigid, leak-proof container for liquids; a puncture-resistant container for sharps).[14]

    • Affix a hazardous waste label to the container before adding any waste.[15]

    • On the label, clearly write "Hazardous Waste," the full chemical name "Posaconazole Hydrate," and list any other chemical constituents (e.g., solvents).

  • Waste Accumulation:

    • Place all waste items described in Table 1 into the appropriate, pre-labeled container immediately after generation.

    • For solids, avoid generating dust. If handling powders, conduct this within a chemical fume hood or other ventilated enclosure.[6]

    • For liquids, pour waste carefully into the liquid waste container using a funnel to prevent spills.

    • Crucially, keep waste containers closed at all times , except when actively adding waste.[11][15] This minimizes the release of vapors and prevents spills.

  • Storage:

    • Store sealed waste containers in a designated and clearly marked Satellite Accumulation Area within the laboratory.

    • Ensure secondary containment (such as a spill tray) is used for liquid waste containers to contain any potential leaks.

  • Disposal and Pickup:

    • Once a container is full, or if work on the project is complete, seal the container securely.

    • Complete the hazardous waste label with the accumulation start and end dates.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15][16]

    • DO NOT dispose of any posaconazole hydrate waste in the regular trash, as biohazardous waste, or via the sanitary sewer.[8][15] The required final disposal method is incineration at an approved hazardous waste facility.[17]

Personal Protective Equipment (PPE) and Safety

To mitigate the risk of personal exposure, the following PPE must be worn when handling posaconazole hydrate in any form, including its waste products.

  • Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves.

  • Body Protection: A disposable lab coat or gown should be worn over personal clothing.

  • Eye Protection: ANSI-rated safety glasses or goggles are mandatory.[18]

  • Respiratory Protection: If there is a risk of aerosolization or dust generation outside of a containment device (e.g., during a spill), a NIOSH-approved respirator is required.

Always wash hands thoroughly with soap and water after handling the material and removing PPE.[4]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination. All laboratories handling posaconazole hydrate should have a dedicated hazardous drug spill kit readily available.[19][20]

Procedure for a Minor Spill (Contained within a fume hood):

  • Ensure you are wearing the appropriate PPE (double gloves, gown, eye protection).

  • Use absorbent pads from the spill kit to gently cover the spill. Avoid creating dust.

  • Wipe the area from the outer edge of the spill inward.

  • Place all contaminated cleanup materials into a dedicated hazardous waste bag or container.

  • Clean the affected surface with a detergent, followed by a rinse with water. Collect all cleaning liquids as hazardous liquid waste.

  • Seal the waste container, label it as "Spill Debris: Posaconazole Hydrate," and arrange for pickup.

For major spills, or any spill outside of a containment device, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.[4]

Posaconazole Hydrate Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing posaconazole hydrate.

G cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Final Disposal start Posaconazole Hydrate Waste Generated is_solid Solid Waste? (Unused Product, PPE, Labware) start->is_solid is_liquid Liquid Waste? (Solutions, Solvents) is_solid->is_liquid No solid_container Place in Labeled 'Hazardous Waste - Solid' Container is_solid->solid_container Yes is_spill Spill Debris? is_liquid->is_spill No liquid_container Place in Labeled 'Hazardous Waste - Liquid' Container (in Secondary Containment) is_liquid->liquid_container Yes spill_container Place in Labeled 'Hazardous Waste - Spill Debris' Container is_spill->spill_container Yes ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) is_spill->ehs_pickup No (Process Complete for this item) solid_container->ehs_pickup liquid_container->ehs_pickup spill_container->ehs_pickup incineration Transport to Approved Hazardous Waste Facility for Incineration ehs_pickup->incineration caption Disposal workflow for Posaconazole Hydrate.

Caption: Disposal workflow for Posaconazole Hydrate.

References

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